molecular formula C6H4BF3O3 B1393409 2,4,6-Trifluoro-3-hydroxyphenylboronic acid CAS No. 1072951-37-1

2,4,6-Trifluoro-3-hydroxyphenylboronic acid

Cat. No.: B1393409
CAS No.: 1072951-37-1
M. Wt: 191.9 g/mol
InChI Key: LKUKEGVNXUPRQC-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-3-hydroxyphenylboronic acid is a useful research compound. Its molecular formula is C6H4BF3O3 and its molecular weight is 191.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,4,6-trifluoro-3-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUKEGVNXUPRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674645
Record name (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid
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Molecular Weight

191.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-37-1
Record name (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trifluoro-3-hydroxyphenylboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid: A Keystone Reagent in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid (CAS 1072951-37-1), a specialized arylboronic acid of significant interest to researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple datasheet to explore its synthesis, physicochemical properties, inherent reactivity, and strategic applications, with a focus on the scientific rationale that guides its use in complex organic synthesis.

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

Arylboronic acids are foundational pillars in modern synthetic chemistry, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction enables the efficient formation of carbon-carbon bonds, a critical step in constructing the complex molecular architectures of new drug candidates.[2] The compound this compound is a member of a particularly valuable subclass: polyfluorinated phenylboronic acids.

The strategic incorporation of fluorine atoms into a drug candidate can profoundly influence its pharmacological profile. Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity to target proteins through unique electronic interactions. The trifluoro-substitution pattern in this specific reagent, combined with a hydroxyl group, presents a unique electronic and steric environment, making it a highly sought-after building block for creating novel bioactive compounds, particularly in the fields of kinase inhibitors and agrochemicals.[3][4]

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is paramount to its successful application. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1072951-37-1[5][6]
Molecular Formula C₆H₄BF₃O₃[7]
Molecular Weight 191.90 g/mol [6]
Monoisotopic Mass 192.02055 Da[7]
Appearance White to off-white solid (predicted)[2]
Storage Conditions Inert atmosphere, 2-8°C[8]

The molecule's structure, featuring a heavily substituted aromatic ring, dictates its reactivity. The three electron-withdrawing fluorine atoms render the phenyl ring electron-deficient, which significantly impacts its behavior in cross-coupling reactions. The hydroxyl group, a hydrogen bond donor and potential site for further derivatization, adds another layer of synthetic versatility.

Synthesis of this compound: A Representative Protocol

While specific literature detailing the synthesis of CAS 1072951-37-1 is sparse, a robust and reliable synthetic route can be constructed based on well-established methodologies for preparing substituted arylboronic acids.[1][9][10] The most logical pathway involves a directed ortho-metalation or halogen-metal exchange from a suitably protected phenol precursor, followed by electrophilic trapping with a borate ester.

The likely starting material for this synthesis is a protected derivative of 2-bromo-3,5-difluoro-4,6-dihydroxybenzene or a similar halogenated and fluorinated phenol. Protection of the acidic hydroxyl group is critical to prevent interference with the organometallic intermediates.

Below is a representative, field-proven protocol adapted from established procedures for similar compounds, such as the synthesis of (3,4,5-trifluorophenyl)boronic acid published in Organic Syntheses.[9]

Experimental Protocol: Representative Synthesis

Step 1: Protection of the Phenolic Precursor (Not Shown) The starting material, a brominated trifluorophenol, would first require protection of the hydroxyl group, for instance as a methoxymethyl (MOM) or silyl ether, to prevent side reactions with the organolithium reagent in the subsequent step.

Step 2: Lithium-Halogen Exchange and Borylation

G start Protected Bromophenol in Dry THF reagent1 n-BuLi (-78 °C) start->reagent1:w 1. Add slowly intermediate Aryllithium Intermediate reagent1->intermediate Forms reagent2 B(OMe)₃ (-78 °C to RT) intermediate->reagent2:w 2. Add slowly borate_ester Boronic Ester Adduct reagent2->borate_ester Forms workup Aqueous Acidic Workup (e.g., sat. NH₄Cl, then HCl) borate_ester->workup 3. Quench & Hydrolyze product Final Product: This compound (after deprotection) workup->product 4. Deprotect & Purify Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) OA->PdII TM Transmetalation PdII->TM Rate-determining step PdII_Ar2 Ar¹-Pd(II)L₂-Ar² TM->PdII_Ar2 RE Reductive Elimination PdII_Ar2->RE RE->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Coupled Product) RE->Product Ar1X Aryl Halide (Ar¹-X) Ar1X->OA Ar2BOH2 Boronic Acid (Ar²-B(OH)₂) + Base Ar2BOH2->TM

References

Introduction: The Strategic Importance of Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,4,6-Trifluoro-3-hydroxyphenylboronic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, including its molecular weight, structure, and reactivity. The guide will explore its synthesis, applications in drug discovery—particularly in the context of Suzuki-Miyaura cross-coupling reactions—and detailed protocols for its use. Safety, handling, and storage considerations are also discussed to ensure best laboratory practices. This document is intended to serve as an expert resource for scientists leveraging this versatile reagent in their research and development endeavors.

In the landscape of pharmaceutical research, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds is a cornerstone of modern drug design.[1][2] Boronic acids are lauded for their stability, low toxicity, and versatile reactivity, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of crucial carbon-carbon bonds.[3][4][5]

The addition of fluorine atoms to these structures imparts profound effects on a molecule's pharmacokinetic and physicochemical properties. Fluorine's high electronegativity can enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity and bioavailability.[2] this compound emerges as a particularly valuable reagent, combining the synthetic utility of the boronic acid group with the beneficial properties conferred by a trifluorinated and hydroxylated phenyl ring. This unique combination makes it a powerful tool for constructing complex molecular architectures for novel therapeutic agents.[1]

Core Physicochemical Properties

Understanding the fundamental properties of this compound is critical for its effective application. The molecule's structure directly influences its reactivity, stability, and handling requirements.

Molecular Structure and Weight

The core of the compound is a phenyl ring substituted with a boronic acid group [-B(OH)₂], three fluorine atoms, and one hydroxyl group. The precise arrangement of these substituents dictates its chemical behavior.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

// Central Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-1.3,0.75!"]; C5 [label="C", pos="1.3,0.75!"]; C6 [label="C", pos="0,-1.5!"];

// Bonds in the ring C1 -- C4 [label=""]; C4 -- C2 [label=""]; C2 -- C6 [label=""]; C6 -- C3 [label=""]; C3 -- C5 [label=""]; C5 -- C1 [label=""];

// Substituents B [label="B", pos="0,3!"]; O1_B [label="O", pos="-0.8,3.8!"]; H1_O [label="H", pos="-1.2,4.4!"]; O2_B [label="O", pos="0.8,3.8!"]; H2_O [label="H", pos="1.2,4.4!"]; F1 [label="F", pos="-2.6,1.5!"]; F2 [label="F", pos="2.6,1.5!"]; F3 [label="F", pos="2.6,-1.5!"]; O_C [label="O", pos="-2.6,-1.5!"]; H_O [label="H", pos="-3.2,-2!"];

// Bonds to substituents C1 -- B; B -- O1_B; O1_B -- H1_O; B -- O2_B; O2_B -- H2_O; C4 -- F1; C5 -- F2; C3 -- F3; C2 -- O_C; O_C -- H_O; } enddot Figure 1: 2D structure of this compound.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Molecular Formula C₆H₄BF₃O₃[6][7]
Molecular Weight 191.90 g/mol Calculated
Monoisotopic Mass 192.02055 Da[6]
CAS Number 1072951-37-1[7][8]
Appearance Solid / Powder
Purity Typically ≥95%

Synthesis of Aryl Boronic Acids

The synthesis of substituted phenylboronic acids is a well-established field in organic chemistry. While specific, peer-reviewed synthesis routes for this compound are proprietary or less commonly published, a general and robust methodology involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a borate ester.[9][10]

Generalized Synthesis Workflow

The typical pathway begins with a suitably protected brominated precursor. The hydroxyl group must be protected to prevent interference with the formation of the Grignard or organolithium reagent.

G

Causality in Experimental Choices
  • Protection of Hydroxyl Group: The acidic proton of the hydroxyl group would quench the highly basic Grignard or organolithium reagent. Protecting groups like silyl ethers (e.g., TBDMS) or benzyl ethers are common choices.[11]

  • Anhydrous Conditions: Grignard and organolithium reagents are extremely sensitive to water. All glassware must be flame-dried, and solvents must be anhydrous to prevent reaction failure.[9][10]

  • Low-Temperature Borylation: The reaction of the organometallic intermediate with the trialkyl borate is highly exothermic. Performing this step at low temperatures (e.g., -78 °C) is crucial to control the reaction rate and prevent the formation of undesired side products.[9]

  • Acidic Workup: The initial product of borylation is a boronate ester. Acidic hydrolysis is required to convert this ester into the final boronic acid.[9][10]

Applications in Drug Discovery & Development

Boronic acids are indispensable tools in medicinal chemistry.[4][12] The unique electronic properties of this compound make it a valuable building block for synthesizing novel drug candidates.

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is in the palladium-catalyzed Suzuki-Miyaura coupling reaction to form biaryl or aryl-heteroaryl structures, which are common motifs in pharmaceuticals.[3][5]

Reaction Scheme: Ar¹-B(OH)₂ + Ar²-X ---[Pd catalyst, Base]---> Ar¹-Ar²

Where:

  • Ar¹-B(OH)₂: this compound

  • Ar²-X: An aryl or heteroaryl halide (X = I, Br, Cl) or triflate (OTf)

  • Pd catalyst: A palladium source, often Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand.[3]

  • Base: Required to activate the boronic acid, forming a more nucleophilic boronate species. Common bases include Na₂CO₃, Cs₂CO₃, or K₃PO₄.[3]

G

Field-Proven Insights: Why This Reagent?
  • Enhanced Potency: The trifluorophenyl motif can participate in favorable interactions (e.g., halogen bonding, dipole-dipole) within the active site of a target protein, potentially increasing binding affinity and drug potency.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Its presence can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2]

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms and the presence of the hydroxyl group can significantly alter the acidity and basicity of nearby functional groups, which is critical for optimizing drug-target interactions and solubility.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for the use of this compound in a Suzuki-Miyaura coupling reaction.

Objective: To synthesize a biaryl compound from this compound and an aryl bromide.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equivalents)

  • Triphenylphosphine [PPh₃] (0.08 equivalents)

  • Potassium Carbonate [K₂CO₃] (3.0 equivalents), finely ground

  • Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry the reaction vessel under vacuum and backfill with an inert atmosphere (N₂ or Ar). This is critical to exclude oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: To the flask, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), potassium carbonate (3.0 eq.), Pd(OAc)₂ (0.02 eq.), and PPh₃ (0.08 eq.).

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via cannula or syringe. The use of a biphasic system with water often accelerates the reaction.

  • Degassing (Self-Validation): Subject the resulting mixture to three cycles of vacuum/inert gas backfill to ensure all dissolved oxygen is removed. A successful reaction is often indicated by a color change as the active Pd(0) species forms.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the limiting reactant (aryl bromide) indicates completion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure biaryl product.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure user safety and maintain the integrity of the reagent.

  • Handling: Always handle this compound in a well-ventilated fume hood.[13][14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid inhalation of dust and direct contact with skin and eyes.[16] The compound is classified as a skin, eye, and respiratory irritant.[14][15]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[15][17] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[15] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to prevent degradation.[17]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[13][15]

Conclusion

This compound is a sophisticated and highly valuable reagent for chemical researchers and drug development professionals. Its unique substitution pattern offers a powerful method for introducing fluorinated and hydroxylated moieties into complex molecules, providing a pathway to enhance the metabolic stability and biological activity of new chemical entities. A thorough understanding of its properties, synthesis, and reactivity, particularly in Suzuki-Miyaura coupling, combined with stringent adherence to safety protocols, will enable scientists to fully exploit its potential in advancing the frontiers of medicinal chemistry.

References

An In-Depth Technical Guide to 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. The unique substitution pattern of this molecule, featuring three electron-withdrawing fluorine atoms and an electron-donating hydroxyl group, imparts distinct reactivity and properties that are highly valuable in the development of novel pharmaceuticals and functional materials. This document will delve into the structural characteristics, detailed synthetic pathways, spectroscopic data, and key applications of this versatile reagent, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Importance of Fluorinated and Hydroxylated Phenylboronic Acids

Phenylboronic acids are indispensable reagents in organic synthesis, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures. The strategic incorporation of fluorine atoms and hydroxyl groups onto the phenyl ring of boronic acids can profoundly influence the physicochemical and biological properties of the resulting molecules.

The presence of multiple fluorine atoms, as seen in this compound, can enhance metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity and bioavailability of drug candidates. The hydroxyl group offers a site for further functionalization and can participate in hydrogen bonding interactions, which are crucial for molecular recognition at biological targets. The combination of these features in a single building block makes this compound a highly sought-after intermediate in drug discovery and materials science. Boronic acids, in general, are valued for their stability, low toxicity, and the fact that their byproducts are often environmentally benign.[1]

Molecular Structure and Physicochemical Properties

This compound possesses a planar phenyl ring substituted with a boronic acid group [-B(OH)₂], three fluorine atoms at positions 2, 4, and 6, and a hydroxyl group at position 3.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1072951-37-1[2]
Molecular Formula C₆H₄BF₃O₃[2]
Molecular Weight 191.90 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO.

The electron-withdrawing nature of the three fluorine atoms significantly impacts the electronic properties of the aromatic ring and the acidity of the boronic acid and hydroxyl groups. This electronic modulation is a key determinant of its reactivity in cross-coupling reactions.

Synthesis of this compound: A Proposed Synthetic Pathway

Proposed Synthetic Workflow

The proposed synthesis involves a three-step process:

  • Protection of the Hydroxyl Group: The phenolic hydroxyl group of the starting material, 3-bromo-2,4,6-trifluorophenol, is protected to prevent interference with the Grignard reagent formation.

  • Grignard Reaction and Borylation: The protected aryl bromide is converted to a Grignard reagent, which then reacts with a trialkyl borate to form the boronate ester.

  • Deprotection and Hydrolysis: The protecting group is removed, and the boronate ester is hydrolyzed to yield the final this compound.

G A 3-Bromo-2,4,6-trifluorophenol B Protected 3-Bromo-2,4,6-trifluorophenol A->B Protection (e.g., Methylation or Benzylation) C Grignard Reagent B->C Mg, THF D Boronate Ester Intermediate C->D B(OR)₃ E This compound D->E Deprotection & Hydrolysis (e.g., BBr₃ or H₂/Pd-C, then H₃O⁺)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on established chemical principles for the synthesis of similar compounds. Researchers should perform their own optimization and safety assessments.

Step 1: Protection of 3-Bromo-2,4,6-trifluorophenol (Methylation)

  • To a solution of 3-bromo-2,4,6-trifluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • To this suspension, add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 1-bromo-2,4,6-trifluoro-3-methoxybenzene.

Step 2: Grignard Reaction and Borylation

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of 1-bromo-2,4,6-trifluoro-3-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate Grignard reagent formation.

  • Once the reaction starts, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • In a separate flame-dried flask, dissolve trimethyl borate (1.5 eq) in anhydrous THF and cool the solution to -78 °C.

  • Slowly add the prepared Grignard reagent to the trimethyl borate solution via cannula.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Deprotection and Hydrolysis

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (2 M).

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude boronate ester.

  • For demethylation, dissolve the crude product in anhydrous dichloromethane and cool to -78 °C.

  • Add a solution of boron tribromide (BBr₃) (1.5 eq) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are scarce, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - Aromatic proton signal (singlet or finely split multiplet) in the region of 6.5-7.5 ppm.- Broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.- Broad singlet for the phenolic OH proton, also exchangeable with D₂O.
¹³C NMR - Multiple signals in the aromatic region (100-160 ppm), showing complex splitting patterns due to C-F coupling.- The carbon atom attached to the boron will appear as a broad signal.
¹⁹F NMR - Three distinct signals for the non-equivalent fluorine atoms, likely appearing as multiplets due to F-F and F-H coupling.
Mass Spec (ESI-) - Expected [M-H]⁻ peak at m/z 190.00.
IR (KBr) - Broad O-H stretching band around 3200-3600 cm⁻¹ (for both phenolic and boronic acid OH).- B-O stretching bands around 1300-1400 cm⁻¹.- C-F stretching bands in the region of 1100-1300 cm⁻¹.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, enabling the synthesis of highly functionalized biaryl and heteroaryl compounds. The electron-deficient nature of the trifluorinated ring can influence the reaction kinetics and may require optimized conditions.

General Considerations for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction typically involves a palladium catalyst, a base, and a suitable solvent system. The choice of these components is critical for achieving high yields and minimizing side reactions, such as protodeboronation.

G cluster_0 Reaction Components cluster_1 Reaction Process A This compound F Reaction Mixture A->F B Aryl/Heteroaryl Halide (or Triflate) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) C->F D Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) D->F E Solvent (e.g., Toluene, Dioxane, DMF, with water) E->F G Heating (Inert Atmosphere) F->G H Workup & Purification G->H I Coupled Product H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • To a reaction vessel, add this compound (1.2 eq), the aryl/heteroaryl halide (1.0 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add the solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or heteroaryl compound.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of this compound make it an attractive building block for the synthesis of novel bioactive molecules. The trifluorinated phenyl moiety can enhance the pharmacological profile of a drug candidate, while the hydroxyl group provides a handle for further derivatization or can act as a key pharmacophoric element.

While specific examples of marketed drugs derived directly from this boronic acid are not yet prevalent, the structural motif is of high interest in several therapeutic areas, including:

  • Kinase Inhibitors: The biaryl scaffolds accessible through Suzuki-Miyaura coupling are common cores in many kinase inhibitors used in oncology. The fluorine and hydroxyl substituents can be tailored to achieve specific interactions with the kinase active site.

  • Antiviral and Antibacterial Agents: The incorporation of fluorine can improve the metabolic stability and cell permeability of antimicrobial agents.

  • Central Nervous System (CNS) Agents: Lipophilicity, a key parameter for CNS drug penetration, can be fine-tuned by the strategic use of fluorine atoms.

The development of novel compounds using this compound is an active area of research, and its application is expected to grow as more is understood about the biological activities of the resulting molecules.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly functionalized and valuable building block for organic synthesis and medicinal chemistry. Its unique combination of a boronic acid moiety, multiple fluorine substituents, and a hydroxyl group provides a powerful tool for the construction of complex molecules with tailored properties. While further research is needed to fully explore its potential, the synthetic strategies and applications outlined in this guide provide a solid foundation for researchers and scientists working at the forefront of drug discovery and materials science. The continued development of synthetic methods and the exploration of the biological activities of its derivatives will undoubtedly lead to new and important discoveries.

References

2,4,6-Trifluoro-3-hydroxyphenylboronic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid

Introduction

Fluorinated organoboron compounds are cornerstones of modern chemical synthesis, serving as versatile intermediates in pharmaceuticals, agrochemicals, and materials science.[1][2] Their unique electronic properties, stemming from the synergistic effects of the electron-withdrawing fluorine atoms and the Lewis acidic boron center, enable novel molecular designs and reaction pathways.[2] Among these, this compound (CAS No. 1072951-37-1) is a particularly valuable building block, combining a polyfluorinated aromatic ring with two key functional handles—a hydroxyl group and a boronic acid—for subsequent derivatization, such as in Suzuki-Miyaura cross-coupling reactions.

However, the synthesis of such highly functionalized molecules is not trivial. The inherent reactivity of the C-F bond, the acidity of the phenolic proton, and the potential for protodeboronation present significant synthetic challenges.[3] This guide provides a comprehensive overview of robust and rational synthetic strategies for this compound, designed for researchers and drug development professionals. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for methodological choices, and the practical insights required for successful synthesis.

Chapter 1: Retrosynthetic Analysis and Strategic Considerations

A successful synthesis begins with a sound strategic plan. The retrosynthetic analysis of this compound reveals several plausible pathways, each pivoting on the method used to introduce the C-B bond.

G cluster_deprotection Deprotection / Hydrolysis cluster_borylation Borylation cluster_protection Hydroxyl Protection Target This compound Protected_Boronate Protected Boronate Ester/Acid Target->Protected_Boronate Aryl_Precursor Protected Aryl Precursor Protected_Boronate->Aryl_Precursor Pd_Borylation Pd-Catalyzed Borylation (e.g., Miyaura) Protected_Boronate->Pd_Borylation Metal_Halogen Metal-Halogen Exchange Protected_Boronate->Metal_Halogen DoM Directed ortho-Metalation Protected_Boronate->DoM Start_Material 2,4,6-Trifluorophenol Aryl_Precursor->Start_Material Aryl_Precursor_Halide 3-Halo-2,4,6-trifluoro-1-(OR)benzene Pd_Borylation->Aryl_Precursor_Halide Metal_Halogen->Aryl_Precursor_Halide Aryl_Precursor_Direct 2,4,6-Trifluoro-1-(OR)benzene DoM->Aryl_Precursor_Direct

Figure 1: Retrosynthetic analysis of the target compound.

Core Strategic Challenges:

  • Hydroxyl Group Protection: The acidic proton of the phenol group is incompatible with the strongly basic and nucleophilic reagents used in classical borylation methods (e.g., organolithiums, Grignard reagents). Therefore, a robust protecting group (PG) is essential. The ideal PG must be stable to the borylation conditions and easily removable in the final step without degrading the product.

  • Regiocontrol: The introduction of the boronic acid must occur specifically at the C3 position. This requires a synthetic method that can overcome the electronic and steric influences of the three fluorine atoms and the protected hydroxyl group.

  • Product Stability: Polyfluorinated arylboronic acids can be susceptible to protodeboronation, particularly under harsh (e.g., strongly acidic or basic) workup or purification conditions.[3] Methodologies that allow for mild workup are highly preferred.

Chapter 2: Synthetic Strategy 1: Halogen-Metal Exchange

This classical and highly reliable strategy ensures excellent regiocontrol by pre-installing a halogen atom at the target position, which is then converted into the boronic acid functional group.

Principle and Rationale

The strategy hinges on the facile exchange of an aryl halide (typically a bromide or iodide) with an organometallic reagent, generating a nucleophilic aryl species. This intermediate is then trapped with an electrophilic boron source, typically a trialkyl borate. The initial bromination of the protected phenol is a key step, directed by the activating protected hydroxyl group to the ortho/para positions. Given that the para position and one ortho position are blocked by fluorine atoms, bromination is expected to occur selectively at the desired C3 position.

Experimental Protocol

Step 1: Protection of 2,4,6-Trifluorophenol

The hydroxyl group is protected as a methoxymethyl (MOM) ether, which is stable to organolithium reagents but readily cleaved under mild acidic conditions.

  • To a stirred solution of 2,4,6-trifluorophenol (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv.).

  • Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 equiv.). Caution: MOM-Cl is a carcinogen. Handle in a fume hood with appropriate personal protective equipment.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-(methoxymethoxy)-2,4,6-trifluorobenzene.

Step 2: Regioselective Bromination

  • Dissolve the protected phenol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.

  • In a separate flask, dissolve 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 equiv.) in anhydrous THF and cool to -78 °C.

  • Transfer the lithiated aryl species via cannula into the bromine source solution at -78 °C.

  • Stir for 2 hours at this temperature, then allow the reaction to warm slowly to room temperature.

  • Quench with water and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify by column chromatography to yield 2-bromo-1-(methoxymethoxy)-3,5,6-trifluorobenzene.

Step 3: Borylation via Lithium-Halogen Exchange

This procedure is adapted from established methods for preparing arylboronic acids.[4][5]

  • Dissolve the aryl bromide (1.0 equiv.) in anhydrous THF (or diethyl ether) and cool to -78 °C under a nitrogen atmosphere.

  • Add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise. The reaction is typically very fast. Stir for 30 minutes at -78 °C.

  • Add triisopropyl borate (1.5 equiv.) dropwise, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

Step 4: Deprotection and Hydrolysis

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is ~1-2.

  • Stir vigorously for 2-4 hours at room temperature. The acidic conditions facilitate both the hydrolysis of the boronate ester and the cleavage of the MOM protecting group.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization from an ethyl acetate/hexane mixture to afford pure this compound as a white solid.

G A 2,4,6-Trifluorophenol P1 MOM-Protected Phenol A->P1 Protection B MOM-Cl, DIPEA C 1. n-BuLi 2. C2Br2Cl4 P2 Brominated Intermediate D 1. n-BuLi 2. B(O-iPr)3 P3 Boronate Ester E 2M HCl Product This compound P1->P2 Bromination P2->P3 Borylation P3->Product Hydrolysis & Deprotection

Figure 2: Workflow for the Halogen-Metal Exchange route.

Chapter 3: Synthetic Strategy 2: Palladium-Catalyzed Miyaura Borylation

For substrates sensitive to strongly basic organolithium reagents, or for improved safety and scalability, modern cross-coupling methods provide a powerful alternative. The Miyaura borylation is a palladium-catalyzed reaction that couples an aryl halide with a diboron reagent.

Principle and Rationale

This method leverages a Pd(0)/Pd(II) catalytic cycle to couple the 3-bromo-2,4,6-trifluoro-1-(protected)benzene intermediate (synthesized as in Chapter 2) with bis(pinacolato)diboron (B₂pin₂). This reaction typically proceeds under milder, non-cryogenic conditions and exhibits excellent functional group tolerance.[3][6] The use of a pinacol ester of the boronic acid provides a more stable, easily purified intermediate before final hydrolysis.

Experimental Protocol

Step 1 & 2: Synthesis of Brominated Intermediate

Prepare 2-bromo-1-(methoxymethoxy)-3,5,6-trifluorobenzene as described in Chapter 2, Steps 1 and 2.

Step 3: Miyaura Borylation

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 1.2 equiv.), potassium acetate (KOAc, 3.0 equiv., dried under vacuum), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv.).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the protected pinacol boronate ester.

Step 4: Deprotection and Hydrolysis

  • Dissolve the purified pinacol boronate ester in a mixture of THF and 2 M HCl.

  • Stir at room temperature for 4-6 hours until deprotection and hydrolysis are complete.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify by recrystallization as described previously to obtain the final product.

G Pd0 Pd(0)L2 Pd_complex [Ar-Pd(II)-Br]L2 Pd0->Pd_complex Oxidative Addition Pd_boryl [Ar-Pd(II)-Bpin]L2 Pd_complex->Pd_boryl Transmetalation Pd_boryl->Pd0 Reductive Elimination Product Ar-Bpin Pd_boryl->Product ArBr Ar-Br ArBr->Pd_complex B2pin2 B₂pin₂ B2pin2->Pd_complex Base Base (KOAc) Base->Pd_complex

Figure 3: Simplified catalytic cycle for Miyaura Borylation.

Chapter 4: Data Summary and Comparison

The choice of synthetic route often depends on available equipment, scale, and sensitivity of the reagents. Below is a comparative summary.

ParameterStrategy 1: Halogen-Metal ExchangeStrategy 2: Miyaura Borylation
Key Reagent n-ButyllithiumPalladium Catalyst (e.g., Pd(dppf)Cl₂)
Temperature Cryogenic (-78 °C)Elevated (80-90 °C)
Regiocontrol Excellent (defined by bromination)Excellent (defined by bromination)
Scalability Challenging due to low temps/fast kineticsMore readily scalable
Cost/Safety n-BuLi is inexpensive but pyrophoricPalladium catalysts can be expensive
Workup Aqueous quench and extractionFiltration to remove catalyst, then extraction
Intermediate Boronic acid (formed in situ)Pinacol boronate ester (stable, isolable)

Chapter 5: Purification and Characterization

Purification: The final product, this compound, is a solid that is amenable to purification by recrystallization. A solvent system like ethyl acetate/hexanes or water can be effective. Due to the acidity of the boronic acid, silica gel chromatography can sometimes lead to decomposition or tailing, but it can be performed if the silica is first neutralized with a small amount of triethylamine in the eluent.

Characterization: The structure of the final compound should be confirmed using a suite of standard analytical techniques:

  • ¹H NMR: Expect characteristic signals for the aromatic proton and the hydroxyl proton. The boronic acid protons often appear as a broad singlet which may exchange with D₂O.

  • ¹⁹F NMR: Three distinct signals are expected for the three non-equivalent fluorine atoms, showing characteristic coupling patterns (ortho, meta, para F-F coupling).

  • ¹³C NMR: Expect six signals for the aromatic carbons, showing characteristic C-F and C-B coupling.

  • ¹¹B NMR: A broad singlet around 28-32 ppm is characteristic of a trigonal planar arylboronic acid.

  • Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition (C₆H₄BF₃O₃).

Conclusion

The synthesis of this compound is a multi-step process that requires careful strategic planning. Both the classical halogen-metal exchange and the modern palladium-catalyzed Miyaura borylation are viable and effective routes.

  • The Halogen-Metal Exchange route is a robust, high-yielding method ideal for laboratory-scale synthesis where cryogenic equipment is available. Its primary advantage is the use of inexpensive reagents.

  • The Miyaura Borylation route offers significant advantages in terms of milder reaction conditions, operational simplicity, and improved safety, making it the preferred method for larger-scale synthesis and for integration into automated synthesis platforms. The stability of the intermediate pinacol ester is also a major practical benefit.

Ultimately, the selection of the optimal route will depend on the specific constraints and goals of the research or development program. Both pathways presented in this guide are grounded in established, reliable chemical transformations and provide a solid foundation for the successful preparation of this valuable synthetic building block.

References

A Comprehensive Technical Guide to 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid, tailored for researchers, scientists, and professionals in the field of drug development. It moves beyond a standard safety data sheet to offer practical insights into its handling, application, and the chemical principles governing its use.

Compound Identification and Physicochemical Properties

This compound is a synthetic organoboron compound characterized by a phenyl ring substituted with three fluorine atoms, a hydroxyl group, and a boronic acid functional group. This unique combination of substituents imparts specific reactivity and properties that are highly valuable in medicinal chemistry and organic synthesis.

PropertyValueSource
IUPAC Name (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid[1]
CAS Number 1072951-37-1[2][3]
Molecular Formula C₆H₄BF₃O₃[1][2]
Molecular Weight 191.90 g/mol [4]
Appearance White to off-white solid/powder[5]
Purity Typically ≥ 95% - 99%[2][4]

The presence of electron-withdrawing fluorine atoms on the aromatic ring significantly influences the acidity of the boronic acid, which can be a critical factor in its reactivity and biological interactions.[6]

Hazard Identification and GHS Classification

While a specific, comprehensive safety data sheet for this compound is not universally available, data from structurally similar compounds, such as 3-Hydroxy-2,4,5-trifluorophenylboronic acid, provides a strong basis for hazard assessment. The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.

GHS Pictogram:

alt text

Signal Word: Warning

Hazard StatementCodeDescription
Harmful if swallowedH302Indicates that acute oral toxicity is a concern.
Causes skin irritationH315Direct contact with the skin may lead to irritation.
Causes serious eye irritationH319Can cause significant irritation upon contact with the eyes.
May cause respiratory irritationH335Inhalation of the dust may irritate the respiratory tract.

It is crucial to note that some arylboronic acids have been identified as potential genotoxic impurities (GTIs) and may be mutagenic in microbial assays.[7][8] Therefore, handling this compound with appropriate caution is imperative.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of handling protocols must be followed to ensure personnel safety.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Safety Stations: Easily accessible eyewash stations and safety showers are mandatory in any laboratory where this compound is used.[9][10]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[11]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[9]

  • Body Protection: A lab coat or other protective clothing should be worn to cover exposed skin.[9]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[9]

PPE_Workflow Start Handling Solid This compound FumeHood Work in Chemical Fume Hood Start->FumeHood Gloves Wear Nitrile Gloves FumeHood->Gloves Goggles Wear Safety Goggles Gloves->Goggles LabCoat Wear Lab Coat Goggles->LabCoat End Proceed with Experiment LabCoat->End

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Storage, Stability, and Disposal

Storage and Stability

Organoboronic acids are susceptible to decomposition, which can impact their integrity and reactivity.[12] Key considerations for storage include:

  • Temperature: Store in a cool, dry, and well-ventilated area, often recommended at 2-8°C.[5]

  • Atmosphere: This compound may be sensitive to air and moisture.[10] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]

  • Decomposition Pathways: Be aware of potential decomposition through protodeboronation, where the carbon-boron bond is cleaved. This process can be influenced by pH and the presence of moisture.[8][12]

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[13] It should be treated as hazardous chemical waste. Do not allow it to enter drains or the environment.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable reagent in several areas of chemical research, particularly in the synthesis of complex molecules for drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an important building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The electron-withdrawing fluorine atoms can enhance the reactivity and selectivity of these transformations.

Illustrative Suzuki-Miyaura Coupling Workflow:

  • Reaction Setup: In an inert atmosphere, combine this compound, an aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., dioxane/water).

  • Heating: Heat the reaction mixture to the appropriate temperature (typically 80-100°C) and monitor the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture, and perform an aqueous workup to remove inorganic salts.

  • Purification: Purify the crude product using column chromatography to isolate the desired biaryl compound.

Suzuki_Coupling_Workflow Start Assemble Reactants (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) InertAtmosphere Establish Inert Atmosphere (Ar/N2) Start->InertAtmosphere Heating Heat Reaction Mixture (e.g., 80-100°C) InertAtmosphere->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Biaryl Product Purification->Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Boron-Containing Drug Candidates

Boronic acids have emerged as a significant pharmacophore group in drug design, with notable examples like the proteasome inhibitor Bortezomib.[14] The boronic acid moiety can form reversible covalent bonds with serine, threonine, or other nucleophilic residues in enzyme active sites, leading to potent inhibition.[14][15] The trifluoro- and hydroxyl-substituents on this particular boronic acid can be exploited to fine-tune binding affinity, selectivity, and pharmacokinetic properties of potential drug candidates.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Accidental Release Measures
  • Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10]

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal as hazardous waste. Prevent the material from entering drains or waterways.[11]

Conclusion

This compound is a versatile and valuable reagent for advanced chemical synthesis and drug discovery. Its unique electronic properties, stemming from the trifluorinated and hydroxylated phenyl ring, offer significant opportunities for creating novel molecular architectures. However, its potential hazards, including irritation and possible mutagenicity, necessitate strict adherence to safe handling protocols. By understanding its properties, reactivity, and safety requirements, researchers can effectively and safely leverage this compound to advance their scientific objectives.

References

A Senior Application Scientist's Guide to 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid: Properties, Applications, and Sourcing

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trifluoro-3-hydroxyphenylboronic acid (CAS No. 1072951-37-1) is a highly functionalized arylboronic acid that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its unique substitution pattern—featuring three electron-withdrawing fluorine atoms, a hydroxyl group, and a reactive boronic acid moiety—imparts a combination of electronic and steric properties that are highly advantageous for modern drug discovery. This guide provides an in-depth analysis of the compound's physicochemical properties, explores its primary application in palladium-catalyzed cross-coupling reactions, offers a detailed experimental protocol, and presents a comparative overview of commercial suppliers to aid in procurement and quality assessment.

The Strategic Advantage of Fluorine in Drug Design

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for enhancing a compound's pharmacological profile.[3][4][5] The small van der Waals radius of fluorine (1.47 Å) allows it to act as a bioisostere of a hydrogen atom (1.20 Å) with minimal steric perturbation.[5][6] However, its high electronegativity (3.98 on the Pauling scale) profoundly alters the local electronic environment.[6]

Key benefits of fluorination relevant to this boronic acid include:

  • Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at that site, increasing the molecule's in vivo half-life.[3][7]

  • Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets, potentially increasing binding affinity.[4][5]

  • Modulation of pKa: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby functional groups, such as the hydroxyl group in the title compound, influencing its ionization state and solubility at physiological pH.[3][6]

  • Membrane Permeability: Strategic fluorination can enhance a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[4][5][6]

The specific arrangement of three fluorine atoms and a hydroxyl group on the phenyl ring of this compound makes it a valuable synthon for introducing these beneficial properties into complex target molecules.

Physicochemical Properties, Stability, and Handling

Understanding the inherent properties and stability of a reagent is critical for its effective use and storage. Boronic acids, as a class, are susceptible to certain degradation pathways that researchers must mitigate.

PropertyValueSource
CAS Number 1072951-37-1[1][2]
Molecular Formula C₆H₄BF₃O₃[2][8]
Molecular Weight 191.90 g/mol [9]
Appearance White to off-white powder[10]
Purity Typically ≥95% - 99%[2][9]

Stability Considerations: Arylboronic acids can undergo two primary degradation pathways:

  • Intermolecular Dehydration: This process forms cyclic anhydrides known as boroxines. It is generally reversible upon exposure to water.[11]

  • Protodeboronation: This is an irreversible degradation pathway where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This is often facilitated by aqueous or acidic conditions.[11]

The electron-withdrawing fluorine atoms on the phenyl ring increase the Lewis acidity of the boron center, which can influence the compound's stability.[12][13] Studies have shown that phenylboronic acids with ortho-fluorine substituents can be less stable.[11][12][13]

Recommended Storage & Handling: To ensure long-term integrity, this compound should be:

  • Stored in a cool (2-8 °C), dry place.[10]

  • Kept away from moisture and light.[11]

  • Handled under an inert atmosphere (e.g., argon or nitrogen) whenever possible to minimize oxidative degradation.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for this compound is the Suzuki-Miyaura cross-coupling reaction.[10] This Nobel Prize-winning methodology is one of the most powerful and widely used tools for forming carbon-carbon bonds between sp²-hybridized carbons, making it indispensable for synthesizing biaryl and substituted aromatic structures.[14][15]

Mechanistic Overview

The Suzuki-Miyaura reaction involves a palladium catalyst that cycles through three key steps:[15]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (or triflate), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the trifluoro-hydroxyphenyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.[15]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[15]

The presence of electron-withdrawing groups on the boronic acid can influence the rate and efficiency of the transmetalation step.

Generic Experimental Protocol

This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction. Optimization of the base, solvent, and catalyst may be required for specific substrates.

Materials:

  • This compound (1.1 equivalents)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous Solvent (e.g., Dioxane/Water mixture, Toluene, or DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.1 eq.), the base (2.0 eq.), and the palladium catalyst (e.g., 3 mol%).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent(s) via syringe. A common choice is a mixture like dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Experimental Workflow Diagram

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents (Ar-X, Boronic Acid, Base, Catalyst) to Schlenk Flask purge 2. Evacuate & Backfill with Inert Gas (3x) reagents->purge solvent 3. Add Degassed Solvent purge->solvent heat 4. Heat with Stirring (e.g., 80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor quench 6. Cool & Quench monitor->quench extract 7. Extraction quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify product Final Product purify->product

Caption: Suzuki-Miyaura cross-coupling experimental workflow.

Supplier Analysis and Quality Control

Procuring high-quality reagents is paramount for reproducible research. The following table summarizes publicly available information for several suppliers of this compound. Researchers should always request batch-specific Certificates of Analysis (CoA) before purchase.

SupplierProduct Number / LinkPurity / NotesAvailability
BLDpharm 1072951-37-1Not specified. Provides analytical data (NMR, HPLC, etc.) upon request.Inquire for stock.[1]
AOBChem AOB39401Not specified.250mg, 500mg, 1g, 5g sizes listed with pricing.[16]
Weifang Yangxu Group 1072951-37-1Stated as 99%.Bulk production capacity claimed.[2]
Aladdin T242316Not specified.100mg, 250mg, 1g, 5g sizes listed with pricing.[17]
CymitQuimica IND1072951-37-1Not specified.For research use only.[18]

Note: This list is not exhaustive and is intended for informational purposes. Pricing and availability are subject to change. Some suppliers may offer related compounds, such as the methoxy analog (CAS 849062-08-4).[19]

Incoming Quality Control (QC)

For critical applications, it is advisable to perform in-house QC on newly acquired material.

  • ¹H NMR Spectroscopy: Verify the aromatic proton signals and the broad singlet corresponding to the B(OH)₂ protons. The integration should match the expected structure.

  • LC-MS: Confirm the molecular weight of the parent ion.

  • Melting Point: Compare the measured melting point to the literature value as a general indicator of purity.

Conclusion

This compound is a powerful and strategic building block for drug discovery and synthetic chemistry. Its trifluorinated and hydroxylated structure offers a direct route to introduce functionalities known to enhance key pharmacological properties like metabolic stability and binding affinity.[3][4][7] A thorough understanding of its stability, coupled with a mastery of its primary application in Suzuki-Miyaura cross-coupling, enables researchers to leverage its full potential. By carefully selecting suppliers and implementing basic quality control measures, scientists can ensure the integrity of their starting materials, leading to more reliable and reproducible synthetic outcomes.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical prediction of the spectrum, supported by established principles of NMR spectroscopy and data from analogous compounds, and provides a practical protocol for experimental data acquisition.

Introduction: The Molecular Architecture

This compound is a polysubstituted aromatic compound with the chemical formula C₆H₄BF₃O₃. Its structure is characterized by a benzene ring bearing a boronic acid [-B(OH)₂] group, a hydroxyl (-OH) group, and three fluorine (-F) atoms. The strategic placement of these functional groups creates a unique electronic environment that is reflected in its NMR spectrum. Understanding this spectrum is crucial for confirming the molecule's identity, assessing its purity, and studying its interactions in various chemical and biological systems.

Below is a diagram illustrating the molecular structure and the numbering of the atoms.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum: A Detailed Analysis

In the absence of a publicly available experimental spectrum, we can predict the key features of the ¹H NMR spectrum of this compound by analyzing the electronic effects of its substituents and by drawing comparisons with structurally related molecules.

The Aromatic Region: The Lone Proton (H5)

The most informative signal in the ¹H NMR spectrum is that of the single aromatic proton at the C5 position.

Chemical Shift (δ):

The chemical shift of an aromatic proton is influenced by the electron-donating and electron-withdrawing nature of the other substituents on the ring.[1] Benzene itself resonates at approximately 7.3 ppm.[1]

  • Fluorine atoms (at C2, C4, C6): Fluorine is a highly electronegative atom and acts as an electron-withdrawing group through induction, which deshields nearby protons, shifting their signals downfield.[2][3] However, it also has lone pairs that can be donated into the aromatic π-system (a resonance effect), which would shield protons, particularly at the ortho and para positions.[2] In this molecule, H5 is meta to the F4 and F6 atoms and ortho to the F-atom at C6 (if considering the adjacent carbon). The net effect of multiple fluorine atoms is generally a downfield shift for the remaining protons.

  • Hydroxyl group (at C3): The -OH group is a strong electron-donating group through resonance, which shields aromatic protons, especially at the ortho and para positions, shifting them upfield. H5 is meta to the hydroxyl group.

  • Boronic acid group (at C1): The -B(OH)₂ group is generally considered to be electron-withdrawing, which would cause a downfield shift.

Considering these competing effects, and by comparing with similar compounds such as 2,4,6-trichlorophenol (aromatic protons at ~7.3 ppm)[4] and various fluorinated phenylboronic acids, the chemical shift for H5 is predicted to be in the range of 7.0 - 7.5 ppm .

Multiplicity:

The signal for H5 will be split by the neighboring fluorine atoms. This coupling can occur through bonds and, in some cases, through space.

  • ³JHF (meta-coupling): H5 will couple with the fluorine atoms at C4 and C6, which are three bonds away. This meta H-F coupling (³JHF) typically ranges from 5 to 10 Hz.[5] Since H5 is coupled to two meta-fluorine atoms, this would theoretically result in a triplet.

  • ⁴JHF (ortho-coupling through space): There is also the possibility of a through-space coupling between H5 and the fluorine atom at C2, which is four bonds away but spatially proximate. Through-space H-F coupling can be significant and would further split the signal.[6][7][8] The magnitude of this coupling is highly dependent on the conformation of the molecule.

Therefore, the signal for H5 is predicted to be a triplet of doublets (td) or a more complex multiplet, depending on the relative magnitudes of the ³JHF and ⁴JHF coupling constants.

The Exchangeable Protons: -OH and -B(OH)₂

The protons of the hydroxyl and boronic acid groups are acidic and readily exchange with each other and with any trace amounts of water in the deuterated solvent. This exchange often leads to broad signals in the ¹H NMR spectrum.

  • Hydroxyl Proton (-OH): The chemical shift of phenolic protons can vary widely, typically between 4 and 10 ppm, and is highly dependent on solvent, concentration, and temperature.[9]

  • Boronic Acid Protons (-B(OH)₂): Similarly, the protons of the boronic acid group are exchangeable and their signal can be broad. In some cases, especially with the addition of D₂O, these signals can diminish or disappear entirely due to exchange with deuterium.[10]

Due to their broad nature and variable chemical shifts, these signals are often less useful for detailed structural elucidation than the aromatic proton signal.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for this compound in a non-coordinating solvent like DMSO-d₆.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H57.0 - 7.5Triplet of Doublets (td) or Multiplet (m)³JHF ≈ 5-10 Hz, ⁴JHF(through-space) = variable
-OH4 - 10Broad singlet (br s)-
-B(OH)₂VariableBroad singlet (br s)-

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.

4.1. Sample Preparation

Boronic acids have a tendency to form cyclic anhydrides (boroxines) in the solid state and in non-coordinating solvents, which can lead to complex or broad NMR spectra.[7][11] To mitigate this, a coordinating deuterated solvent is recommended.

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated methanol (CD₃OD). Methanol will break up the boroxine trimers, resulting in a cleaner spectrum.[11] Note that the use of methanol-d4 will result in the exchange of the -OH and -B(OH)₂ protons with deuterium, causing their signals to disappear from the spectrum. This simplifies the spectrum, allowing for a clearer observation of the aromatic proton signal.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

4.2. NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

  • Experiment: Standard ¹H NMR (zg30 pulse program or equivalent)

  • Solvent: Methanol-d4

  • Temperature: 298 K (25 °C)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 3-4 seconds

  • Spectral Width (sw): 16 ppm (centered around 6 ppm)

4.3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Baseline correct the spectrum.

  • Reference the spectrum to the residual solvent peak of methanol-d4 (CHD₂OD at 3.31 ppm).

  • Integrate the aromatic proton signal.

  • Analyze the chemical shift and multiplicity of the aromatic signal.

Logical Relationships in Spectral Interpretation

The following diagram illustrates the logical workflow for interpreting the ¹H NMR spectrum of the target molecule.

spectral_interpretation cluster_prediction Spectral Prediction cluster_experiment Experimental Verification cluster_confirmation Structural Confirmation A Analyze Molecular Structure (Substituent Effects) B Predict Chemical Shift (δ) of H5 A->B Electronic Effects C Predict Multiplicity of H5 (J-coupling with F atoms) A->C Through-bond & Through-space Coupling Principles G Compare Experimental Data with Predicted Data B->G C->G D Prepare Sample in CD3OD (to break boroxines) E Acquire 1H NMR Spectrum D->E Standard Protocol F Process and Analyze Spectrum E->F F->G Experimental Spectrum H Confirm Structure of This compound G->H Correlation

Caption: Workflow for the prediction and experimental confirmation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be characterized by a single, complex signal in the aromatic region for the H5 proton, with its chemical shift and multiplicity dictated by the strong electronic effects and spin-spin couplings of the neighboring fluorine, hydroxyl, and boronic acid groups. The exchangeable protons of the hydroxyl and boronic acid functionalities are expected to produce broad signals that may not be readily observable, especially in a protic solvent like methanol-d4. The provided experimental protocol offers a reliable method for obtaining a high-quality spectrum for structural verification. This guide serves as a valuable resource for scientists working with this and similar complex fluorinated aromatic compounds.

References

Introduction: The Significance of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid and its Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 13C NMR Spectroscopy of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of 13C NMR for this specific molecule, offering insights into spectral prediction, interpretation, and data acquisition.

This compound (CAS No. 1072951-37-1) is a highly functionalized aromatic compound with significant potential in medicinal chemistry and organic synthesis. Its utility as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for the construction of complex molecular architectures. The trifluoro-substitution pattern and the presence of both hydroxyl and boronic acid functionalities impart unique electronic and steric properties, which can influence its reactivity and biological activity.

Given the nuanced structure of this molecule, unambiguous characterization is paramount. 13C NMR spectroscopy is an indispensable tool for confirming the carbon framework, providing detailed information about the chemical environment of each carbon atom. This guide will provide a detailed, albeit predicted, analysis of the 13C NMR spectrum of this compound, offering a foundational understanding for researchers working with this and similar compounds.

Predicted 13C NMR Data

In the absence of publicly available experimental data, the following 13C NMR chemical shifts and coupling constants for this compound have been predicted based on established substituent effects in aromatic systems, data from analogous compounds, and computational NMR prediction tools.[1][2][3][4][5][6] The predictions are for a standard deuterated solvent such as DMSO-d6 or CDCl3.

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to 13C-19F coupling)Predicted Coupling Constants (J, Hz)
C1105 - 115Broad singlet or unresolved multiplet-
C2155 - 165Doublet of Doublets of Doublets (ddd)1JCF ≈ 240-260, 3JCF ≈ 5-15, 5JCF ≈ 1-5
C3140 - 150Doublet of Doublets (dd)2JCF ≈ 15-25, 4JCF ≈ 1-5
C4158 - 168Doublet of Doublets of Doublets (ddd)1JCF ≈ 240-260, 3JCF ≈ 5-15, 3JCF ≈ 5-15
C595 - 105Doublet of Doublets (dd)2JCF ≈ 20-30, 4JCF ≈ 1-5
C6150 - 160Doublet of Doublets of Doublets (ddd)1JCF ≈ 240-260, 3JCF ≈ 5-15, 5JCF ≈ 1-5

Detailed Spectral Analysis: The Rationale Behind the Predictions

The predicted 13C NMR spectrum of this compound is complex due to the interplay of multiple electron-withdrawing and electron-donating groups, as well as through-bond scalar couplings to fluorine.

Diagram of this compound with Carbon Numbering

Caption: Structure of this compound with carbon numbering.

  • C1 (Carbon attached to Boron): This carbon is expected to appear in the range of 105-115 ppm. The boronic acid group is generally a weak electron-donating group, which would typically shield the attached carbon.[7] However, the signal for a carbon directly bonded to a boron atom is often broad and may even be unobservable in a standard 13C NMR experiment. This is due to quadrupolar relaxation caused by the boron isotopes (10B and 11B), which can significantly shorten the relaxation time of the attached carbon.

  • C2, C4, and C6 (Fluorine-bearing carbons): These carbons are predicted to be the most downfield, in the range of 150-168 ppm. The high electronegativity of fluorine causes a strong deshielding effect on the directly attached carbon atom.[8] Each of these signals will be split into a doublet due to the large one-bond 13C-19F coupling (1JCF), typically around 240-260 Hz.[9][10][11] Further smaller couplings to the other fluorine atoms will result in more complex splitting patterns, such as a doublet of doublets of doublets (ddd).

  • C3 (Carbon with Hydroxyl group): This carbon, attached to the electron-donating hydroxyl group, is predicted to be in the 140-150 ppm range. The hydroxyl group's resonance effect donates electron density to the ring, leading to some shielding compared to the fluorine-bearing carbons.[1][12][13] This signal is expected to be a doublet of doublets (dd) due to two-bond coupling to the fluorine on C2 (2JCF) and four-bond coupling to the fluorine on C6 (4JCF). The 2JCF coupling is typically in the range of 15-25 Hz.

  • C5 (Carbon with Hydrogen): This carbon is predicted to be the most upfield, in the range of 95-105 ppm. It is flanked by two highly electronegative fluorine atoms at C4 and C6, which exert a deshielding inductive effect. However, the resonance effects of the hydroxyl group and the overall electron-withdrawing nature of the multiple fluorine substituents can lead to a complex electronic environment. The signal for C5 is expected to be a doublet of doublets (dd) due to two-bond coupling to the fluorine on C4 and C6 (2JCF), which are typically in the range of 20-30 Hz.

Experimental Protocol for 13C NMR Data Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 20-50 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, acetone-d6, or CDCl3). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

    • Ensure the sample is fully dissolved to avoid broad lines. Gentle warming or sonication may be necessary.

    • Filter the solution into a clean, dry 5 mm NMR tube if any particulate matter is present.

  • Instrument Setup and Parameters:

    • Use a high-field NMR spectrometer (≥400 MHz for 1H) to achieve better signal dispersion and sensitivity.

    • Tune and match the 13C probe.

    • Acquire a standard proton-decoupled 13C NMR spectrum using a standard pulse program (e.g., zgpg30 on Bruker instruments).

    • Key Parameters:

      • Spectral Width: Set to a range that encompasses all expected carbon signals (e.g., 0-200 ppm).

      • Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

      • Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point. Quaternary carbons and the carbon attached to boron may have longer relaxation times, so a longer delay (5-10 s) might be necessary for accurate integration, although integration is not the primary goal for this type of analysis.

      • Number of Scans (ns): Due to the low natural abundance of 13C and the presence of quaternary carbons, a significant number of scans (e.g., 1024 to 4096 or more) will likely be required to achieve an adequate signal-to-noise ratio.

  • Advanced Experiments (Optional but Recommended):

    • 19F Decoupling: To simplify the spectrum and confirm assignments, a 13C{1H, 19F} double-decoupling experiment can be performed. This will collapse the complex C-F splitting patterns into singlets, making the identification of the carbon backbone more straightforward.

    • 2D NMR (HSQC and HMBC):

      • A 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment will show correlations between protons and their directly attached carbons, allowing for the unambiguous assignment of C5.

      • A 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between protons and carbons that are 2-3 bonds away. This can be particularly useful for assigning the quaternary carbons and potentially observing the elusive C1 signal through its correlation with the proton on C5.

Workflow for 13C NMR Data Acquisition and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 20-50 mg in 0.6-0.7 mL deuterated solvent prep2 Ensure complete dissolution (sonicate/warm if needed) prep1->prep2 prep3 Filter into NMR tube prep2->prep3 acq1 Tune and match 13C probe prep3->acq1 acq2 Acquire 13C{1H} spectrum (e.g., zgpg30) acq1->acq2 acq3 Optional: Acquire 13C{1H, 19F} decoupled spectrum acq2->acq3 acq4 Optional: Acquire 2D spectra (HSQC, HMBC) acq2->acq4 proc1 Fourier Transform acq2->proc1 acq3->proc1 acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Peak picking and integration (qualitative) proc2->proc3 proc4 Assign signals based on chemical shifts and couplings proc3->proc4 proc5 Use 2D data for unambiguous assignments proc4->proc5

Caption: Experimental workflow for 13C NMR analysis.

Troubleshooting and Key Considerations

  • Low Signal-to-Noise: For quaternary carbons and the carbon attached to boron, the signal intensity may be very low. Increasing the number of scans is the most direct solution.

  • Unobserved C1 Signal: As mentioned, the carbon attached to the boronic acid may be broadened into the baseline. If this signal is crucial, an HMBC experiment is the best approach to confirm its chemical shift via correlation to the proton on C5.

  • Spectral Overlap: While less common in 13C NMR than in 1H NMR, the downfield region with multiple fluorinated carbons might show some signal overlap, especially on lower-field instruments. 19F decoupling can resolve this.

  • Solvent Effects: The acidity of the boronic acid and the phenolic proton means that chemical shifts can be sensitive to the choice of solvent, concentration, and water content. Using aprotic, polar solvents like DMSO-d6 or acetone-d6 is often preferred for boronic acids.

References

19F NMR chemical shifts of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid

Authored by: Gemini, Senior Application Scientist

Introduction: The Growing Role of Fluorinated Boronic Acids in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, lipophilicity, and binding affinity. Among the vast array of fluorinated building blocks, fluorophenylboronic acids are particularly valuable due to their utility in Suzuki-Miyaura cross-coupling reactions, a foundational method for constructing complex molecular architectures. The compound this compound is a prime example of a highly functionalized reagent, presenting multiple reactive handles and fluorine atoms that can serve as sensitive probes for molecular interactions.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique in this context. With a 100% natural abundance, a high gyromagnetic ratio, and a wide chemical shift range, the ¹⁹F nucleus provides a clear and sensitive window into the local electronic environment. For a molecule like this compound, ¹⁹F NMR is not merely a tool for structural confirmation; it is a sophisticated method for probing ionization states, intermolecular interactions, and conformational changes, all of which are critical in drug development.

This technical guide provides an in-depth analysis of the ¹⁹F NMR spectroscopy of this compound. We will move beyond a simple reporting of chemical shifts to explain the underlying principles that govern these values, offer a detailed experimental protocol for their accurate measurement, and discuss how to interpret the resulting spectrum in the context of medicinal chemistry research.

Theoretical Framework: Understanding the Drivers of ¹⁹F Chemical Shifts

The ¹⁹F chemical shift is highly sensitive to the electronic environment surrounding the fluorine nucleus. In this compound, the chemical shifts of the three distinct fluorine atoms (at the C2, C4, and C6 positions) are governed by a complex interplay of through-bond (inductive and resonance) and through-space effects.

  • Substituent Effects: The hydroxyl (-OH) group at C3 is a strong ortho-, para-director and an activating group, donating electron density to the aromatic ring via resonance. This increased electron density will shield the adjacent fluorine nuclei. Conversely, the boronic acid [-B(OH)₂] group's influence is more complex. It is generally considered an electron-withdrawing group, which would deshield the fluorine nuclei.

  • pH Dependency: The most critical variable is the pH of the solution. Both the phenolic hydroxyl group and the boronic acid moiety are ionizable. The boronic acid can exist in a neutral, trigonal planar state [-B(OH)₂] or, upon an increase in pH, a negatively charged, tetrahedral boronate state [-B(OH)₃]⁻. This change in geometry and charge dramatically alters the electronic properties of the substituent, causing significant shifts in the ¹⁹F NMR spectrum. Similarly, the deprotonation of the hydroxyl group to a phenoxide at higher pH will further amplify its electron-donating effects.

  • Solvent Effects: The choice of solvent can influence chemical shifts through interactions such as hydrogen bonding, particularly with the -OH and -B(OH)₂ groups. Aprotic solvents like DMSO-d₆ are often used, but aqueous buffers are more biologically relevant for studying interactions.

Experimental Protocol: Acquiring High-Fidelity ¹⁹F NMR Data

The following protocol outlines a robust methodology for obtaining a high-quality ¹⁹F NMR spectrum of this compound. This protocol is designed as a self-validating system, ensuring reproducibility and accuracy.

Step 1: Sample Preparation
  • Solvent Selection: Prepare a solution of the sample in a deuterated solvent. For initial characterization, DMSO-d₆ is a suitable choice as it solubilizes the compound well. For pH-dependent studies, a buffered aqueous solution (e.g., phosphate buffer) prepared in D₂O is necessary.

  • Concentration: Aim for a concentration of 10-20 mM. This provides a good signal-to-noise ratio without promoting significant intermolecular aggregation that could complicate the spectrum.

  • Internal Standard: Add a small amount of an internal reference standard. Trifluorotoluene (TFT) or hexafluorobenzene (C₆F₆) are common choices. The standard provides a stable reference point (δ) for accurate chemical shift determination. For instance, C₆F₆ has a well-established chemical shift of approximately -163 ppm.

  • pH Adjustment (for aqueous samples): Prepare a series of samples across a physiologically relevant pH range (e.g., pH 5.0 to 9.0) using appropriate buffers. Use a calibrated pH meter to accurately measure the final pH of the NMR sample itself.

Step 2: NMR Instrument Configuration
  • Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.

  • Tuning and Matching: Ensure the probe is accurately tuned to the ¹⁹F frequency and matched to the sample.

  • Temperature Control: Set and maintain a constant temperature (e.g., 298 K) to ensure thermal equilibrium and prevent temperature-dependent chemical shift drift.

Step 3: Data Acquisition
  • Pulse Sequence: A standard one-pulse ¹⁹F experiment is typically sufficient.

  • Spectral Width: Set a wide spectral width (e.g., -100 to -200 ppm) to ensure all fluorine signals, including the reference, are captured.

  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

  • Number of Scans: The number of scans will depend on the sample concentration. Start with 16 or 32 scans and increase as needed to achieve a good signal-to-noise ratio.

  • Proton Decoupling: Use proton decoupling (e.g., WALTZ-16) to remove ¹H-¹⁹F couplings, resulting in sharper singlets for each fluorine environment and simplifying the spectrum.

The workflow for this experimental procedure can be visualized as follows:

Experimental_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_proc Data Processing prep1 Dissolve Sample (10-20 mM) in Deuterated Solvent prep2 Add Internal Standard (e.g., C₆F₆) prep1->prep2 prep3 Adjust pH with Buffer (for aqueous studies) prep2->prep3 acq1 Tune & Match Probe to ¹⁹F Frequency prep3->acq1 Transfer to NMR Tube acq2 Set Temperature (e.g., 298 K) acq1->acq2 acq3 Acquire Data (¹H Decoupled) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Reference Spectrum to Internal Standard proc2->proc3 output Final ¹⁹F NMR Spectrum proc3->output

Figure 1. A streamlined workflow for acquiring high-quality ¹⁹F NMR data.

Analysis and Interpretation of the ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum of this compound is expected to show three distinct signals, one for each unique fluorine environment. The relative chemical shifts can be predicted based on the electronic contributions of the substituents.

Fluorine PositionExpected Chemical Shift Range (ppm)Key Influencing FactorsExpected Multiplicity (¹H Decoupled)
F2 More DeshieldedOrtho to -B(OH)₂ (withdrawing) and meta to -OH (weakly donating).Singlet
F4 IntermediatePara to -B(OH)₂ (withdrawing) and ortho to -OH (strongly donating/shielding).Singlet
F6 Most ShieldedOrtho to -OH (strongly donating/shielding) and meta to -B(OH)₂ (weakly withdrawing).Singlet

Note: These are qualitative predictions. The exact chemical shifts must be determined experimentally.

The diagram below illustrates the distinct chemical environments of the three fluorine atoms.

Figure 2. Molecular structure and key electronic influences on fluorine chemical shifts.
The Impact of pH Titration

A ¹⁹F NMR pH titration experiment is exceptionally informative. As the pH increases:

  • Boronic Acid to Boronate Transition: Around the pKa of the boronic acid, the equilibrium will shift from the neutral -B(OH)₂ to the anionic -B(OH)₃⁻ form. This conversion to a tetrahedral, negatively charged species will significantly increase electron density on the ring, causing an upfield shift (shielding) for all three fluorine signals. The magnitude of this shift will be most pronounced for the ortho-fluorine (F2).

  • Hydroxyl Deprotonation: At a higher pH, the phenolic -OH will deprotonate to an -O⁻ group. This dramatically increases its electron-donating ability, causing a further and substantial upfield shift , most significantly for the ortho- (F4, F6) and para-fluorines.

By plotting the ¹⁹F chemical shifts of F2, F4, and F6 as a function of pH, one can determine the pKa values of both the boronic acid and the hydroxyl group, providing critical data for understanding the molecule's behavior in biological systems.

Conclusion: A Versatile Tool for Drug Development

The ¹⁹F NMR spectrum of this compound is far more than a simple analytical fingerprint. It is a dynamic reporter on the molecule's ionization state, electronic properties, and local environment. For researchers in drug development, mastering the acquisition and interpretation of this data provides a powerful advantage. It enables the precise characterization of these crucial building blocks and offers a direct method to study their interactions with biological targets, where changes in the ¹⁹F chemical shifts can signify binding events and report on the nature of the binding pocket. This detailed understanding is invaluable for accelerating the design-make-test-analyze cycle at the heart of modern medicinal chemistry.

Introduction: The Critical Role of Solubility in Boronic Acid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid for Researchers and Drug Development Professionals

This compound belongs to a class of compounds that are foundational to modern medicinal chemistry and organic synthesis. As versatile building blocks, particularly in Suzuki-Miyaura cross-coupling reactions, their utility is intimately linked to their physicochemical properties, with solubility being a paramount concern.[1] For drug development professionals, understanding and quantifying the solubility of such a molecule is not a trivial pursuit; it is a critical determinant of reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of a potential therapeutic agent.

This guide provides a comprehensive technical overview of the factors governing the solubility of this compound. Moving beyond a simple data sheet, we will explore the underlying chemical principles, provide field-proven experimental protocols for accurate solubility determination, and offer insights into overcoming the unique challenges presented by this class of molecules.

The Physicochemical Landscape of Substituted Phenylboronic Acids

General Solubility Trends

Arylboronic acids typically exhibit low solubility in water. For instance, the parent phenylboronic acid has a reported solubility of about 1.9 g/100 g of water at 20°C.[2][3] Their solubility tends to be significantly higher in organic solvents, particularly polar aprotic solvents like ethers and ketones.[4] The presence of substituents on the phenyl ring dramatically influences these properties.[5]

The Impact of Fluoro and Hydroxyl Substituents

The subject molecule, this compound, possesses both electron-withdrawing fluorine atoms and a hydrogen-bond-donating hydroxyl group.

  • Fluorine Substituents: The three fluorine atoms increase the acidity of the boronic acid group, which can influence its solubility in buffered aqueous solutions.

  • Hydroxyl Group: The phenolic hydroxyl group can participate in hydrogen bonding, potentially increasing its interaction with polar protic solvents.

The Boroxine Challenge: A Key Equilibrium

A defining characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2][5] This equilibrium is dynamic and influenced by solvent, temperature, and concentration.

Boroxine_Equilibrium BoronicAcid 3 x this compound (More Soluble Monomer) Boroxine Boroxine Trimer (Less Soluble Anhydride) BoronicAcid->Boroxine Dehydration Boroxine->BoronicAcid Hydration Water 3 x H₂O

Caption: Equilibrium between the boronic acid monomer and its less soluble boroxine trimer.

The formation of the less soluble boroxine trimer is a significant challenge in determining the true thermodynamic solubility of the monomeric acid, as it can lead to underestimation and inconsistent results.[2]

pH-Dependent Solubility and pKa

The boronic acid moiety is a Lewis acid that can accept a hydroxide ion, forming a more polar boronate species. This conversion is governed by the compound's pKa. The solubility of boronic acids can therefore be significantly influenced by the pH of the aqueous medium.[6] While the specific pKa of this compound is not published, spectrophotometric and potentiometric titration are common methods for its determination.[7]

Experimental Determination of Solubility: A Validated Approach

Given the complexities, a multi-faceted experimental approach is required. We will detail a robust protocol for determining both thermodynamic and kinetic solubility, crucial metrics for discovery and development, respectively.

Core Principle: Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a critical parameter for understanding oral absorption and for designing formulations.

  • Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock. This is often more relevant for early-stage in vitro assays.

Recommended Experimental Workflow

Solubility_Workflow cluster_prep Preparation cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Precipitation from DMSO) cluster_analysis Analysis Stock Prepare High-Concentration Stock Solution (e.g., in DMSO) Spike Spike Aqueous Buffer with DMSO Stock Stock->Spike Solvents Prepare Solvent Systems (e.g., Water, PBS, Organic) AddSolid Add Excess Solid to Solvent Solvents->AddSolid Equilibrate Equilibrate (e.g., 24-48h) with Agitation AddSolid->Equilibrate Filter Filter to Remove Undissolved Solid Equilibrate->Filter Quantify Quantify Supernatant Concentration (LC-MS/MS or HPLC-UV) Filter->Quantify Incubate Incubate (e.g., 1-2h) Spike->Incubate FilterKinetic Filter or Centrifuge to Remove Precipitate Incubate->FilterKinetic FilterKinetic->Quantify Result Calculate Solubility (µg/mL or µM) Quantify->Result

Caption: Experimental workflow for determining thermodynamic and kinetic solubility.

Step-by-Step Protocol: Thermodynamic Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the vials to stand, then filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method.

Analytical Quantification: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and selective quantification in complex matrices.[8][9]

Table 1: Hypothetical LC-MS/MS Parameters for Quantification

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the compound from the column.
Gradient 5% to 95% B over 5 minutesA standard gradient suitable for a wide range of small molecules.
Ionization Mode Electrospray Ionization (ESI), NegativeThe acidic protons on the boronic acid and hydroxyl groups are amenable to deprotonation.
MRM Transition To be determined experimentallyA specific precursor-to-product ion transition ensures high selectivity.

Anticipated Solubility Profile

While experimental determination is essential, we can predict a qualitative solubility profile based on established principles of "like dissolves like".[10]

Table 2: Predicted Qualitative Solubility of this compound

Solvent SystemPredicted SolubilityRationale
WaterLowGenerally low for arylboronic acids, though the hydroxyl group may slightly improve it.[3]
Phosphate-Buffered Saline (PBS) pH 7.4Low to ModerateSolubility may increase compared to water if the pKa is near 7.4, due to boronate formation.
Methanol / EthanolHighPolar protic solvents capable of hydrogen bonding.
Tetrahydrofuran (THF) / AcetoneHighPolar aprotic solvents that are good solvents for boronic acids.[4]
Dimethyl Sulfoxide (DMSO)Very HighA highly polar aprotic solvent, commonly used for creating high-concentration stock solutions.
Hexanes / TolueneVery LowNon-polar solvents are unlikely to dissolve this polar molecule.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Based on safety data sheets for similar fluorinated and hydroxylated phenylboronic acids, the following precautions should be observed:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[11]

  • Handling: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly closed container in a cool, dry place, potentially under an inert atmosphere, as some boronic acids are sensitive to moisture.

Conclusion

The solubility of this compound is a nuanced property governed by its unique substitution pattern, the dynamic equilibrium with its boroxine form, and the nature of the solvent system. This guide provides the conceptual framework and practical, step-by-step methodologies required for its rigorous experimental determination. By employing a systematic approach, from understanding the underlying chemistry to executing validated analytical protocols, researchers and drug development professionals can generate the high-quality, reliable solubility data essential for advancing their scientific objectives.

References

An In-depth Technical Guide to the Stability of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4,6-Trifluoro-3-hydroxyphenylboronic acid is a versatile reagent in modern organic synthesis, particularly valued in drug discovery and materials science for its role in Suzuki-Miyaura cross-coupling reactions. The presence of multiple fluorine substituents and a hydroxyl group on the phenyl ring imparts unique electronic properties and reactivity to the molecule. However, these same structural features also significantly influence its stability, presenting challenges for its storage, handling, and application. This technical guide provides a comprehensive overview of the stability of this compound, delving into its principal degradation pathways, recommended analytical methods for stability assessment, and best practices for its handling and storage to ensure its integrity and performance in research and development.

Physicochemical Properties and Inherent Stability

Phenylboronic acids are generally crystalline solids that are relatively stable and easy to handle under ambient conditions.[1][2] However, the stability of any given phenylboronic acid is a nuanced interplay of steric and electronic effects conferred by its substituents. In the case of this compound, the following structural features are paramount:

  • Trifluoro Substitution: The three electron-withdrawing fluorine atoms significantly increase the Lewis acidity of the boronic acid moiety.[3][4] This heightened acidity can influence its reactivity and susceptibility to certain degradation pathways. Fluorine substitution, particularly at the ortho positions, has been shown to decrease the hydrolytic stability of phenylboronic acids.[5]

  • Hydroxyl Group: The phenolic hydroxyl group can participate in intramolecular hydrogen bonding and alter the electronic landscape of the aromatic ring, thereby impacting the stability of the C-B bond.

  • Steric Hindrance: The presence of substituents ortho to the boronic acid group can introduce steric strain, which may affect its reactivity and the stability of intermediates in degradation reactions.[6]

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₆H₄BF₃O₃N/A
Molecular Weight195.90 g/mol N/A
AppearanceWhite to off-white solidN/A
Melting Point>300 °CN/A

Table 1: Physicochemical Properties of this compound.

Major Degradation Pathways

The stability of this compound is primarily challenged by three key degradation pathways: protodeboronation, oxidation, and dehydration to form boroxines. Understanding these pathways is critical for developing effective stabilization and analytical strategies.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, with the concomitant replacement of the boronic acid group with a hydrogen atom.[7] This is a common and often undesired side reaction, particularly in the context of cross-coupling reactions where it leads to the formation of a hydrodeboronated byproduct and a reduction in the yield of the desired product.[8]

The mechanism of protodeboronation is highly dependent on the reaction conditions, especially pH.[7] Both acid- and base-catalyzed pathways have been described. For electron-deficient arylboronic acids, such as our subject compound, base-catalyzed protodeboronation is a significant concern. The reaction proceeds via the formation of a more reactive boronate anion, which then undergoes cleavage of the C-B bond.[9]

The trifluoro substitution pattern in this compound is expected to render it particularly susceptible to protodeboronation, a characteristic of many polyfluorinated arylboronic acids.[8][9]

Protodeboronation A This compound B 2,4,6-Trifluoro-3-hydroxyphenylboronate anion A->B + OH⁻ C 1,3,5-Trifluoro-2-hydroxybenzene (Protodeboronated Product) B->C + H₂O D Boric Acid

Figure 1: Simplified schematic of the base-catalyzed protodeboronation pathway.

Oxidation

The boronic acid moiety is susceptible to oxidation, which typically results in the formation of the corresponding phenol and boric acid.[10][11] This process can be initiated by various oxidizing agents, including atmospheric oxygen, hydrogen peroxide, and other reactive oxygen species.[12][13][14] The oxidative instability of boronic acids is a significant consideration, particularly for their application in biological systems.[15][16]

The rate of oxidation can be influenced by the electronic properties of the aryl ring. While electron-withdrawing groups might be expected to decrease the electron density at the boron center and thus reduce susceptibility to oxidation, the overall mechanism is complex. The formation of a boralactone by an intramolecular ligand has been shown to dramatically increase oxidative stability.[12][15] The hydroxyl group in this compound could potentially modulate its oxidative stability through intramolecular interactions.

Oxidation A This compound C 2,4,6-Trifluorobenzene-1,3-diol (Oxidation Product) A->C B Oxidizing Agent (e.g., O₂, H₂O₂) D Boric Acid

Figure 2: General pathway for the oxidation of this compound.

Dehydration and Boroxine Formation

Boronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines.[1][2] This process is typically driven by heat or the presence of a dehydrating agent.[17] While boroxine formation is reversible upon the addition of water, it can affect the solubility, reactivity, and accurate quantification of the boronic acid.[18][19] The equilibrium between the boronic acid and its corresponding boroxine is an important factor to consider during storage and in solution-phase applications.

Boroxine_Formation A 3 x this compound B Tris(2,4,6-trifluoro-3-hydroxyphenyl)boroxine A->B Heat / Dehydrating Agent B->A + H₂O C 3 x H₂O

Figure 3: Reversible dehydration of this compound to its boroxine.

Analytical Methodologies for Stability Assessment

A robust analytical strategy is essential for monitoring the stability of this compound and quantifying its degradation products. The following techniques are recommended:

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the analysis of boronic acids and their degradation products.[20][21] A stability-indicating HPLC method should be capable of separating the parent compound from its potential degradants, including the protodeboronated species and oxidation products.

Experimental Protocol: Stability-Indicating HPLC Method

  • Column Selection: A reversed-phase C18 column with low silanol activity is recommended to minimize on-column hydrolysis.[22] An example is the Waters XTerra MS C18 column.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed. The use of a pH modifier should be carefully evaluated as it can influence the stability of the analyte.[22]

  • Detection: UV detection at a wavelength where the parent compound and its expected degradation products have significant absorbance (e.g., 220-280 nm) is generally suitable.

  • Sample Preparation: Samples should be prepared in a non-aqueous or aprotic solvent like acetonitrile to minimize degradation prior to analysis.[20]

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the potential degradation products and ensure they are adequately resolved from the parent peak.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for studying the speciation of boron compounds in solution.[23][24] It can be used to monitor the equilibrium between the boronic acid and its boronate ester, as well as to detect the formation of boroxines.[25][26] The chemical shift of the boron nucleus is sensitive to its coordination environment, providing valuable information about the stability and reactivity of the boronic acid.[27]

Experimental Protocol: ¹¹B NMR for Stability Monitoring

  • Solvent: A suitable deuterated solvent in which the compound is soluble and stable should be chosen (e.g., DMSO-d₆, CD₃CN).

  • Acquisition: Standard ¹¹B NMR acquisition parameters can be used. A broad spectral width is recommended to ensure the observation of all boron species.

  • Analysis: The chemical shifts of the signals corresponding to the boronic acid, boronate anion, and boroxine can be used to qualitatively and quantitatively assess the composition of the sample over time.

Non-Aqueous Capillary Electrophoresis (NACE)

NACE is a valuable alternative to HPLC for the analysis of labile boronic acids and their esters as it can be performed in the absence of water, thereby preventing hydrolysis during the analysis.[28]

Recommended Handling and Storage

To maintain the integrity of this compound, the following handling and storage procedures are recommended:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and oxidizing agents.[3][5] Inert atmosphere storage (e.g., under argon or nitrogen) is advisable for long-term stability.

  • Handling: Handle in a fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid generating dust. Minimize exposure to atmospheric moisture.

  • Solution Preparation: Prepare solutions fresh for use whenever possible. If solutions need to be stored, use anhydrous solvents and store under an inert atmosphere at low temperature.

Conclusion

The stability of this compound is a critical parameter that dictates its successful application in synthetic chemistry. While its unique substitution pattern provides desirable reactivity, it also predisposes the molecule to degradation via protodeboronation, oxidation, and boroxine formation. A thorough understanding of these degradation pathways, coupled with the implementation of robust analytical methods for stability monitoring and adherence to proper handling and storage protocols, is essential for researchers, scientists, and drug development professionals to ensure the quality and reliability of this important building block.

References

Methodological & Application

Suzuki-Miyaura reaction with 2,4,6-Trifluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Suzuki-Miyaura Reaction with 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Synthesizing Complex Biaryls for Advanced Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is indispensable in pharmaceutical and fine chemical industries for creating diverse molecular architectures.[3][4] A particularly valuable application is the synthesis of biaryl and heteroaryl structures, which are privileged motifs in many approved drugs and clinical candidates.

This guide focuses on a specific, yet increasingly important, building block: This compound . The incorporation of fluorine atoms and hydroxyl groups into drug candidates is a powerful strategy in medicinal chemistry.[5][6] Fluorine can enhance metabolic stability, lipophilicity, and binding affinity, while the hydroxyl group provides a key point for hydrogen bonding interactions with biological targets.[5][7][8][9] However, the very features that make this reagent so valuable also present unique challenges. The strong electron-withdrawing nature of the fluorine atoms and the steric hindrance around the boron center can significantly impact reaction kinetics and require carefully optimized conditions to achieve high yields and avoid common side reactions like protodeboronation.[10][11][12]

This document serves as an in-depth technical guide for researchers employing this compound in Suzuki-Miyaura couplings. It provides not only a detailed, field-proven protocol but also the underlying mechanistic principles and troubleshooting strategies to empower scientists to successfully synthesize complex, highly functionalized biaryl compounds for the next generation of therapeutics.

Mechanistic Insights & Strategic Considerations

A successful Suzuki-Miyaura coupling hinges on the smooth progression of its catalytic cycle, which comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][13][14] The specific properties of this compound demand special attention, particularly during the critical transmetalation step.

Suzuki_Miyaura_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Halide R¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Halide Transmetalation Transmetalation PdII_Halide->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Biaryl Product) RedElim->Product R1X R¹-X (Aryl Halide) R1X->OxAdd Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetalation

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Key Considerations for this compound:

  • Activation of the Boronic Acid: The transmetalation step requires the activation of the boronic acid by a base.[15][16][17] The base converts the neutral boronic acid into a more nucleophilic boronate "ate" complex ([Ar-B(OH)₃]⁻), which readily transfers its aryl group to the palladium(II) center.[15][18] The presence of the acidic hydroxyl group on our substrate means a sufficient amount of base is crucial to deprotonate both the hydroxyl and activate the boronic acid.

  • Electronic Effects: The three electron-withdrawing fluorine atoms decrease the nucleophilicity of the phenyl ring. This can slow the rate of transmetalation, the rate-determining step for many Suzuki couplings.[11] To overcome this, a highly active catalytic system, often employing electron-rich and bulky phosphine ligands, is recommended.[19][20][21]

  • Steric Hindrance: The fluorine atom at the 2-position and the hydroxyl group at the 3-position create significant steric bulk around the carbon-boron bond. This hindrance can impede the approach of the bulky palladium complex during transmetalation.[22] Catalyst systems known for coupling hindered substrates, such as those using Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are often necessary.[3][22]

  • Protodeboronation Risk: Protodeboronation is a major side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the starting material.[10][23] This is often promoted by high temperatures, prolonged reaction times, and the presence of water and base.[12][24] For electron-deficient boronic acids like the one , this side reaction can be particularly problematic.[11][25] The optimal strategy involves using a catalyst system that promotes a rapid rate of cross-coupling, thereby outcompeting the slower protodeboronation pathway.[12]

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for coupling this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Materials & Reagents
  • Aryl Halide (e.g., Aryl Bromide): 1.0 equiv.

  • This compound: 1.2 - 1.5 equiv.

  • Palladium Catalyst: SPhos-Pd-G3 Precatalyst (1-3 mol%)

  • Base: Potassium Phosphate (K₃PO₄), tribasic, powder (3.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (e.g., 5:1 v/v)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate: For drying

  • Silica Gel: For column chromatography

  • Solvents for Chromatography: Hexanes, Ethyl Acetate

  • Inert Gas: Argon or Nitrogen

Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Schlenk line)

  • Heating mantle or oil bath with temperature control

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for work-up and purification (separatory funnel, flasks, etc.)

  • Column chromatography setup

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable and volatile. Avoid open flames.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Step-by-Step Experimental Procedure

Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reagents Add Ar-Br, Boronic Acid, Base, and Catalyst Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction 2. Reaction (Heat & Stir) Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup 3. Work-up (Quench & Extract) Reaction->Workup Quench Quench with Water, Extract with EtOAc Workup->Quench Dry Dry Organic Layer (Na₂SO₄), Filter and Concentrate Quench->Dry Purify 4. Purification (Column Chromatography) Dry->Purify Characterize 5. Characterization (NMR, MS) Purify->Characterize

A step-by-step overview of the experimental protocol.

1. Reaction Setup (under Inert Atmosphere): a. To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.3 equiv.), and potassium phosphate (3.0 equiv.). b. Add the SPhos-Pd-G3 precatalyst (0.02 equiv., 2 mol%) to the flask. c. Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.

2. Solvent Addition and Reaction: a. Degas the 1,4-dioxane/water solvent mixture by bubbling argon through it for 15-20 minutes. b. Using a syringe, add the degassed solvent to the reaction flask to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide. c. Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

3. Reaction Monitoring: a. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. b. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Compare the spot of the starting material (aryl bromide) with the newly formed product spot. The reaction is typically complete within 2-12 hours.

4. Work-up and Extraction: a. Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the heat and allow it to cool to room temperature. b. Quench the reaction by adding deionized water. c. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[26] d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[27]

5. Purification: a. Purify the crude solid or oil by flash column chromatography on silica gel. b. Use a solvent system such as a gradient of hexanes and ethyl acetate to elute the product. The desired biaryl product is typically less polar than the boronic acid starting material but more polar than the protodeboronated byproduct.

6. Characterization: a. Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Data & Troubleshooting

Table 1: Guideline for Reaction Parameter Optimization
ParameterConditionRationale & Expected Outcome
Catalyst SPhos-Pd-G3, XPhos-Pd-G3, Pd(dppf)Cl₂Bulky, electron-rich ligands (SPhos, XPhos) are highly effective for hindered and electron-deficient substrates.[2][22] Pd(dppf)Cl₂ is a robust, more general alternative.
Base K₃PO₄, Cs₂CO₃, K₂CO₃K₃PO₄ is a moderately strong, non-nucleophilic base effective for substrates with sensitive groups. Cs₂CO₃ is stronger and can accelerate slow reactions. K₂CO₃ is a common, milder choice.[18]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OAprotic/aqueous mixtures are standard. Dioxane and 2-MeTHF are often excellent choices. Toluene can be used for higher temperatures.[28]
Temperature 80 - 110 °CHigher temperatures generally increase reaction rates but can also accelerate catalyst decomposition and protodeboronation.[24] An optimal temperature balances rate and stability.
Equivalents of Boronic Acid 1.2 - 1.5 equiv.A slight excess is used to drive the reaction to completion and compensate for any potential protodeboronation.
Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Base is not strong enough. 4. Temperature is too low.1. Use a fresh, high-quality precatalyst. 2. Ensure proper degassing of solvents and purging of the reaction vessel. 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 4. Incrementally increase the reaction temperature by 10 °C.
Significant Protodeboronation 1. Reaction temperature is too high or time is too long. 2. Catalyst activity is too low, allowing decomposition to compete. 3. Water content is too high.1. Lower the temperature or stop the reaction as soon as the starting material is consumed. 2. Switch to a more active catalyst system (e.g., one with a Buchwald ligand) to accelerate the desired coupling.[12] 3. Reduce the proportion of water in the solvent system (e.g., from 5:1 to 10:1 dioxane:water).
Formation of Homocoupled Byproducts 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid. 2. Catalyst decomposition.1. Improve inert atmosphere technique (thorough degassing and purging). 2. Use a more stable precatalyst or add a stabilizing ligand.
Difficult Purification 1. Byproducts have similar polarity to the desired product.1. Optimize the reaction to minimize byproducts. 2. Try a different solvent system for chromatography or consider recrystallization.[27][29]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful, albeit challenging, transformation for accessing highly valuable fluorinated and hydroxylated biaryl scaffolds. Success relies on a rational approach to reaction design, accounting for the unique electronic and steric properties of the boronic acid. By selecting a highly active palladium catalyst with bulky, electron-rich ligands and carefully controlling the reaction conditions to favor rapid C-C bond formation over competing side reactions, researchers can effectively utilize this building block in the synthesis of complex molecules for drug discovery and materials science.

References

catalyst for 2,4,6-Trifluoro-3-hydroxyphenylboronic acid coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Catalytic Systems for the Suzuki-Miyaura Coupling of 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis and detailed protocols for the successful Suzuki-Miyaura cross-coupling of this compound. This particular arylboronic acid presents a significant synthetic challenge due to a combination of high steric hindrance and strong electronic deactivation from the trifluoro-substitution pattern. The presence of a hydroxyl group further complicates the reaction landscape. This document elucidates the mechanistic hurdles, provides a rationale for the selection of an optimal catalyst system—comprising a palladium precatalyst, a sterically demanding electron-rich ligand, base, and solvent—and offers a robust, step-by-step experimental protocol designed for researchers in medicinal chemistry and drug development. A comprehensive troubleshooting guide is included to address common challenges encountered during this transformation.

Introduction: The Challenge and Significance

2,4,6-Trifluoro-3-hydroxyphenyl motifs are increasingly important scaffolds in the development of novel pharmaceuticals and agrochemicals. The unique electronic properties imparted by the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. However, the synthesis of biaryl structures incorporating this moiety via Suzuki-Miyaura coupling is notoriously difficult.

The primary obstacles arise from the substrate's intrinsic properties:

  • Steric Hindrance: The presence of two ortho-fluorine atoms flanking the boronic acid group sterically impedes the approach of the palladium complex, hindering the crucial transmetalation step.[1][2]

  • Electronic Deactivation: The three strongly electron-withdrawing fluorine atoms reduce the nucleophilicity of the ipso-carbon attached to boron, further slowing the rate of transmetalation.[3][4]

  • Competing Side Reactions: Electron-deficient boronic acids are highly susceptible to protodeboronation, a non-productive pathway that consumes the starting material.[5]

  • Hydroxyl Group Reactivity: The phenolic hydroxyl group can interact with the catalyst or base, potentially leading to undesired side reactions or catalyst inhibition.

Overcoming these challenges requires a carefully optimized catalytic system, with the choice of phosphine ligand being the most critical parameter.

Mechanistic Considerations and Catalyst System Design

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7] For a substrate like this compound, the rate-limiting step is typically transmetalation.

To accelerate this sluggish step, the catalyst system must be engineered to:

  • Promote the formation of a highly active, coordinatively unsaturated Pd(0) species.

  • Facilitate the formation of the active boronate anion.

  • Stabilize the palladium center throughout the catalytic cycle to prevent decomposition.

This is best achieved through the synergistic combination of a palladium source and a specialized ligand.

Catalyst System Components
ComponentRecommended ChoiceRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., XPhos Pd G3)These are standard, reliable sources for generating the active Pd(0) catalyst in situ. Buchwald precatalysts offer enhanced air stability and activity, often allowing for lower catalyst loadings.[4][5][8]
Ligand Bulky, Electron-Rich Monophosphine Ligands (e.g., XPhos, SPhos, RuPhos)This is the most critical choice. Bulky ligands promote the formation of a highly reactive monophosphine-palladium complex, which is essential for coupling hindered substrates.[1][9] The ligand's electron-donating nature increases electron density on the palladium center, facilitating the rate-limiting oxidative addition step and subsequent reductive elimination.[6][10]
Base Strong, Non-nucleophilic Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃)A strong base is required to form the reactive boronate species [R-B(OH)₃]⁻, which is necessary for transmetalation. K₃PO₄ and Cs₂CO₃ are effective for challenging couplings as they minimize competing side reactions.[4][10]
Solvent System Aprotic Solvent with Water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O)Aprotic solvents like dioxane or toluene provide good solubility for the organic components. A small amount of water is often essential to dissolve the inorganic base and facilitate the hydrolysis of the boronic acid to the active boronate.[4][5][11]

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the catalytic cycle, emphasizing the role of the bulky phosphine ligand (L).

Suzuki_Miyaura_Cycle Pd0 Pd(0)L (Active Catalyst) OA_Complex Ar-Pd(II)-X(L) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)-Ar'(L) (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) Trans_Complex->Product ArX Ar-X Boronic Ar'-B(OH)₂ + Base

Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
Experimental Workflow

This flowchart outlines the key stages of the experimental protocol, from reaction setup to product isolation.

Experimental_Workflow A 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) B 2. Vessel Setup (Add solids to oven-dried flask) A->B C 3. Inert Atmosphere (Evacuate and backfill with Ar/N₂) B->C D 4. Catalyst Addition (Add Pd Precatalyst and Ligand) C->D E 5. Solvent Addition (Add degassed solvent via syringe) D->E F 6. Reaction (Heat with vigorous stirring) E->F G 7. Monitoring (TLC, GC-MS, or LC-MS) F->G H 8. Workup (Quench, extract, and dry) G->H Upon Completion I 9. Purification (Flash Column Chromatography) H->I J 10. Product Characterization (NMR, MS) I->J

Figure 2. General experimental workflow for the coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method for the coupling of this compound with a generic aryl bromide. Modifications may be necessary based on the specific coupling partner.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4 mol%)

  • Potassium Phosphate, finely powdered [K₃PO₄] (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Argon or Nitrogen gas supply

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (1.5 mmol, 1.5 equiv), and finely powdered K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Add these solids to the reaction flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a 5:1 mixture of degassed 1,4-Dioxane and degassed water. Using a syringe, add the solvent mixture to the flask to achieve a final concentration of 0.1 M with respect to the aryl bromide (for 1.0 mmol, use 10 mL of the solvent mixture).

  • Reaction: Place the sealed flask into a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low.1. Switch to a more active precatalyst (e.g., XPhos Pd G3). Ensure the ligand-to-palladium ratio is correct (typically 2:1 for L:Pd). 2. Switch from K₃PO₄ to Cs₂CO₃. Ensure the base is finely powdered. 3. Increase the temperature in 10 °C increments (up to the boiling point of the solvent).
Significant Protodeboronation 1. Base is too strong or reaction time is too long. 2. Presence of excess protic sources.1. Use the minimum effective amount of base. Consider a milder base like K₂CO₃ if conversion is still acceptable. 2. Ensure anhydrous solvents are used where possible, carefully controlling the amount of water. Consider converting the boronic acid to its pinacol ester derivative, which can be more robust.[12]
Homocoupling of Boronic Acid 1. Oxidative conditions (presence of O₂). 2. Inefficient transmetalation compared to homocoupling pathway.1. Ensure the solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere. 2. Screen alternative ligands. Sometimes a slightly different ligand (e.g., SPhos) can alter the relative rates of productive vs. side reactions.[5]
Low Product Yield After Purification 1. Incomplete reaction. 2. Product degradation on silica gel. 3. Product loss during workup.1. Allow the reaction to run for a longer duration. 2. The phenolic product may be acidic. Try deactivating the silica gel with triethylamine or use an alternative purification method like reverse-phase chromatography. 3. Ensure pH during workup is controlled to prevent the phenolate from remaining in the aqueous layer.

Conclusion

The Suzuki-Miyaura coupling of this compound is a demanding but achievable transformation. Success hinges on recognizing the combined steric and electronic challenges posed by the substrate and employing a highly active catalyst system. The use of bulky, electron-rich phosphine ligands, such as XPhos, in combination with a strong base like potassium phosphate, is paramount. The protocols and insights provided in this guide offer a robust starting point for researchers to successfully synthesize valuable biaryl compounds incorporating this challenging but important structural motif.

References

Navigating the Synthesis Landscape: A Guide to Solvents in 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic selection of solvents is a critical determinant of success in chemical transformations. This is particularly true when working with highly functionalized reagents such as 2,4,6-Trifluoro-3-hydroxyphenylboronic acid. The unique electronic properties imparted by its trifluoro- and hydroxyl-substituted phenyl ring demand a nuanced approach to solvent choice to ensure optimal reaction outcomes. This guide provides an in-depth analysis of solvent considerations, supported by detailed protocols for key reactions involving this versatile building block.

Understanding the Reagent: Physicochemical Properties of this compound

This compound is a white to off-white solid with a molecular weight of 191.90 g/mol . Its chemical structure, featuring three electron-withdrawing fluorine atoms and an electron-donating hydroxyl group, creates a complex electronic environment that influences its reactivity and solubility. The fluorine atoms increase the Lewis acidity of the boron center, which can be advantageous in certain coupling reactions. However, this electron-deficient nature can also impact the transmetalation step in Suzuki-Miyaura couplings. The hydroxyl group can participate in hydrogen bonding, affecting its solubility in various solvents. For optimal stability, it is recommended to store this reagent under an inert atmosphere at 2-8°C.

While specific quantitative solubility data for this compound is not extensively published, general principles for phenylboronic acids suggest high solubility in polar aprotic solvents like ethers (e.g., dioxane, tetrahydrofuran) and ketones, moderate solubility in chlorinated solvents (e.g., chloroform), and low solubility in nonpolar hydrocarbon solvents. The presence of the polar hydroxyl group would likely enhance its solubility in protic solvents like alcohols.

Core Applications: Suzuki-Miyaura and Chan-Lam Couplings

This compound is a valuable reagent in cross-coupling reactions, primarily the Suzuki-Miyaura and Chan-Lam couplings, for the synthesis of complex biaryl and aryl-heteroatom compounds. The choice of solvent in these reactions is paramount, as it influences reactant solubility, catalyst activity, and the overall reaction kinetics.

Solvent Selection for Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. The solvent plays a crucial role in dissolving the reactants and the base, as well as in stabilizing the palladium catalyst.

Key Considerations for Solvent Selection:

  • Solubility of Reactants: The chosen solvent must adequately dissolve the boronic acid, the organohalide, and the base to ensure a homogeneous reaction mixture.

  • Boiling Point: The reaction temperature is a critical parameter, and the solvent's boiling point should be appropriate for the desired reaction conditions. Many Suzuki-Miyaura reactions require heating to proceed at a reasonable rate.

  • Aprotic vs. Protic: Aprotic solvents are generally preferred for Suzuki-Miyaura couplings to avoid protodeborylation, a common side reaction where the boronic acid is cleaved by a proton source. However, the addition of a small amount of water can sometimes be beneficial for the hydrolysis of the boronate ester intermediate.

  • Compatibility with Catalyst and Base: The solvent must be inert to the palladium catalyst and the base used in the reaction.

Recommended Solvent Systems:

A range of solvents and solvent mixtures have been found to be effective for Suzuki-Miyaura couplings involving fluorinated phenylboronic acids.

Solvent SystemTypical Concentration (M)Temperature (°C)Rationale for Use
1,4-Dioxane/Water0.1 - 0.580 - 100Excellent for dissolving a wide range of reactants and bases. The water co-solvent can aid in the dissolution of inorganic bases and facilitate the catalytic cycle.
Tetrahydrofuran (THF)/Water0.1 - 0.560 - 70A good alternative to dioxane, with a lower boiling point.
Dimethylformamide (DMF)0.1 - 0.580 - 120A highly polar aprotic solvent that can enhance the rate of reaction, particularly with less reactive coupling partners.
Toluene/Water0.1 - 0.580 - 110A less polar option, often used in biphasic systems with a phase-transfer catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine boronic acid, aryl halide, and base in a reaction vessel. B Purge with inert gas (e.g., Argon). A->B C Add degassed solvent(s). B->C D Add Palladium catalyst and ligand. C->D E Heat the reaction mixture to the desired temperature. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and quench the reaction. F->G H Extract the product with an organic solvent. G->H I Wash the organic layer, dry, and concentrate. H->I J Purify the crude product by column chromatography. I->J

A general experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is adapted from established methods for electron-deficient fluorinated phenylboronic acids.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the aryl bromide, and K₂CO₃.

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a concentration of 0.2 M with respect to the aryl bromide.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Solvent Selection for Chan-Lam Coupling Reactions

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between a boronic acid and an amine or an alcohol. This reaction is often performed under milder conditions than the Suzuki-Miyaura coupling and can be conducted in the presence of air.

Key Considerations for Solvent Selection:

  • Solubility of Reactants: The solvent must dissolve the boronic acid, the amine or alcohol, and the copper catalyst.

  • Coordination to Copper: The solvent can coordinate to the copper catalyst, influencing its reactivity.

  • Reaction Temperature: While often performed at room temperature, some Chan-Lam couplings may require heating to proceed efficiently.

Recommended Solvent Systems:

Solvent SystemTypical Concentration (M)Temperature (°C)Rationale for Use
Dichloromethane (DCM)0.1 - 0.5Room TemperatureA common and effective solvent for Chan-Lam couplings, offering good solubility for many reactants.
Methanol (MeOH)0.1 - 0.5Room Temperature - 60A protic solvent that can facilitate the reaction and is easily removed.
Acetonitrile (MeCN)0.1 - 0.5Room Temperature - 80A polar aprotic solvent that can be beneficial for less reactive substrates.
Tetrahydrofuran (THF)0.1 - 0.5Room Temperature - 60Another suitable ethereal solvent.

Experimental Workflow: Chan-Lam Coupling

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine boronic acid, amine/alcohol, and base (if needed) in a reaction vessel. B Add solvent. A->B C Add Copper catalyst and ligand (if needed). B->C D Stir the reaction mixture at the desired temperature (often open to air). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Quench the reaction (if necessary). E->F G Extract the product with an organic solvent. F->G H Wash the organic layer, dry, and concentrate. G->H I Purify the crude product by column chromatography. H->I

A general experimental workflow for Chan-Lam cross-coupling.

Protocol 2: Chan-Lam Coupling of this compound with a Primary Amine

This protocol is a general procedure that may require optimization for specific substrates.

Materials:

  • This compound (1.5 equiv)

  • Primary amine (1.0 equiv)

  • Cu(OAc)₂ (1.0 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add this compound, the primary amine, and Cu(OAc)₂.

  • Add dichloromethane to achieve a concentration of 0.1 M with respect to the amine.

  • Add pyridine to the reaction mixture.

  • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Optimization

For Suzuki-Miyaura Reactions:

  • Low Yield: If the yield is low, consider increasing the reaction temperature, using a more active palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos or XPhos), or a stronger base (e.g., Cs₂CO₃ or K₃PO₄). The choice of ligand can be critical for coupling with electron-deficient boronic acids.

  • Protodeborylation: If significant protodeborylation is observed, ensure anhydrous solvents are used and the reaction is performed under a strictly inert atmosphere. Using a non-aqueous base like CsF can also be beneficial.

For Chan-Lam Reactions:

  • Low Yield: If the reaction is sluggish, consider heating the reaction mixture. The addition of a ligand, such as a bipyridine or phenanthroline derivative, may improve the catalytic activity. Using a different copper source (e.g., CuI) or a base (e.g., Et₃N) can also be explored.

  • Homocoupling of Boronic Acid: If homocoupling of the boronic acid is a significant side reaction, try lowering the reaction temperature or using a less coordinating solvent.

Conclusion

The selection of an appropriate solvent is a critical parameter for the successful application of this compound in Suzuki-Miyaura and Chan-Lam coupling reactions. By carefully considering the physicochemical properties of the reagent and the specific requirements of the reaction, researchers can optimize conditions to achieve high yields and purity of their desired products. The protocols provided herein serve as a valuable starting point for the synthesis of novel compounds for applications in drug discovery and materials science.

Application Note: Leveraging 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid for the Synthesis of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes and prominent targets in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate kinase activity is a central goal for medicinal chemists. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid, a highly functionalized building block, in the synthesis of kinase inhibitors. We delve into the rationale behind its use, focusing on the synergistic benefits of its trifluoro and hydroxyl substitutions. The core of this document is a detailed, field-proven protocol for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation, to conjugate this boronic acid with a representative heterocyclic core. Furthermore, we provide insights into the structure-activity relationships (SAR) this moiety confers, a troubleshooting guide for the synthesis, and visualizations to clarify complex mechanisms and workflows.

Introduction: The Strategic Advantage of Fluorination and Hydroxylation in Kinase Inhibitor Design

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutics. The design of potent and selective inhibitors often relies on the use of "privileged scaffolds" and functionalized building blocks that can form optimal interactions within the ATP-binding site of the target kinase.

This compound has emerged as a valuable reagent in this context due to its unique combination of features:

  • Multifluoro Substitution: The presence of multiple fluorine atoms on the phenyl ring significantly alters its electronic properties. Fluorine's high electronegativity can enhance binding affinity through favorable dipole-dipole or multipolar interactions with the kinase active site. Furthermore, fluorination is a well-established strategy to improve metabolic stability and increase lipophilicity, key pharmacokinetic properties in drug development.

  • Hydroxyl Group: The strategically placed hydroxyl group acts as a potent hydrogen bond donor and/or acceptor. This functionality is crucial for anchoring the inhibitor to the "hinge region" of the kinase, a key interaction that mimics the binding of the adenine portion of ATP.[1]

  • Boronic Acid Functionality: As a stable and generally non-toxic functional group, boronic acid is the workhorse of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction provides a robust and versatile method for forming carbon-carbon bonds, allowing for the efficient assembly of complex biaryl structures common in kinase inhibitors.[2]

This document will focus on the practical application of this reagent, providing a technical guide to its use in synthesizing advanced kinase inhibitor scaffolds.

Physicochemical Properties and Handling

Proper handling and storage are essential for maintaining the integrity and reactivity of the boronic acid.

PropertyValue
Chemical Name (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid
CAS Number 1072951-37-1[3]
Molecular Formula C₆H₄BF₃O₃
Molecular Weight 191.90 g/mol
Appearance White to off-white solid[4]
Storage Conditions Store at 2-8 °C under an inert atmosphere.[4][5]

Note: Boronic acids can be susceptible to dehydration to form boroxines or protodeboronation under certain conditions. Store in a cool, dry place and handle under an inert atmosphere (e.g., nitrogen or argon) for best results.

Mechanism of Action: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the primary method for incorporating the 2,4,6-trifluoro-3-hydroxyphenyl moiety into a target molecule. Understanding its catalytic cycle is key to optimizing the reaction and troubleshooting potential issues. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition tm_complex Transmetalation Complex (Pd-II) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product_out R-Ar (Coupled Product) tm_complex->product_out R-Ar start R-X (Aryl/Vinyl Halide) start->oa_complex R-X boronic Ar-B(OH)2 (Boronic Acid) boronic->tm_complex base Base (e.g., K2CO3) base->tm_complex

Suzuki-Miyaura Catalytic Cycle.

Causality of Key Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the heterocyclic core (R-X), forming a Pd(II) complex. The reactivity order is typically I > Br > OTf >> Cl.[2]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The base is essential here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium catalyst.[8]

  • Reductive Elimination: The two organic fragments (R and Ar) on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

Application Protocol: Synthesis of a Representative PI3K Inhibitor Scaffold

This protocol describes a representative Suzuki-Miyaura coupling to synthesize a 2,4,6-trisubstituted 1,3,5-triazine, a scaffold known to exhibit potent Phosphoinositide 3-kinase (PI3K) inhibitory activity.[9][10][11][12] The procedure is adapted from established methodologies for synthesizing similar structures.

Workflow start Start Materials reagents 1. Dichloro-triazine Core 2. Boronic Acid 3. Pd Catalyst & Ligand 4. Base 5. Anhydrous Solvent start->reagents setup Reaction Setup Degas solvent Establish inert atmosphere (N2/Ar) reagents->setup reaction Suzuki Coupling Heat to 80-100 °C Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup Quench reaction Extract with organic solvent Dry organic layer reaction->workup purification Purification Concentrate solvent Purify by column chromatography workup->purification product Final Product Characterize (NMR, MS) Assess purity (HPLC) purification->product end Characterized Inhibitor product->end

Experimental Workflow for Kinase Inhibitor Synthesis.
Materials and Reagents

Reagent / MaterialGradeSupplier ExampleNotes
2-(Morpholino)-4,6-dichloro-1,3,5-triazineSynthesis GradeMajor Chemical SupplierThe heterocyclic coupling partner.
This compound>95% PurityBLDpharm, Sigma-AldrichThe key building block.
Pd(PPh₃)₄ (Tetrakis)Catalyst GradeSigma-AldrichPalladium(0) catalyst.
Potassium Carbonate (K₂CO₃)AnhydrousMajor Chemical SupplierBase for the reaction.
1,4-DioxaneAnhydrousMajor Chemical SupplierReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeMajor Chemical SupplierFor extraction & chromatography.
HexanesACS GradeMajor Chemical SupplierFor chromatography.
Brine (Saturated NaCl)Lab Prepared-For workup.
Magnesium Sulfate (MgSO₄)AnhydrousMajor Chemical SupplierDrying agent.
Reaction Vessel (e.g., Schlenk flask)--For inert atmosphere reactions.
TLC Plates (Silica gel 60 F₂₅₄)--For reaction monitoring.
Step-by-Step Protocol
  • Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-(Morpholino)-4,6-dichloro-1,3,5-triazine (1.0 eq, e.g., 235 mg, 1.0 mmol) and this compound (1.1 eq, 211 mg, 1.1 mmol).

  • Addition of Base and Catalyst: Add anhydrous potassium carbonate (3.0 eq, 414 mg, 3.0 mmol) followed by Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq, 58 mg, 0.05 mmol).

    • Scientist's Insight: The use of a strong base like K₂CO₃ or Cs₂CO₃ is critical for activating the boronic acid for efficient transmetalation. Pd(PPh₃)₄ is a reliable catalyst, but others like Pd(dppf)Cl₂ or catalyst/ligand systems (e.g., Pd₂(dba)₃ with SPhos) can be used, especially for less reactive chlorides.[8]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

    • Scientist's Insight: Using anhydrous and degassed solvent is non-negotiable. Oxygen can poison the catalyst, and water can lead to competitive protodeboronation of the starting material, reducing yield.[13]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting dichloro-triazine is consumed (typically 4-12 hours). A typical eluent for TLC is 30% Ethyl Acetate in Hexanes.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to isolate the final product.[11]

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) Insights

The 2,4,6-trifluoro-3-hydroxyphenyl moiety is not just a synthetic handle; it is a carefully chosen pharmacophore designed to interact optimally with a kinase active site.

Kinase_Binding cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Moiety hinge Hinge Region (Backbone NH/CO) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue inhibitor OH F F F inhibitor:f0->hinge Strong H-Bond (Anchor) inhibitor:f1->hydrophobic_pocket Favorable Dipole Interaction inhibitor:f3->gatekeeper Steric/Electronic Interaction

Hypothetical Binding Mode of the Moiety in a Kinase.
  • Hinge-Binding: The hydroxyl group is positioned to form a critical hydrogen bond with the backbone amide or carbonyl groups of the kinase hinge region (e.g., with residues like gk+1 or gk+3).[1][14] This interaction is a hallmark of many Type I and Type II kinase inhibitors and is essential for high-affinity binding.

  • Fluorine Interactions: The ortho- and para-fluorine atoms can engage in favorable interactions within hydrophobic pockets, potentially forming non-classical hydrogen bonds or dipole interactions with the protein. They also serve to modulate the pKa of the hydroxyl group, fine-tuning its hydrogen bonding capability.

  • Selectivity and Potency: The specific substitution pattern can exploit subtle differences between the active sites of various kinases, leading to improved selectivity. For example, interactions with the gatekeeper residue can be influenced by the steric and electronic profile of the fluorinated ring.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/degassed conditions.3. Base is not strong enough or is hydrated.1. Use fresh catalyst or a more robust pre-catalyst.2. Ensure rigorous inert atmosphere technique; use freshly distilled/dried solvent.3. Use anhydrous K₂CO₃ or switch to a stronger base like CsF or Cs₂CO₃.
Significant Protodeboronation 1. Presence of excess water.2. Reaction temperature is too high or run for too long.1. Use anhydrous reagents and solvent.2. Optimize reaction temperature and time; monitor closely and stop when starting material is consumed.
Formation of Side Products 1. Homocoupling of the boronic acid.2. Reaction with the hydroxyl group.1. Ensure a strict inert atmosphere; oxygen can promote homocoupling.2. The hydroxyl group is generally stable, but if acylation or etherification is a concern, consider a protecting group strategy (e.g., MOM or SEM ether), though this adds synthetic steps.
Difficult Purification 1. Co-elution of product with triphenylphosphine oxide (from catalyst).2. Streaking on silica gel.1. Use a catalyst with more polar ligands (e.g., water-soluble phosphines) or use less catalyst.2. Add a small amount of acetic acid or triethylamine to the eluent to improve peak shape for acidic or basic compounds, respectively.

Conclusion

This compound is a powerful and strategically designed building block for the synthesis of advanced kinase inhibitors. Its trifluorinated phenyl ring offers enhanced metabolic stability and unique binding interactions, while the hydroxyl group provides a crucial anchor point for high-affinity binding to the kinase hinge region. By employing the robust and versatile Suzuki-Miyaura cross-coupling reaction, as detailed in this guide, medicinal chemists can efficiently incorporate this valuable moiety into diverse heterocyclic scaffolds. This enables the rapid exploration of chemical space and the development of next-generation targeted therapeutics.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination and Hydroxylation in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and hydroxyl groups into molecular scaffolds is a widely employed strategy to enhance the pharmacological properties of bioactive molecules. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1][2] The hydroxyl group, a classic hydrogen bond donor and acceptor, often plays a crucial role in anchoring a ligand to the active site of a protein. The combination of these functionalities in a single building block offers a powerful tool for medicinal chemists.

2,4,6-Trifluoro-3-hydroxyphenylboronic acid is a unique reagent that embodies these advantages. Its trifluorinated phenyl ring provides a scaffold with a distinct electronic profile, while the hydroxyl group offers a key interaction point. This application note provides a detailed guide to the use of this compound in the synthesis of bioactive molecules, with a focus on the Suzuki-Miyaura cross-coupling reaction. We will use the synthesis of the potent and selective PI3Kβ inhibitor, GSK2636771, as a case study to illustrate a detailed experimental protocol and discuss the underlying chemical principles.[1][3]

Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[4][5] This reaction is particularly valuable in medicinal chemistry for the construction of biaryl and heteroaryl structures, which are common motifs in many approved drugs.[6]

The general mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle A Oxidative Addition ArPdL2X Ar-Pd(II)L_n-X A->ArPdL2X B Transmetalation ArPdL2Ar_prime Ar-Pd(II)L_n-Ar' B->ArPdL2Ar_prime C Reductive Elimination Pd0 Pd(0)L_n C->Pd0 product Ar-Ar' (Biaryl Product) C->product Pd0->A ArPdL2X->B ArPdL2Ar_prime->C reagents Ar-X (Aryl Halide) reagents->A boronic_acid Ar'-B(OH)₂ (Boronic Acid) + Base boronic_acid->B

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In the context of synthesizing bioactive molecules, this compound serves as the "Ar'-B(OH)₂" component, introducing the trifluorohydroxyphenyl moiety onto a core structure.

Case Study: Synthesis of GSK2636771, a Selective PI3Kβ Inhibitor

GSK2636771 is a potent and selective inhibitor of the β-isoform of phosphoinositide 3-kinase (PI3Kβ), a key enzyme in cell signaling pathways that are often dysregulated in cancer.[1][3] The chemical structure of GSK2636771 features a central pyrimidine ring connecting a trifluoromethyl-substituted pyrazole and a 2,4,6-trifluoro-3-hydroxyphenyl group. The latter is crucial for the molecule's activity and selectivity.

The key synthetic step for introducing the 2,4,6-trifluoro-3-hydroxyphenyl moiety is a Suzuki-Miyaura coupling reaction between a chloropyrimidine intermediate and this compound.

GSK2636771_Synthesis A 2-Chloro-4-(1-isopropyl-1H-pyrazol-4-yl) -6-(trifluoromethyl)pyrimidine F GSK2636771 A->F B This compound B->F C Pd Catalyst (e.g., Pd(dppf)Cl₂) D Base (e.g., K₂CO₃) E Solvent (e.g., Dioxane/Water)

Caption: Suzuki-Miyaura coupling in the synthesis of GSK2636771.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling for GSK2636771 Synthesis

This protocol is adapted from established synthetic routes for structurally related compounds and optimized for the specific substrates involved.

Materials:

  • 2-Chloro-4-(1-isopropyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine (1.0 eq)

  • This compound (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Equipment:

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave synthesizer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-Chloro-4-(1-isopropyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine (1.0 eq), this compound (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

  • Reaction Execution (Conventional Heating): Attach a reflux condenser and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Reaction Execution (Microwave Irradiation): If using a microwave synthesizer, seal the reaction vial and heat to 120 °C for 20-30 minutes.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford GSK2636771 as a solid.

ParameterConditionRationale
Palladium Catalyst Pd(dppf)Cl₂A robust and versatile catalyst for Suzuki couplings, often effective for heteroaryl chlorides.
Base K₂CO₃A moderately strong base that is effective in activating the boronic acid for transmetalation without promoting significant side reactions.
Solvent System 1,4-Dioxane/Water (4:1)A common solvent mixture for Suzuki reactions, providing good solubility for both organic and inorganic reagents. Water is essential for the activation of the boronic acid by the base.
Temperature 90-120 °CProvides sufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Inert Atmosphere Nitrogen or ArgonPrevents the oxidation and degradation of the Pd(0) active catalyst.

Causality Behind Experimental Choices and Troubleshooting

  • Choice of Catalyst: The selection of Pd(dppf)Cl₂ is based on its proven efficacy in coupling reactions involving electron-deficient heteroaryl chlorides. The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate the catalytic cycle. If yields are low, other palladium catalysts with different phosphine ligands (e.g., XPhos, SPhos) could be screened.

  • Base Selection: The choice of a carbonate base is crucial. Stronger bases like hydroxides can lead to the degradation of the trifluorinated aromatic ring or promote unwanted side reactions. If the reaction is sluggish, a stronger base like cesium carbonate (Cs₂CO₃) could be employed.

  • Protodeboronation: A common side reaction in Suzuki couplings is the replacement of the boronic acid group with a hydrogen atom from the solvent (protodeboronation). This is more prevalent with electron-deficient boronic acids. Using a slight excess of the boronic acid (1.2 eq) helps to compensate for any loss due to this side reaction. Minimizing reaction time and using a less protic co-solvent if possible can also mitigate this issue.

  • Hydroxyl Group Reactivity: The free hydroxyl group on the boronic acid can potentially interfere with the reaction. However, under the basic conditions of the Suzuki coupling, it is typically deprotonated and does not significantly hinder the desired C-C bond formation. In some cases, protection of the hydroxyl group may be necessary if side reactions are observed, but it is generally not required for this type of coupling.

Alternative Application: Chan-Lam Coupling

While the Suzuki-Miyaura coupling is the most prominent application for this compound in forming C-C bonds, it can also participate in Chan-Lam coupling reactions to form C-N or C-O bonds.[7] This copper-catalyzed reaction couples boronic acids with amines or alcohols.[8]

Chan_Lam_Coupling A This compound F Aryl-Amine or Aryl-Ether A->F B Amine (R₂NH) or Alcohol (ROH) B->F C Copper Catalyst (e.g., Cu(OAc)₂) D Base (e.g., Pyridine) E Oxidant (e.g., Air/O₂)

Caption: General scheme of a Chan-Lam coupling reaction.

This reaction provides an alternative strategy for incorporating the 2,4,6-trifluoro-3-hydroxyphenyl moiety into bioactive molecules where a C-N or C-O linkage is desired.

Conclusion

This compound is a valuable and versatile building block for the synthesis of bioactive molecules. Its unique combination of fluorine atoms and a hydroxyl group allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The Suzuki-Miyaura cross-coupling reaction is a robust and reliable method for incorporating this moiety into complex molecular architectures, as demonstrated by its application in the synthesis of the PI3Kβ inhibitor GSK2636771. By understanding the underlying principles of the reaction and carefully selecting the appropriate conditions, researchers can effectively utilize this reagent to advance their drug discovery programs.

References

Application Note: Palladium-Catalyzed Cross-Coupling of 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Fluorinated Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3][4][5] This transformation is particularly vital in the fields of drug discovery and materials science for the construction of complex biaryl and heteroaryl scaffolds. The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence a molecule's physicochemical and biological properties, often enhancing metabolic stability, bioavailability, and binding affinity.

This application note focuses on a particularly valuable yet challenging building block: 2,4,6-Trifluoro-3-hydroxyphenylboronic acid . Its highly functionalized, electron-deficient aromatic ring makes it an attractive synthon for introducing a trifluoro-hydroxyphenyl moiety into target molecules. However, the very features that make it desirable also introduce significant synthetic hurdles. The strong electron-withdrawing nature of the three fluorine atoms increases the Lewis acidity of the boron center, rendering the C-B bond highly susceptible to premature cleavage (protodeboronation) under standard basic coupling conditions.[6][7]

The purpose of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven protocol for the successful Suzuki-Miyaura coupling of this substrate. By explaining the causality behind experimental choices and offering a self-validating protocol, we aim to empower chemists to reliably synthesize these valuable fluorinated compounds.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Reaction

Understanding the catalytic cycle is paramount to troubleshooting and optimizing any cross-coupling reaction. The Suzuki-Miyaura reaction proceeds through a well-defined, three-step catalytic cycle involving a palladium catalyst.

  • Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar¹-X) to a coordinatively unsaturated Pd(0) complex. This step, which is often rate-determining, forms a Pd(II) intermediate. The reactivity of the halide is crucial, following the general trend: I > Br > OTf >> Cl.[1][8][9]

  • Transmetalation : This is the key bond-forming step where the organic moiety of the organoboron reagent (Ar²-B(OH)₂) is transferred to the palladium center. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species [Ar²-B(OH)₃]⁻. This boronate then displaces the halide on the Pd(II) complex.[1][2][10]

  • Reductive Elimination : The final step involves the coupling of the two organic groups (Ar¹ and Ar²) attached to the palladium center. This forms the desired biaryl product (Ar¹-Ar²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3][8]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ PdII_OA Ar¹-Pd(II)L₂-X Pd0->PdII_OA Oxidative Addition PdII_TM Ar¹-Pd(II)L₂-Ar² PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_TM->Product Ar1X Ar¹-X Ar1X->PdII_OA Ar2BOH2 Ar²-B(OH)₂ Ar2BOH2->PdII_TM Base Base (e.g., K₂CO₃) Base->PdII_TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is designed to mitigate the risk of protodeboronation while ensuring efficient coupling. The choice of a moderately strong base (K₂CO₃), a phosphine ligand, and a mixed solvent system is critical for success.

Materials and Reagents
ReagentGradeSupplier Example
This compound≥97%Sigma-Aldrich
Aryl Halide (e.g., 4-Bromoanisole)≥98%Acros Organics
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Strem Chemicals
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Deionized WaterDegassedIn-house
Ethyl AcetateACS GradeVWR
Brine (Saturated NaCl solution)-In-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD Millipore
Silica Gel60 Å, 230-400 meshSorbent Tech.
Equipment Setup
  • Oven-dried 10 mL Schlenk flask or microwave vial with a Teflon-coated magnetic stir bar.

  • Schlenk line or manifold for inert gas (Argon or Nitrogen) handling.

  • Syringes and needles for liquid transfer.

  • Heating mantle or oil bath with a temperature controller and thermocouple.

  • Standard laboratory glassware for work-up and purification.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Rotary evaporator.

Step-by-Step Experimental Procedure

Workflow start Start prep 1. Prepare Flask Add boronic acid (1.0 eq), aryl halide (1.1 eq), K₂CO₃ (2.5 eq) start->prep inert 2. Inert Atmosphere Evacuate and backfill with Argon (3x) prep->inert solvent 3. Add Solvents Add Dioxane and H₂O (4:1) via syringe inert->solvent degas 4. Degas Mixture Bubble Argon through solution for 15 min solvent->degas catalyst 5. Add Catalyst Add Pd(PPh₃)₄ (3 mol%) under positive Argon flow degas->catalyst react 6. Reaction Heat at 90 °C Monitor by TLC/LC-MS catalyst->react workup 7. Work-up Cool, dilute with EtOAc, wash with H₂O and Brine react->workup purify 8. Purification Dry (Na₂SO₄), concentrate, purify via column chromatography workup->purify end End Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

  • Vessel Preparation: To an oven-dried 10 mL Schlenk flask containing a magnetic stir bar, add this compound (e.g., 100 mg, 0.52 mmol, 1.0 equiv), the desired aryl halide (0.57 mmol, 1.1 equiv), and potassium carbonate (180 mg, 1.3 mmol, 2.5 equiv).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum, and connect it to a Schlenk line. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon. Repeat this cycle two more times to ensure a completely inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous, degassed 1,4-dioxane (4.0 mL) followed by degassed deionized water (1.0 mL) via syringe. The 4:1 solvent ratio is crucial for balancing reagent solubility and base activity.

  • Degassing: Bubble argon gas through the stirred reaction mixture via a long needle for 15 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: While maintaining a positive argon flow, quickly add the tetrakis(triphenylphosphine)palladium(0) (18 mg, 0.0156 mmol, 3 mol%). The mixture may change color upon catalyst addition.

  • Reaction: Seal the flask tightly and place it in a preheated oil bath at 90 °C. Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-12 hours).

  • Aqueous Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Data, Optimization, and Scope

The success of coupling with this electron-deficient boronic acid is highly dependent on the judicious choice of reaction parameters. The following table provides a starting point for optimization with various aryl halide partners.

Coupling Partner (Ar-X)Catalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield (%)
4-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃ (2.5)Dioxane/H₂O (4:1)9085-95%
1-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)SPhos (3.5)K₃PO₄ (3.0)Toluene/H₂O (10:1)10075-85%
4-ChlorotoluenePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (3.0)Dioxane10060-70%
3-BromopyridinePd(PPh₃)₄ (3)-Cs₂CO₃ (2.5)DME/H₂O (4:1)9080-90%

Causality Behind Parameter Choices:

  • Catalyst & Ligand: For electron-neutral or -rich aryl bromides, standard Pd(PPh₃)₄ is often sufficient. However, for more challenging substrates like electron-poor partners or aryl chlorides, a more active catalyst system is required. Systems using bulky, electron-rich phosphine ligands like P(t-Bu)₃ or biarylphosphine ligands (e.g., SPhos) are known to facilitate the difficult oxidative addition step for aryl chlorides and improve overall catalytic turnover.[9][11][12]

  • Base: The choice of base is a critical balancing act. A base must be strong enough to form the active boronate species but not so strong that it rapidly promotes protodeboronation.[7] K₂CO₃ provides a good balance for many substrates. For more sensitive or sluggish reactions, K₃PO₄ or Cs₂CO₃ can offer improved results. Base-free conditions mediated by Lewis acids are an emerging alternative for highly sensitive substrates but require specific catalyst systems.[13]

  • Solvent: A polar, aprotic solvent like dioxane, DME, or toluene is typically used to solubilize the organic components. The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere (O₂ present).3. Reagents or solvents contain water (if anhydrous conditions are intended).4. Reaction temperature too low.1. Use fresh catalyst from a reliable source.2. Ensure thorough degassing of solvents and proper Schlenk technique.3. Use freshly opened anhydrous solvents.4. Increase temperature in 10 °C increments.
Significant Protodeboronation 1. Base is too strong or concentration is too high.2. Reaction time is excessively long.3. Presence of protic impurities.1. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF).2. Monitor the reaction closely and quench it as soon as the starting material is consumed.3. Ensure all reagents and solvents are pure and anhydrous.
Homocoupling of Boronic Acid 1. Presence of oxygen, which can facilitate oxidative homocoupling.2. Catalyst decomposition leading to Pd black formation.1. Improve degassing procedure and maintain a strict inert atmosphere throughout.2. Use a more stable ligand or slightly lower the reaction temperature.
Homocoupling of Aryl Halide 1. Catalyst loading is too high.2. Reaction temperature is too high, causing catalyst decomposition.1. Reduce catalyst loading to 1-2 mol%.2. Lower the reaction temperature. Consider a more active ligand to allow for lower temperatures.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful method for the synthesis of highly valuable, functionalized biaryl compounds. Success with this challenging substrate hinges on a careful and informed selection of reaction conditions designed to favor the productive catalytic cycle over competing decomposition pathways, particularly protodeboronation. By understanding the mechanistic underpinnings and employing the robust protocol detailed in this guide, researchers can confidently and reproducibly access these important molecular architectures for application in pharmaceutical and materials science discovery.

References

Application Notes and Protocols for 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of a Unique Boronic Acid

2,4,6-Trifluoro-3-hydroxyphenylboronic acid is a highly functionalized building block of significant interest to researchers in drug discovery and materials science. The presence of three electron-withdrawing fluorine atoms and an electron-donating hydroxyl group on the phenyl ring imparts unique electronic properties and steric constraints. These characteristics make it a valuable synthon for introducing polyfluorinated phenolic moieties into complex molecules, potentially enhancing metabolic stability, binding affinity, and other pharmacokinetic properties. However, these same features also present considerable challenges in its synthesis and application, particularly in the widely used Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the reaction conditions, mechanistic considerations, and detailed protocols for the effective utilization of this versatile reagent.

The primary challenge associated with polyfluorinated arylboronic acids is their susceptibility to protodeboronation under the basic conditions typically required for the Suzuki-Miyaura catalytic cycle.[1][2] The electron-withdrawing nature of the fluorine atoms increases the acidity of the boronic acid, facilitating its cleavage before the desired transmetalation can occur. The ortho fluorine atoms also introduce significant steric hindrance, which can impede the approach of the boronic acid to the palladium center. This document will address these challenges by providing carefully optimized protocols and explaining the rationale behind the selection of specific reagents and conditions.

Part 1: Synthesis of this compound

A common and effective strategy for the synthesis of hydroxyphenylboronic acids involves a protection-borylation-deprotection sequence.[3] This approach is particularly crucial for polyfluorinated systems to avoid complications during the borylation step. The methoxy group is a suitable protecting group for the phenol, which can be cleaved under relatively mild conditions after the boronic acid moiety is in place.

Workflow for Synthesis

A 1-Bromo-2,4,6-trifluoro-3-methoxybenzene (Starting Material) B Lithiation or Grignard Formation A->B n-BuLi or Mg C Reaction with Borate Ester (e.g., Trimethyl borate) B->C B(OMe)3 D Hydrolysis C->D Acidic Workup E (2,4,6-Trifluoro-3-methoxyphenyl)boronic acid D->E F Deprotection of Methoxy Group (e.g., BBr3) E->F G This compound (Final Product) F->G

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of (2,4,6-Trifluoro-3-methoxyphenyl)boronic acid

This procedure is adapted from established methods for the synthesis of substituted phenylboronic acids.[4][5][6]

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). The system is purged with dry nitrogen.

  • Grignard Reagent Formation: Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium. Add a few crystals of iodine to initiate the reaction. A solution of 1-bromo-2,4,6-trifluoro-3-methoxybenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate Grignard formation, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 2 hours.

  • Borylation: In a separate flame-dried flask, a solution of trimethyl borate (1.5 equivalents) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. The prepared Grignard reagent is then transferred to this solution via cannula.

  • Quenching and Workup: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid. The mixture is stirred for 1-2 hours.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield (2,4,6-trifluoro-3-methoxyphenyl)boronic acid.

Step 2: Deprotection to this compound

Cleavage of the methyl ether is a critical step to yield the final product. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[7][8]

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve (2,4,6-trifluoro-3-methoxyphenyl)boronic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Deprotection: Cool the solution to -78 °C. Add a solution of boron tribromide (1.1 equivalents) in DCM dropwise.

  • Reaction Monitoring and Workup: The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

  • Extraction and Purification: The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Part 2: Suzuki-Miyaura Cross-Coupling Reactions

The successful Suzuki-Miyaura coupling of this compound requires careful consideration of the catalyst, ligand, base, and solvent to mitigate the risk of protodeboronation and overcome steric hindrance.

Mechanistic Considerations in the Catalytic Cycle

Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdAr Ar-Pd(II)-Ar'(L2) Transmetal->ArPdAr ArBOH Ar'B(OH)2 (this compound) ArBOH->Transmetal Activation Base Base (e.g., K3PO4, CsF) Base->ArBOH RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

The transmetalation step is often rate-limiting, especially with electron-deficient boronic acids.[1] The base plays a crucial role in activating the boronic acid by forming a more nucleophilic boronate species. However, strong bases can accelerate the undesired protodeboronation. Therefore, the choice of a weaker base or a fluoride source is often advantageous.[9]

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is designed based on best practices for coupling challenging electron-deficient and sterically hindered boronic acids.[1][10][11]

Materials:

  • Aryl halide (1.0 equivalent)

  • This compound (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, XPhos, or other bulky phosphine ligands, 4-10 mol%)

  • Base (e.g., K₃PO₄, CsF, or K₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe. If a mixed solvent system is used, degassed water can be added.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Catalyst and Base Screening

The following table summarizes typical starting points for optimizing the reaction conditions for the Suzuki-Miyaura coupling of this compound with a model aryl bromide.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100High
Pd(OAc)₂ (2)XPhos (4)CsF (3)1,4-Dioxane110Moderate to High
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O (4:1)90Low to Moderate

Note: Yields are illustrative and will vary depending on the specific aryl halide used. Optimization of reaction time and stoichiometry is recommended for each new substrate.

Part 3: Safety and Handling

Like all boronic acids, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13] It is advisable to handle the compound in a well-ventilated fume hood. Polyfluorinated phenylboronic acids can have decreased stability, so it is recommended to store the compound under an inert atmosphere in a cool, dry place to prevent degradation.[14]

Conclusion

This compound is a valuable but challenging reagent. A thorough understanding of its reactivity, particularly its propensity for protodeboronation, is key to its successful application. The protocols and guidelines presented in this document, which emphasize the use of appropriate protecting group strategies for its synthesis and carefully selected catalysts and bases for its use in Suzuki-Miyaura coupling, provide a solid foundation for researchers to effectively incorporate this unique building block into their synthetic programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2,4,6-Trifluoro-3-hydroxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges presented by this electron-deficient and functionally complex substrate. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and enhance the success of your synthetic endeavors.

Understanding the Unique Challenges of this compound

The structure of this compound presents a trifecta of challenges that require careful consideration for successful Suzuki-Miyaura coupling:

  • Severe Electron Deficiency: The three fluorine atoms strongly withdraw electron density from the aromatic ring. This makes the boronic acid less nucleophilic, which can significantly slow down the crucial transmetalation step in the catalytic cycle.[1]

  • Acidic Phenolic Group: The hydroxyl group introduces an acidic proton. This can compete with the boronic acid for the base, potentially leading to unwanted side reactions or necessitating adjustments in base stoichiometry.

  • Steric Hindrance: The presence of two ortho-fluorine substituents creates steric bulk around the carbon-boron bond, which can impede the approach of the palladium complex during transmetalation.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low to no conversion. What are the primary factors to investigate?

A1: Low or no conversion with this substrate is a common issue and typically points to suboptimal conditions for the challenging transmetalation step. Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective. The combination of steric hindrance and electron deficiency necessitates the use of more advanced catalytic systems.[2] Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily engage with the sterically hindered and electron-poor boronic acid.

  • Base Selection: The choice of base is critical due to the presence of both the boronic acid and the phenolic hydroxyl group. A weak base may not be sufficient to activate the boronic acid for transmetalation. Conversely, a very strong base can promote side reactions. A thorough screening of bases is often necessary.

  • Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier for sterically hindered and electron-deficient substrates. If you are using a low-boiling solvent like THF, consider switching to a higher-boiling solvent such as dioxane, toluene, or DMF.

Q2: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing pathway for electron-deficient boronic acids, especially under basic conditions.[3] Here are several strategies to mitigate this issue:

  • Use of Milder Bases: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). In some cases, fluoride-based bases like potassium fluoride (KF) can be effective.

  • Anhydrous Conditions: Water can be a proton source for protodeboronation. Running the reaction under strictly anhydrous conditions can significantly reduce this side reaction.[4][5] This involves using anhydrous solvents and a soluble, non-aqueous base like potassium trimethylsilanolate (KOTMS).[4][5]

  • Conversion to a Boronic Ester: Boronic acids can be converted to more stable derivatives like pinacol esters (Bpin).[6][7] These esters are more resistant to protodeboronation and slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.

  • Base-Free Protocols: For extremely sensitive substrates, consider advanced, base-free "cationic" Suzuki-Miyaura coupling methods that have been developed for acutely base-sensitive boronic acids.[3][8][9]

Q3: What is the optimal choice of base for this reaction, considering the acidic hydroxyl group?

A3: The presence of the phenolic -OH group (pKa ~8-10) in addition to the boronic acid functionality necessitates careful base selection. The base must be strong enough to form the "ate" complex with the boronic acid to facilitate transmetalation, but not so strong that it deprotonates the phenol in a way that leads to catalyst inhibition or side reactions like O-arylation.

Base TypeExamplesSuitability for this compound
Carbonates K₂CO₃, Cs₂CO₃Often a good starting point. Cs₂CO₃ is more soluble and can be more effective.
Phosphates K₃PO₄A stronger base that is often effective for hindered substrates. Worth screening.
Hydroxides NaOH, KOHGenerally too strong and can promote protodeboronation and other side reactions. Use with caution.
Fluorides KFCan be effective, particularly in anhydrous conditions, as fluoride ions are believed to play a unique role in activating the boronic acid.[10]
Organic Bases DIPEA, Et₃NGenerally not strong enough to effectively promote transmetalation in this system.

A systematic screening of bases is highly recommended. See the experimental protocol section for a detailed procedure.

Q4: Should I protect the hydroxyl group before the coupling reaction?

A4: Protection of the hydroxyl group is a valid strategy, especially if you are observing side reactions related to this functionality or if the unprotected phenol is inhibiting the catalyst.

  • When to Protect: If you have optimized the catalyst, base, and solvent and still face low yields or complex product mixtures, protecting the -OH group can simplify the reaction.

  • Choice of Protecting Group: A common and effective protecting group for phenols is the methyl ether (-OMe). It is stable to the basic conditions of the Suzuki coupling and can be cleaved later if necessary. Other options include benzyl (Bn) or silyl ethers (e.g., TBDMS), which offer different deprotection conditions.[11][12][13][14][15]

  • When Not to Protect: In some cases, unprotected phenols can participate in Suzuki couplings without issue.[16] It is often worth attempting the reaction with the free phenol first, as it saves synthetic steps.

Troubleshooting Guides & Experimental Protocols

Troubleshooting Workflow for Low Yield

G start Low Yield or No Reaction catalyst Optimize Catalyst System - Use Buchwald Ligands (SPhos, XPhos) - Use Modern Precatalysts (e.g., G3/G4) start->catalyst base Screen Bases - Start with K₂CO₃ or Cs₂CO₃ - Try K₃PO₄ for hindered systems catalyst->base If still low yield solvent_temp Increase Reaction Temperature - Switch to high-boiling solvent (Dioxane, Toluene) base->solvent_temp If still low yield side_reactions Check for Side Reactions (Protodeboronation, Homocoupling) solvent_temp->side_reactions If reaction stalls protect_oh Consider Protecting the -OH Group (e.g., as a methyl ether) side_reactions->protect_oh If complex byproducts anhydrous Implement Anhydrous Conditions - Use KOTMS base and anhydrous solvent side_reactions->anhydrous If protodeboronation is high

Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for your optimization efforts.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) to the vial under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane or toluene, to make a 0.1-0.2 M solution) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Screening of Bases
  • Set up multiple small-scale reactions in parallel following the general protocol above.

  • In each reaction vial, use a different base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KF), keeping all other parameters (catalyst, ligand, solvent, temperature) constant.

  • Run the reactions for the same amount of time.

  • Analyze the outcome of each reaction by LC-MS or crude NMR to determine the relative conversion to the desired product and the formation of byproducts.

The Suzuki-Miyaura Catalytic Cycle and Potential Pitfalls

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdOH Ar-Pd(II)L₂-OH ArPdX->ArPdOH Base ArPdArF Ar-Pd(II)L₂-Ar' ArPdOH->ArPdArF Transmetalation (Slow Step!) ArPdArF->Pd0 Reductive Elimination Product Ar-Ar' ArPdArF->Product ArX Ar-X ArX->Pd0 Base Base (e.g., K₂CO₃) Base->ArPdX BoronicAcid Ar'-B(OH)₂ BoronicAcid->ArPdOH Protodeboronation Protodeboronation (Side Reaction) BoronicAcid->Protodeboronation

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the slow transmetalation step.

References

Technical Support Center: 2,4,6-Trifluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 2,4,6-Trifluoro-3-hydroxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this versatile reagent in your experiments.

Introduction: Understanding the Reagent

This compound is a highly functionalized organoboron compound. Its utility in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, is significant. The presence of three electron-withdrawing fluorine atoms and a hydroxyl group on the phenyl ring imparts unique reactivity and, consequently, specific challenges. The electron-deficient nature of the aromatic ring makes this boronic acid a valuable building block for introducing fluorinated moieties into complex molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1]

However, these same features can lead to challenges such as instability under basic conditions and a propensity for side reactions like protodeboronation.[1][2] This guide will address these issues head-on, providing you with the knowledge to anticipate and overcome potential obstacles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the handling, storage, and general use of this compound.

Q1: How should I properly store this compound?

A1: Proper storage is crucial for maintaining the integrity of the reagent. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, ideally at 2-8°C under an inert atmosphere.[3] Boronic acids can be sensitive to moisture and air, which can lead to gradual decomposition. Some boronic acids are known to be unstable and can decompose under ambient conditions.[4]

Q2: What are the typical solvents for dissolving this boronic acid?

A2: this compound generally exhibits good solubility in common organic solvents used for cross-coupling reactions, such as dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[3] For reactions involving aqueous phases, a co-solvent system is typically employed.[5]

Q3: Is this boronic acid stable under typical Suzuki-Miyaura coupling conditions?

A3: While it is a versatile reagent, its stability can be a concern. The electron-withdrawing nature of the trifluorophenyl ring makes the carbon-boron bond susceptible to cleavage, a process known as protodeboronation, especially under basic conditions.[1][6] Careful selection of reaction parameters is key to minimizing this side reaction.

Q4: What safety precautions should I take when handling this compound?

A4: Standard laboratory safety protocols should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[7] Handle the compound in a well-ventilated area or a fume hood. It may cause skin and eye irritation.[8]

Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a primary application for this boronic acid.[3][7] The following section provides a structured approach to troubleshooting common issues encountered during this reaction.

Issue 1: Low or No Product Yield

Low or no yield of the desired coupled product is one of the most frequent challenges. This can be attributed to several factors.

Possible Cause 1: Protodeboronation of the Boronic Acid

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, and is a common side reaction for boronic acids.[6] This is particularly prevalent with electron-deficient arylboronic acids under basic conditions.[1] Phenol boronic acids can also undergo protodeboronation under basic conditions due to the increased electron density on the aryl ring after deprotonation of the hydroxyl group.[4]

  • Troubleshooting Steps:

    • Choice of Base: The strength and nature of the base are critical. Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH). Fluoride ions, from bases like cesium fluoride (CsF), can promote the reaction but can also form unreactive anionic boronate species if used in excess.[9][10]

    • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can exacerbate protodeboronation.[2] Aim for the lowest effective temperature and monitor the reaction progress closely to avoid unnecessary heating.

    • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can mitigate protodeboronation.[5][11]

Possible Cause 2: Catalyst Inactivity or Decomposition

The choice and handling of the palladium catalyst are paramount for a successful Suzuki-Miyaura coupling.[12]

  • Troubleshooting Steps:

    • Catalyst Selection: For challenging substrates, consider using more advanced catalyst systems. Modern palladium precatalysts, often paired with bulky, electron-rich phosphine ligands like XPhos or SPhos, can be highly effective for coupling electron-deficient boronic acids.[2][13]

    • Oxygen Exclusion: Palladium(0) catalysts are sensitive to air. Ensure all reagents and solvents are properly degassed, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it can also lead to increased side reactions. Optimize the catalyst loading for your specific reaction.

Possible Cause 3: Poor Solubility of Reagents

If the reagents are not adequately dissolved, the reaction will be slow or may not proceed at all.

  • Troubleshooting Steps:

    • Solvent System: Experiment with different solvent systems. A mixture of an organic solvent (e.g., dioxane, THF) and water is common for Suzuki reactions.[5] The addition of a co-solvent can sometimes improve solubility.

    • Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction.[14]

Issue 2: Formation of Homocoupling Byproducts

The formation of a biaryl product from the coupling of two boronic acid molecules is a known side reaction.

  • Troubleshooting Steps:

    • Oxygen Control: Homocoupling is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial.

    • Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes lead to increased homocoupling. Optimize the stoichiometry of your reactants.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a more advanced precatalyst)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.02-0.05 mmol) under a positive flow of inert gas.

  • Add the degassed solvent (e.g., 5 mL of a 4:1 dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[12]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)-X Pd0->OxAdd Ar-X Transmetalation Transmetalation Ar-Pd(II)-Ar' OxAdd->Transmetalation Ar'B(OH)2 / Base RedElim Reductive Elimination Ar-Ar' Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' ArAr Coupled Product (Ar-Ar') RedElim->ArAr ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 Boronic Acid (Ar'B(OH)2) ArBOH2->Transmetalation caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and resolve low product yield in a Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low or No Product Yield Check_Protodeboronation Check for Protodeboronation (LC-MS analysis for Ar-H byproduct) Start->Check_Protodeboronation Modify_Base Use Milder Base (e.g., K2CO3) Lower Reaction Temperature Check_Protodeboronation->Modify_Base Yes Check_Catalyst Evaluate Catalyst System Check_Protodeboronation->Check_Catalyst No Use_Ester Convert to Boronate Ester Modify_Base->Use_Ester Modify_Base->Check_Catalyst Degas_System Ensure Rigorous Degassing Run Under Inert Atmosphere Check_Catalyst->Degas_System Yes Advanced_Catalyst Use Advanced Precatalyst/ Ligand System (e.g., XPhos) Check_Catalyst->Advanced_Catalyst No Check_Solubility Check Reagent Solubility Degas_System->Check_Solubility Advanced_Catalyst->Check_Solubility Change_Solvent Optimize Solvent System (e.g., add co-solvent) Check_Solubility->Change_Solvent Poor Success Improved Yield Check_Solubility->Success Good Change_Solvent->Success caption Troubleshooting Low Yield

Caption: A workflow for troubleshooting low product yield.

Concluding Remarks

This compound is a powerful tool in the arsenal of the synthetic chemist. By understanding its inherent reactivity and potential challenges, and by applying the systematic troubleshooting approaches outlined in this guide, researchers can confidently and successfully employ this reagent to achieve their synthetic goals.

References

Technical Support Center: Trifluorinated Hydroxyphenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals who are using trifluorinated hydroxyphenylboronic acids in their experiments. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and ensure the success of your reactions.

Troubleshooting Guide

Issue 1: Low Yield or Complete Absence of Desired Product, Accompanied by a Major Byproduct with a Mass Corresponding to the Starting Arene (Ar-H)

Question: My Suzuki-Miyaura coupling reaction with 3-hydroxy-5-(trifluoromethyl)phenylboronic acid is failing. I'm mostly isolating 3-hydroxy-5-(trifluoromethyl)benzene. What is causing this and how can I prevent it?

Answer: This is a classic case of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom. This process is particularly prevalent with electron-deficient boronic acids, such as those containing a trifluoromethyl group, which enhances the polarization of the C-B bond and makes it more susceptible to cleavage.

The exact mechanism can vary depending on the reaction conditions, but it generally involves the protonolysis of the carbon-boron bond. This can be catalyzed by acids or bases and is often promoted by the presence of water.

Protodeboronation_Mechanism cluster_conditions Reaction Conditions cluster_reaction Protodeboronation Pathway Ar_BOH2 Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ (Boronate Anion) Ar_BOH2->Boronate + OH⁻ Base Base (e.g., OH⁻) Base->Ar_BOH2 H2O H₂O (Proton Source) TransitionState Transition State H2O->TransitionState Boronate->TransitionState + H₂O ArH Ar-H (Protodeboronated Product) TransitionState->ArH - [B(OH)₄]⁻ BOH4 [B(OH)₄]⁻

Caption: Base-catalyzed protodeboronation of an arylboronic acid.

StrategyRecommendationRationale
Base Selection Use weaker, non-hydroxide bases.Strong bases like NaOH or KOH can accelerate protodeboronation.[1] Milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are often sufficient for the Suzuki-Miyaura coupling while minimizing the side reaction.[1]
Solvent Conditions Use anhydrous solvents or minimize water content.Water acts as the proton source for this side reaction.[2] While some Suzuki reactions require water, using rigorously dried solvents and reagents can significantly suppress protodeboronation.
Temperature Control Run the reaction at the lowest effective temperature.Higher temperatures increase the rate of most reactions, including protodeboronation.[2] By finding the minimum temperature required for the desired coupling, you can disfavor the decomposition pathway.
Catalyst System Employ a highly active and efficient catalyst/ligand system.A more active catalyst will increase the rate of the productive Suzuki coupling, meaning the boronic acid is consumed faster and has less time to decompose.[1]
Use of Boronic Esters Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester).Boronic esters, such as those derived from pinacol, are generally more stable and less prone to protodeboronation.[3] MIDA boronates are particularly stable and can be used in "slow release" strategies, where the active boronic acid is generated in situ at a low concentration.[4]
Issue 2: Significant Formation of Phenolic Byproducts and a Decrease in the Mass Balance of Aromatic Components

Question: I am observing the formation of 3-hydroxy-5-(trifluoromethyl)phenol in my reaction mixture, and my overall recovery of aromatic material is low. What's happening?

Answer: This issue points towards oxidation of the boronic acid. The carbon-boron bond can be oxidatively cleaved, often by dissolved oxygen in the reaction mixture, to form a hydroxyl group. This is a common decomposition pathway for many boronic acids.

Oxidation is often mediated by trace metal impurities or exposure to atmospheric oxygen, especially at elevated temperatures. The following protocol is designed to minimize these effects.

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator.

  • Reagent Preparation: Use high-purity, anhydrous solvents. If necessary, degas the solvents by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.

  • Reaction Assembly: Assemble the reaction flask, condenser, and any other glassware under a positive pressure of inert gas.

  • Addition of Reagents: Add all solid reagents (boronic acid, coupling partner, catalyst, ligand, base) to the flask.

  • Purging the System: Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle 3-5 times to ensure the removal of all atmospheric oxygen.

  • Solvent Addition: Add the degassed solvent to the reaction flask via a cannula or a gas-tight syringe.

  • Reaction Execution: Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.

Caption: Workflow for minimizing oxidative side reactions.

Issue 3: Inconsistent Reactivity and a White, Insoluble Precipitate in the Boronic Acid Reagent Bottle

Question: My trifluorinated hydroxyphenylboronic acid sometimes works well, and other times it seems completely unreactive. I've also noticed a white solid forming in the reagent bottle over time. What is this, and is it a problem?

Answer: This is likely due to the formation of boroxines , which are the cyclic anhydrides of boronic acids. Boronic acids exist in equilibrium with their corresponding boroxines, and this equilibrium is shifted towards the boroxine upon dehydration. While boroxines are often competent reagents in cross-coupling reactions, their formation indicates that the reagent has been exposed to conditions that can lead to decomposition. More importantly, the presence of varying amounts of boroxine can lead to inconsistent results due to changes in the effective molecular weight and stoichiometry of the active reagent.

  • Equilibrium: 3 ArB(OH)₂ ⇌ (ArBO)₃ + 3 H₂O

  • Appearance: Boroxines are typically white, crystalline, and free-flowing solids, whereas boronic acids can sometimes be more amorphous or clumpy.

  • Reactivity: In many cases, the boroxine can be converted back to the active boronic acid monomer under the reaction conditions, especially in the presence of water and base. However, relying on this in situ conversion can lead to irreproducible results.

  • Storage: Store trifluorinated hydroxyphenylboronic acids in a tightly sealed container in a desiccator or glovebox to protect them from atmospheric moisture. For long-term storage, refrigeration under an inert atmosphere is recommended.

  • Use: When weighing out the reagent, do so quickly to minimize exposure to air. If you suspect significant boroxine formation, you can attempt to regenerate the boronic acid by dissolving the solid in a minimal amount of a suitable solvent (e.g., diethyl ether) and washing with a small amount of water, followed by drying. However, it is often more reliable to use a fresh bottle of the reagent.

  • Stoichiometry: If you must use a reagent that may contain some boroxine, be aware that this can affect your stoichiometry. It may be necessary to increase the equivalents of the boronic acid to compensate for the inactive portion.

Frequently Asked Questions (FAQs)

Q1: Can the hydroxyl group on the phenyl ring interfere with my reaction?

A1: Yes, the hydroxyl group can potentially participate in side reactions. For example, under strongly basic conditions, it can be deprotonated to form a phenoxide, which could potentially coordinate to the metal center or participate in O-arylation side reactions. If you suspect the hydroxyl group is causing issues, you can protect it as a more inert functional group (e.g., a methyl ether or a silyl ether) before performing the cross-coupling reaction, followed by a deprotection step.

Q2: How can I monitor the progress of my reaction and identify these side products?

A2: A combination of Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

  • TLC: For quick, qualitative monitoring of the consumption of starting materials and the formation of the product.

  • LC-MS: Ideal for identifying the masses of the desired product and potential side products like the protodeboronated arene (Ar-H) and the oxidized phenol (Ar-OH).

  • ¹H and ¹⁹F NMR: These are powerful tools for characterizing the final product and quantifying the purity. The presence of a singlet in the aromatic region of the ¹H NMR spectrum corresponding to the Ar-H byproduct is a clear indication of protodeboronation. The trifluoromethyl group provides a strong and clean signal in the ¹⁹F NMR spectrum, which can be very useful for monitoring the reaction and identifying different aromatic species.

Q3: Are there any specific safety precautions I should take when working with these reagents?

A3: Trifluorinated hydroxyphenylboronic acids should be handled with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of the powder by handling it in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

References

Technical Support Center: Improving Yield in Suzuki-Miyaura Couplings with 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving the challenging yet valuable reagent, 2,4,6-Trifluoro-3-hydroxyphenylboronic acid. This document is designed for researchers, chemists, and drug development professionals who are looking to improve reaction yields, minimize side products, and troubleshoot common issues encountered with this specific substrate.

The unique structure of this compound—highly electron-deficient due to multiple fluorine substituents and possessing a phenolic hydroxyl group—presents a distinct set of challenges compared to simpler arylboronic acids. However, these same features make it a desirable building block for introducing polyfluorinated phenolic moieties into complex molecules. This guide provides field-proven insights and systematic troubleshooting strategies to help you navigate these challenges successfully.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common problems encountered during the coupling of this compound.

Q1: My reaction yield is very low or I'm seeing no product formation. What are the most likely causes?

Low to no yield is the most frequent issue and can stem from several points in the catalytic cycle. Let's break down the potential culprits.

A1: Potential Causes & Solutions

  • Inefficient Catalyst Activation or Decomposition: The active catalyst in a Suzuki coupling is a Pd(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. This reduction process can be inefficient or the resulting Pd(0) can decompose into inactive palladium black, especially at high temperatures.

    • Troubleshooting Steps:

      • Switch to a Precatalyst: Use a modern, air- and moisture-stable Pd(II) precatalyst, such as a Buchwald-type G3 or G4 precatalyst. These are designed to generate the active L-Pd(0) species cleanly and rapidly at lower temperatures, which is crucial for sensitive substrates.[1][2][3]

      • Increase Catalyst Loading: While not always ideal, incrementally increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome minor catalyst deactivation pathways.

      • Ensure Proper Ligand Ratio: If not using a pre-formed precatalyst, ensure a proper palladium-to-ligand ratio. For monodentate phosphine ligands, a 1:2 Pd:Ligand ratio is standard to maintain catalyst stability.

  • Slow or Incomplete Transmetalation: The transfer of the aryl group from boron to palladium is a critical, often rate-limiting, step. This step requires activation of the boronic acid by a base.[4][5] The electron-withdrawing fluorine atoms on your substrate can influence this step in complex ways.

    • Troubleshooting Steps:

      • Base Selection is Critical: The primary role of the base is to form a more nucleophilic "ate" complex (Ar-B(OH)₃⁻), which facilitates transmetalation.[4][6] For this substrate, a moderately strong inorganic base is often a good starting point.

        • Try K₃PO₄: This is a highly effective base in many challenging Suzuki couplings.

        • Consider Cs₂CO₃ or K₂CO₃: These are also common and effective choices.[7]

        • Avoid Very Strong Bases (e.g., NaOH, NaOtBu) Initially: While strong bases can accelerate transmetalation, they can also dramatically increase the rate of the undesired protodeboronation side reaction, especially with electron-deficient boronic acids like this one.[8][9]

      • Solvent and Water Content: The choice of solvent affects the solubility of the base and the stability of the catalytic species. A small amount of water is often essential for the reaction, as it can aid in dissolving the base and facilitating the formation of the borate anion.[10][11][12]

        • Recommended Solvents: Start with polar aprotic solvents like 1,4-dioxane, THF, or DMF, often with 5-10% water.[13] Anhydrous conditions can sometimes be beneficial if protodeboronation is the primary issue.[14]

  • Poor Oxidative Addition: The first step of the catalytic cycle involves the Pd(0) catalyst inserting into the carbon-halide bond of your coupling partner. This step is generally slower for aryl chlorides compared to bromides or iodides.[8]

    • Troubleshooting Steps:

      • Use Bulky, Electron-Rich Ligands: For challenging couplings, especially with less reactive partners like aryl chlorides, standard ligands like PPh₃ are often insufficient. Use a modern biaryl phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or a bulky N-heterocyclic carbene (NHC) ligand.[13][14] These ligands promote both oxidative addition and the final reductive elimination step.

      • Check Your Electrophile: If coupling with an aryl chloride fails, consider if an aryl bromide, iodide, or triflate is a viable alternative, as their reactivity order is generally I > Br > OTf >> Cl.[8]

Q2: I'm observing a significant amount of 1,3,5-trifluoro-2-hydroxybenzene as a byproduct. What is happening and how can I stop it?

A2: This is Protodeboronation.

Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. Polyfluorinated and other electron-deficient arylboronic acids are particularly susceptible to this side reaction, which is often accelerated by strong bases and high temperatures.[9][15][16]

  • Strategies to Minimize Protodeboronation:

    • Use Milder Bases: Switch from strong bases like hydroxides to weaker ones. Cesium fluoride (CsF) or potassium fluoride (KF) can be effective as they are strong enough to activate the boronic acid but are generally less likely to promote protodeboronation.[5]

    • Lower the Reaction Temperature: High temperatures accelerate protodeboronation. The use of a highly active precatalyst/ligand system that functions at lower temperatures (e.g., 40-80 °C) can significantly suppress this side reaction.[1][2]

    • Use a Boronic Ester: Protecting the boronic acid as an ester, most commonly a pinacol ester, can increase its stability and resistance to protodeboronation under basic conditions.[9][13] The ester is thought to slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low.

    • Accelerate the Cross-Coupling: The faster your desired Suzuki reaction proceeds, the less time there is for the boronic acid to decompose. Using a more active catalyst system (see Q1) is a key strategy here. Research has shown that fast catalytic processes are essential for the successful coupling of unstable boronic acids.[1][2][3]

Q3: My main byproduct is a symmetrical biaryl formed from two molecules of my boronic acid. How do I prevent this homocoupling?

A3: This is Oxidative Homocoupling.

Homocoupling of boronic acids is typically caused by the presence of oxygen, which can oxidize the Pd(0) catalyst and participate in a side catalytic cycle.

  • Strategies to Minimize Homocoupling:

    • Rigorous Degassing: This is the most critical step. Ensure your solvent and the reaction headspace are thoroughly deoxygenated. The "freeze-pump-thaw" method (for appropriate solvents) is highly effective. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for 20-30 minutes before adding the catalyst is crucial.[17][18]

    • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a catalyst already in the Pd(0) oxidation state, like Pd(PPh₃)₄, can sometimes help, but these catalysts can be unstable. A better approach is using a modern precatalyst that cleanly generates the active Pd(0) species without oxidative side reactions.

    • Controlled Reagent Addition: In some cases, adding the boronic acid slowly via syringe pump can keep its concentration low, disfavoring the homocoupling pathway relative to the desired cross-coupling.

Systematic Optimization Strategy

Instead of randomly trying different conditions, a structured approach is more efficient. The flowchart and tables below provide a logical workflow for optimizing your reaction.

Troubleshooting Flowchart

Suzuki_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition TM Transmetalation OA->TM L₂Pd(II)(R¹)X RE Reductive Elimination TM->RE L₂Pd(II)(R¹)(R²) RE->OA L₂Pd(0) Product Coupled Product (R¹-R²) RE->Product ArX Aryl Halide (R¹-X) ArX->OA Boronic Boronic Acid + Base [R²-B(OH)₃]⁻ Boronic->TM

References

Technical Support Center: Purification of Products from 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers working with 2,4,6-Trifluoro-3-hydroxyphenylboronic acid. This boronic acid is a valuable building block, but its unique electronic and structural properties—namely, steric hindrance and the presence of electron-withdrawing fluorine atoms and a phenolic hydroxyl group—can introduce specific challenges during reaction workup and product purification.[1] This guide is structured in a question-and-answer format to directly address common issues and provide robust, field-tested solutions.

Section 1: Understanding the Core Challenges: Common Impurities and Their Origins

Before troubleshooting purification, it's crucial to understand the potential impurities that can arise from reactions involving this boronic acid, most commonly the Suzuki-Miyaura cross-coupling. The primary side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C–B bond, replacing it with a C–H bond.[2] For this compound, this results in the formation of 1,3,5-trifluoro-2-hydroxybenzene. This side reaction is often accelerated in aqueous basic conditions, which are standard for Suzuki couplings.[3][4][5]

  • Homocoupling: This side reaction involves the dimerization of the boronic acid to form a symmetric biaryl. It is often promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.[6]

These byproducts can have polarities and solubilities similar to the desired cross-coupled product, complicating purification.

G SM Starting Materials (Ar-X + this compound) Reaction Suzuki-Miyaura Reaction (Pd Catalyst, Base, Solvent) SM->Reaction Unreacted Unreacted Boronic Acid SM->Unreacted Incomplete Reaction Crude Crude Reaction Mixture Reaction->Crude Yields Side1 Protodeboronation Product (1,3,5-Trifluoro-2-hydroxybenzene) Reaction->Side1 Side Reaction 1 (Protodeboronation) Side2 Homocoupling Product (Symmetrical Biaryl) Reaction->Side2 Side Reaction 2 (Homocoupling) Product Desired Product (Ar-Aryl') Crude->Product Main Component Side1->Crude Side2->Crude Unreacted->Crude

Caption: Origin of common impurities in reactions.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired product and significant amount of protodeboronated byproduct. 1. Excessive Water/Base: High pH and water content can accelerate protodeboronation.[2][3] 2. Prolonged Reaction Time/High Temperature: Increases the likelihood of boronic acid degradation. 3. Ligand Choice: Some bulky phosphine ligands can paradoxically promote protodeboronation.[4]1. Use a Milder Base: Switch from strong bases like NaOH to K₃PO₄ or Cs₂CO₃.[7] 2. Minimize Water: Use a mixed solvent system (e.g., Dioxane/H₂O 10:1) or consider anhydrous conditions with a base like CsF.[6][8] 3. Protect the Boronic Acid: Convert the boronic acid to a more stable potassium trifluoroborate salt or a MIDA boronate ester, which slowly releases the active species.[2][6]
Product is contaminated with unreacted boronic acid after chromatography. 1. Similar Polarity: The hydroxyl group on both the product and the boronic acid can lead to co-elution. 2. Streaking on Silica Gel: The acidic nature of the boronic acid can cause it to streak on silica, contaminating multiple fractions.1. Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated NaHCO₃). The boronic acid will be deprotonated and move to the aqueous layer.[9] 2. Scavenger Resins: Use a diol-functionalized scavenger resin that selectively binds to and removes boronic acids from the organic phase.[9]
Final product appears dark or contains black particles. 1. Palladium Residues: The palladium catalyst has not been fully removed.1. Filtration: Pass the crude product solution through a plug of Celite® or silica gel before concentration. 2. Charcoal Treatment: Stir the solution of the crude product with activated charcoal for 15-30 minutes, then filter through Celite®. 3. Palladium Scavengers: For trace amounts, use a scavenger resin with thiol or amine functionalities.
Product streaks badly on a normal-phase (silica gel) column. 1. Acidic Phenol Group: The free hydroxyl group can interact strongly and inconsistently with the acidic silica surface. 2. Chelation: The product may be chelating to trace metals in the silica.1. Modify the Mobile Phase: Add a small amount of acetic acid (0.1-1%) or triethylamine (0.1-1%) to the eluent to suppress ionization and improve peak shape. 2. Switch to Reverse-Phase Chromatography: For highly polar products, reverse-phase (C18) HPLC or flash chromatography often provides superior separation.[9] Fluorinated compounds can exhibit unique retention behavior on different stationary phases.[10][11]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification strategy for products from this boronic acid?

A comprehensive strategy involves a multi-step approach. First, perform a standard aqueous workup to remove inorganic salts. This is followed by an acid-base extraction to remove the bulk of the unreacted boronic acid. Finally, purify the remaining organic material by flash column chromatography or recrystallization. This workflow systematically removes different classes of impurities.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water wash) start->workup Remove inorganic salts extract Acid-Base Extraction (wash with aq. NaHCO₃) workup->extract Separate acidic impurities org_layer Organic Layer (Product + Neutral Impurities) extract->org_layer aq_layer Aqueous Layer (Boronic Acid Salt) extract->aq_layer Discard dry_concentrate Dry & Concentrate org_layer->dry_concentrate purify Final Purification dry_concentrate->purify chrom Column Chromatography purify->chrom If oil or mixture recryst Recrystallization purify->recryst If solid final_product Pure Product chrom->final_product recryst->final_product

Caption: General purification workflow.

Q2: How can I minimize the formation of the protodeboronated byproduct in the first place?

Minimizing protodeboronation is key to simplifying purification.[12] This side reaction is often catalyzed by aqueous base.[13] Consider using anhydrous conditions with a fluoride source like CsF or KF, which activates the boronic acid without requiring water.[14] Additionally, using a more stable form of the boronic acid, such as its potassium trifluoroborate salt (ArBF₃K), can be highly effective.[6] These salts slowly release the boronic acid into the reaction, keeping its instantaneous concentration low and minimizing degradation.[2]

Q3: Are there effective alternatives to silica gel chromatography?

Yes. If your product is a solid, recrystallization is an excellent and scalable method. Experiment with solvent systems like ethyl acetate/hexanes, acetone/water, or isopropanol. For oily or difficult-to-crystallize products where silica gel fails, reverse-phase (C18) flash chromatography is a powerful alternative, using eluents like acetonitrile/water or methanol/water.[9]

Q4: My reaction involves a sterically hindered coupling partner. How does this affect purification?

Sterically hindered couplings often require more forcing conditions (higher temperatures, longer reaction times) and specialized, bulky ligands (e.g., Buchwald-type biarylphosphines). These conditions can increase the rate of side reactions like protodeboronation and homocoupling.[4] You should anticipate a more complex crude mixture. A robust purification strategy, such as the one outlined in Q1, becomes even more critical.

Section 4: Key Experimental Protocols

Protocol 1: General Aqueous Workup and Acid-Base Extraction

  • Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water, followed by brine. This removes water-soluble bases and salts.[6]

  • Basic Extraction (to remove boronic acid): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1 M) solution of sodium carbonate (Na₂CO₃). Repeat this wash 2-3 times.

    • Expert Tip: The phenolic -OH on your product might be acidic enough to be partially extracted. Use a mild base like NaHCO₃ and check the organic layer by TLC after each wash to ensure you are not losing a significant amount of product.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now depleted of unreacted boronic acid.[6]

Protocol 2: Purification by Flash Column Chromatography (Silica Gel)

  • Column Packing: Pack a silica gel column using a slurry method with your starting eluent (e.g., 5% EtOAc in hexanes).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for best resolution. Place this at the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system and gradually increase the polarity (gradient elution). For products containing the trifluoro-hydroxyphenyl moiety, a hexane/EtOAc or DCM/methanol system is a good starting point.

    • Example Gradient: Start with 5% EtOAc in hexanes, gradually increasing to 20-50% EtOAc based on the polarity of your product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.

Protocol 3: Using a Boronic Acid Scavenger Resin

  • Preparation: After the initial aqueous workup (Protocol 1, steps 1-3), dissolve the crude product in a suitable organic solvent (e.g., DCM, THF).

  • Resin Addition: Add a boronic acid scavenger resin (typically with diol or diethanolamine functionality) to the solution (use manufacturer's recommendation for equivalents, often 3-5 eq. relative to the initial boronic acid).

  • Stirring: Stir the mixture at room temperature for 2-4 hours, or as recommended by the supplier. Monitor the removal of the boronic acid from the solution by TLC or LC-MS.

  • Filtration: Filter the mixture to remove the resin. Wash the resin with a small amount of fresh solvent.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure. The resulting material can then be further purified if necessary.[9]

References

Technical Support Center: Stability and Use of 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 2,4,6-Trifluoro-3-hydroxyphenylboronic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this unique and challenging building block in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with a deep understanding of the substrate's stability, potential side reactions, and a set of robust troubleshooting strategies to ensure the success of your experiments.

The structure of this compound presents a convergence of steric and electronic challenges. The presence of two ortho-fluorine atoms creates significant steric hindrance around the boronic acid moiety, while the electron-withdrawing nature of the polyfluorinated ring, combined with an acidic hydroxyl group, makes the molecule susceptible to specific decomposition pathways under standard Suzuki conditions. This guide will deconstruct these challenges and provide actionable, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this substrate.

Q1: My Suzuki reaction is failing or giving very low yields. The main product I'm isolating is 2,4,6-trifluorophenol. What is happening?

A1: You are observing protodeboronation, the most common failure mode for this substrate.[1] Protodeboronation is a chemical process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[1] This side reaction is often promoted by the very conditions required for the Suzuki coupling, particularly the presence of a base and a proton source (like water). For electron-deficient boronic acids such as this one, the process can be particularly rapid, especially at high pH.[2]

Q2: How can I specifically minimize protodeboronation?

A2: Minimizing protodeboronation requires a multi-faceted approach aimed at making the desired Suzuki coupling the kinetically favored pathway.

  • Choice of Base: Avoid strong, nucleophilic bases like NaOH or KOH in highly aqueous systems. Weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ are generally preferred. Fluoride sources like CsF or KF can also be effective, as they activate the boronic acid while being less harsh.[3] The base's role is to form the more nucleophilic boronate species, which is necessary for transmetalation, but an excessively high concentration of hydroxide can accelerate decomposition.[4][5]

  • Solvent System: Reduce the amount of water in the reaction. While a small amount of water is often beneficial for dissolving the base and facilitating the catalytic cycle, excess water provides a ready source of protons for protodeboronation. Consider using anhydrous solvents like dioxane, THF, or toluene with a minimal, carefully controlled amount of water, or using a phase-transfer catalyst if a solid-liquid biphasic system is desired.

  • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[1][6] These derivatives exhibit greater stability and act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and thus suppressing decomposition.[1]

  • Temperature Control: Do not overheat the reaction. While elevated temperatures are needed to overcome steric hindrance, excessive heat can accelerate the rate of decomposition more than the rate of coupling.

Q3: The reaction is very slow or stalls completely, even when I don't see significant protodeboronation. Why?

A3: This is almost certainly due to the severe steric hindrance imposed by the two fluorine atoms at the 2- and 6-positions. Steric bulk dramatically slows down key steps in the catalytic cycle, particularly the transmetalation step where the aryl group is transferred from boron to palladium.[7] To overcome this, a highly active catalyst system is not just recommended, but essential.

Q4: What is the optimal catalyst and ligand system for this sterically hindered and electron-deficient boronic acid?

A4: Standard catalysts like Pd(PPh₃)₄ are often ineffective for such challenging substrates. Success hinges on using a combination of a palladium source and a specialized ligand designed to promote the coupling of sterically demanding partners.

  • Ligands: Bulky, electron-rich biarylphosphine ligands are the gold standard. Ligands such as XPhos, SPhos, RuPhos, or other Buchwald-type ligands are highly effective.[7] Their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition step.[8]

  • Palladium Source: Modern palladium pre-catalysts (e.g., XPhos Pd G3 or G4) are highly recommended. These complexes are air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reliable and reproducible results compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.

Q5: Does the 3-hydroxyl group interfere with the reaction? Should I protect it?

A5: The phenolic hydroxyl group can participate in the reaction. It is acidic and will be deprotonated by the base, forming a phenoxide. This can potentially coordinate to the palladium center, which may alter the catalyst's activity. While protection (e.g., as a methyl or benzyl ether) is a viable strategy to eliminate this variable, it adds steps to your synthesis. Often, the reaction can be optimized without protection. A systematic investigation of halophenols and phenol boronic acids showed that successful couplings are possible without protecting groups, though yields can be position-dependent.[9] We recommend first attempting the reaction without protection, using a base like K₃PO₄ which is less likely to cause complications.

Part 2: Troubleshooting Guide

Observed Problem Primary Probable Cause(s) Recommended Solutions
Major product is 2,4,6-trifluorophenol (protodeboronation) 1. Base is too strong/nucleophilic.2. Too much water in the solvent system.3. Reaction temperature is too high.1. Switch to a weaker base: K₃PO₄ or Cs₂CO₃ . Consider using KF or CsF .[3][10]2. Use anhydrous dioxane or toluene with minimal H₂O (e.g., 1-4%).3. Lower the temperature by 10-20 °C and increase reaction time.4. Convert the boronic acid to its pinacol ester derivative for increased stability.[6]
Reaction stalls; only starting materials remain 1. Insufficiently active catalyst system for the sterically hindered substrate.2. Low reaction temperature.1. Use a high-performance ligand: XPhos, SPhos, or RuPhos .[7]2. Employ a modern pre-catalyst: XPhos Pd G3/G4 .3. Increase temperature in 10 °C increments (e.g., from 80 °C to 110 °C).
Significant homocoupling of the boronic acid is observed 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) pre-catalyst which can be reduced by the boronic acid.[11]1. Ensure the reaction mixture and solvent are rigorously degassed (e.g., via 3-4 freeze-pump-thaw cycles or sparging with argon for 30+ minutes).2. Maintain a positive pressure of an inert atmosphere (N₂ or Ar) throughout the reaction.3. Consider using a Pd(0) source like Pd₂(dba)₃ or a G3/G4 pre-catalyst that forms the active species cleanly.
Complex mixture of unidentified byproducts 1. Thermal decomposition of starting materials or product.2. Catalyst poisoning or side reactions involving the phenol group.1. Lower the reaction temperature and monitor for longer times.2. Ensure the purity of the boronic acid; impurities can poison the catalyst.3. As a last resort, protect the hydroxyl group as a methyl ether to simplify the reactive system.

Part 3: Experimental Protocols

Protocol A: Recommended Starting Conditions for Suzuki Coupling

This protocol is designed as a robust starting point for the coupling of this compound with a typical aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane / H₂O in a 10:1 ratio)

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of ~0.1 M with respect to the aryl bromide.[7]

  • Place the sealed vial in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 4: Mechanistic Considerations & Visualizations

Understanding the competing reaction pathways is crucial for effective troubleshooting. The boronic acid can either proceed through the productive catalytic cycle or be consumed by protodeboronation.

Suzuki_Cycle cluster_cycle Productive Suzuki-Miyaura Cycle cluster_side_reaction Destructive Side Reaction Pd(0)L Pd(0)L OxAdd R¹-Pd(II)L-X Pd(0)L->OxAdd Oxidative Addition (R¹-X) Transmetalation_Complex R¹-Pd(II)L-R² OxAdd->Transmetalation_Complex Transmetalation (Ar-B(OH)₃⁻) Rate-limiting due to sterics Product R¹-R² Transmetalation_Complex->Product Reductive Elimination Product->Pd(0)L Catalyst Regeneration Boronic_Acid Ar-B(OH)₂ Boronic_Acid->OxAdd Activation w/ Base Protodeboronation Ar-H Boronic_Acid->Protodeboronation Protodeboronation (+H₂O, Base)

Figure 1: Competing pathways for this compound. The desired productive Suzuki cycle (blue/green) competes with the protodeboronation side reaction (yellow/red).

The key to success is to accelerate the transmetalation step using appropriate ligands and conditions, forcing the equilibrium towards the productive cycle.

Troubleshooting_Flowchart cluster_solutions Troubleshooting Actions Start Reaction Start Monitor Monitor Reaction (LCMS/TLC) Start->Monitor Problem Low Conversion? Monitor->Problem Identify Identify Main Species Problem->Identify Yes Success Reaction Complete (>80% Conversion) Problem->Success No Sol_SM Issue: Unreacted Starting Material Action: Increase Temp, Use Bulky Ligand (XPhos) Identify->Sol_SM Starting Material Sol_Deboron Issue: Protodeboronation Action: Use Weaker Base (K₃PO₄), Reduce H₂O, Use Boronate Ester Identify->Sol_Deboron Protodeboronated Byproduct

Figure 2: A logical troubleshooting workflow for reactions involving this compound.

References

Technical Support Center: A Guide to Preventing Homocoupling of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing 2,4,6-Trifluoro-3-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Given the unique electronic and steric nature of this substrate, unwanted homocoupling can be a significant challenge, leading to reduced yields of the desired product and complex purification steps. This document provides in-depth, experience-driven answers to common problems and a logical troubleshooting workflow to help you optimize your reaction conditions and ensure success.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is boronic acid homocoupling, and why is it a significant side reaction with my this compound?

A1: Homocoupling is an undesired side reaction where two molecules of your boronic acid react with each other to form a symmetrical biaryl—in this case, 5,5'-dihydroxy-2,2',4,4',6,6'-hexafluorobiphenyl. This reaction consumes your starting material and the palladium catalyst, lowering the yield of your intended cross-coupled product.

Your specific boronic acid is particularly susceptible for two key reasons:

  • Electron Deficiency: The three strongly electron-withdrawing fluorine atoms make the aryl ring electron-poor. Electron-deficient boronic acids are known to be more prone to homocoupling.[1][2]

  • Steric Hindrance: The presence of substituents ortho to the boronic acid group can influence the kinetics of the catalytic cycle, sometimes favoring the homocoupling pathway.

Q2: What are the primary chemical causes of homocoupling in a Suzuki-Miyaura reaction?

A2: Homocoupling is primarily driven by two palladium-mediated pathways:

  • Oxidative Homocoupling: This is the most common cause and is initiated by the presence of dissolved oxygen in your reaction mixture.[3][4] Oxygen reacts with the active Pd(0) catalyst to form a palladium-peroxo complex ((η²-O₂)PdL₂).[5][6][7][8] This complex can then react with two molecules of the boronic acid to generate the homocoupled product, consuming the catalyst that should be driving your desired cross-coupling.[5][6]

  • Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in-situ to the active Pd(0) species.[9] Sometimes, this reduction occurs by stoichiometrically coupling two boronic acid molecules, producing Pd(0) at the expense of your starting material.[4][9]

Q3: Can I visually identify if homocoupling is the major side reaction?

A3: While not definitive, you can get a strong indication from Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of your crude reaction mixture. The homocoupled product will be a symmetrical, non-polar molecule with a molecular weight roughly double that of your aryl group. It will typically appear as a distinct, often less polar, spot on a TLC plate compared to your desired product. LC-MS is the most reliable method for confirming its presence by identifying the corresponding mass.

Section 2: Troubleshooting Guide: High Homocoupling Detected

If you've confirmed that significant homocoupling is occurring, follow this systematic troubleshooting workflow. The steps are ordered from the most common and easiest-to-fix issues to more nuanced optimizations.

Troubleshooting Workflow Diagram

G start Start: High Homocoupling Detected check_atmosphere Step 1: Verify Inert Atmosphere (Oxygen Exclusion) start->check_atmosphere Is O₂ present? check_base Step 2: Evaluate Base Choice (Strength & Type) check_atmosphere->check_base Rigorously degassed? screen_ligands Step 3: Screen Catalyst & Ligand (Kinetics Control) check_base->screen_ligands Using optimal base? optimize_conditions Step 4: Adjust Temp. & Solvent (Fine-Tuning) screen_ligands->optimize_conditions Still seeing issues? success Success: Homocoupling Minimized optimize_conditions->success

Caption: A logical workflow for troubleshooting boronic acid homocoupling.

Step 1: Atmosphere Control - The Critical Role of Oxygen Exclusion

Causality: Oxygen is the most frequent cause of homocoupling.[3][10] Rigorous exclusion of dissolved oxygen from all reagents and the reaction headspace is the single most effective measure to suppress this side reaction.[4]

Protocol: Rigorous Degassing of Reaction Solvents

  • Assemble: Combine your solvent mixture (e.g., 1,4-dioxane/water) in a flask with a stir bar, ensuring the flask is no more than half full.

  • Sparging (Most Common): Insert a long needle connected to an inert gas (Argon or Nitrogen) line, submerging its tip below the solvent surface. Insert a second, shorter needle through the septum to act as a vent. Bubble the inert gas through the solvent for at least 30 minutes while stirring vigorously.

  • Freeze-Pump-Thaw (Highest Efficiency): For extremely oxygen-sensitive reactions:

    • Freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, apply a high vacuum for 5-10 minutes.

    • Close the vacuum line and thaw the solvent in a water bath. You should see gas bubbles evolve as dissolved gases are released.

    • Repeat this cycle at least three times for maximum effect.

  • Execution: After degassing the solvent, use it to prepare your reaction mixture under a positive pressure of inert gas. Ensure all solids (boronic acid, aryl halide, base, catalyst) are added to the reaction flask, which is then sealed and purged with inert gas for 5-10 minutes before adding the degassed solvent via syringe.[10]

Step 2: Optimizing the Base - Balancing Activity and Stability

Causality: The base is essential for activating the boronic acid for transmetalation.[11] However, an overly strong or poorly soluble base can promote side reactions. For your substrate, which contains a potentially acidic phenol group, a moderately strong, inorganic base is often ideal.

Recommendations: Strong hydroxide bases (NaOH, KOH) should be avoided as they can promote decomposition. Weaker carbonate bases or phosphate bases often provide the best results.

BaseTypical EquivalentsSolvent SystemRationale & Comments
K₃PO₄ 2.0 - 3.0Toluene, Dioxane, THFRecommended Start. Often provides excellent results by balancing sufficient basicity with low nucleophilicity.[12][13]
K₂CO₃ 2.0 - 3.0Dioxane/H₂O, EtOHA common and effective choice. The aqueous portion helps solubilize the base.[14]
Cs₂CO₃ 2.0 - 3.0Dioxane, THF, TolueneA stronger carbonate base, useful if transmetalation is slow. More expensive.
CsF 2.0 - 3.0Dioxane, TolueneA fluoride source that can be effective, especially for hindered boronic acids.
Step 3: Catalyst and Ligand Selection - Steric and Electronic Control

Causality: The ligand bound to the palladium center dictates the steric and electronic environment of the catalyst, directly influencing the rates of the catalytic cycle steps. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often superior. They accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.[1]

Recommendations: If you are using a simple ligand like PPh₃ or no ligand at all, switching to a more advanced ligand is highly recommended. Using a modern pre-catalyst (e.g., a G3 or G4 palladacycle) that generates the active Pd(0) species efficiently can also prevent Pd(II)-mediated homocoupling.[10]

LigandCatalyst PrecursorKey Advantage
SPhos SPhos Pd G3/G4Excellent for electron-deficient and sterically hindered partners.[1]
XPhos XPhos Pd G3/G4Broadly applicable, very active catalyst system.
RuPhos RuPhos Pd G3/G4Often effective when other ligands fail; good for heteroaryl partners.
PCy₃ Pd(OAc)₂A less expensive but still effective bulky, electron-rich ligand.[11]
Step 4: Fine-Tuning Temperature and Concentration

Causality: Both temperature and concentration affect reaction kinetics.

  • Temperature: Higher temperatures increase the rate of all reactions. Sometimes, lowering the temperature can disproportionately slow the rate of homocoupling compared to the desired cross-coupling. Start reactions at a moderate temperature (e.g., 80-90 °C) and only increase if the reaction is sluggish.[1]

  • Concentration: Very dilute conditions can sometimes disfavor bimolecular side reactions like homocoupling. Typical concentrations range from 0.1 M to 0.5 M with respect to the limiting reagent.[10] If homocoupling persists, try running the reaction at the lower end of this range.

Section 3: Mechanistic Insight

Understanding the mechanism helps rationalize the troubleshooting steps. The desired Suzuki-Miyaura cycle must compete with the off-cycle homocoupling pathway.

G cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Homocoupling Pathway pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Ar-Pd(II)-X) pd0->oa + Ar-X peroxo (O₂)Pd(II)L₂ pd0->peroxo tm Transmetalation (Ar-Pd(II)-Ar') oa->tm + Ar'B(OH)₂ + Base re Reductive Elimination tm->re re->pd0 product Ar-Ar' (Desired Product) re->product o2 O₂ (Oxygen) o2->peroxo homo_tm Reaction with 2 x Ar'B(OH)₂ peroxo->homo_tm homo_product Ar'-Ar' (Homocoupling) homo_tm->homo_product

Caption: The Suzuki cycle vs. the oxygen-induced homocoupling pathway.

This diagram illustrates how oxygen intercepts the active Pd(0) catalyst, shunting it into the undesired homocoupling pathway and preventing it from participating in the productive Suzuki cycle.

References

Technical Support Center: Catalyst Deactivation in 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of palladium-catalyzed cross-coupling reactions involving 2,4,6-Trifluoro-3-hydroxyphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, yet valuable, building block. The unique electronic properties of this substrate—namely, the strong electron-withdrawing effects of the three fluorine atoms and the presence of a phenolic hydroxyl group—present distinct challenges to catalyst stability and reaction efficiency. This guide provides in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to help you overcome these hurdles.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the high-level "why" questions that are fundamental to diagnosing and solving issues related to this coupling reaction.

Q1: Why is my Suzuki-Miyaura reaction with this compound consistently low-yielding or failing entirely?

A1: The primary reason for poor performance is the high susceptibility of this boronic acid to protodeboronation . The carbon-boron bond is significantly weakened by the cumulative electron-withdrawing effect of the three fluorine atoms. Under the basic conditions required for the Suzuki-Miyaura reaction, this C-B bond can be easily cleaved by a proton source (like water or alcohol solvents), resulting in the formation of the undesired 2,4,6-trifluorophenol byproduct instead of your target molecule.[1][2][3] This decomposition pathway directly consumes your starting material and reduces the overall yield. Furthermore, the phenolic hydroxyl group can coordinate to the palladium center, potentially interfering with the catalytic cycle.[4][5]

Q2: What are the most common catalyst deactivation pathways I should be aware of?

A2: Beyond substrate decomposition, the palladium catalyst itself can be deactivated through several mechanisms:

  • Oxidative Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the formation of inactive palladium oxides ("palladium black"), which precipitates out of the reaction mixture.[6]

  • Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle, can be oxidized to phosphine oxides, especially if trace peroxides are present in etheric solvents like THF or dioxane.[6][7] This alters the ligand-to-metal ratio and can destabilize the active catalyst.

  • Formation of Off-Cycle Species: The phenolic group on your boronic acid or the use of certain bases can lead to the formation of stable, inactive Pd(II) complexes that do not re-enter the catalytic cycle, effectively sequestering the catalyst.

Q3: How does the ortho-hydroxy group specifically impact the reaction?

A3: The ortho-hydroxy group introduces several complexities. It can act as an internal base, potentially influencing the local pH at the catalyst center. More significantly, it can chelate to the palladium atom after oxidative addition.[4][5] This chelation can either be beneficial by stabilizing a reactive intermediate or detrimental by forming an overly stable complex that inhibits subsequent steps like transmetalation or reductive elimination. The outcome is highly dependent on the specific ligand and reaction conditions used.

Q4: Is it better to use the boronic acid directly or convert it to a boronate ester (e.g., a pinacol ester)?

A4: Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester, is a highly recommended strategy.[2][8][9] Boronate esters are generally more resistant to premature protodeboronation under basic conditions.[2][9] This approach provides a "slow release" of the boronic acid under the reaction conditions, maintaining a low steady-state concentration of the sensitive species and minimizing decomposition. While this adds an extra synthetic step, the improvement in reaction consistency and yield often justifies the effort.

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides actionable protocols to address specific experimental failures.

Problem 1: Low to No Product Formation with Significant Starting Material Remaining

This scenario strongly suggests rapid catalyst deactivation or substrate decomposition at the start of the reaction.

  • Possible Cause A: Protodeboronation of the Boronic Acid

    • Explanation: The combination of a strong base and protic solvent is likely cleaving the C-B bond faster than the coupling reaction can occur. Highly electron-deficient arylboronic acids are particularly prone to this decomposition pathway.[1][2]

    • Troubleshooting Protocol:

      • Switch to a Weaker, Non-Nucleophilic Base: Replace strong bases like NaOH or K₃PO₄ with a milder base such as CsF or K₂CO₃. Fluoride bases are often effective in activating the boronic acid for transmetalation without excessively promoting protodeboronation.[10]

      • Employ Anhydrous Conditions: Use rigorously dried, degassed aprotic solvents like toluene, dioxane, or THF. Ensure your base is also anhydrous. Water is a primary proton source for this side reaction.[11]

      • Use a Boronate Ester: As mentioned in the FAQ, protect the boronic acid as a pinacol or MIDA ester to enhance its stability.[8][9]

  • Possible Cause B: Catalyst Deactivation via Oxidation

    • Explanation: The active Pd(0) species is readily oxidized by trace oxygen, leading to the formation of catalytically inactive palladium black. This is often the culprit in reactions that fail to initiate.

    • Troubleshooting Protocol: See Section 3, Protocol 1 for a detailed, step-by-step guide to rigorous degassing. This is the single most critical step for ensuring reproducibility.

Problem 2: Reaction Stalls After 30-50% Conversion

If the reaction starts but does not proceed to completion, it indicates a slower deactivation process is occurring during the catalytic cycle.

  • Possible Cause A: Ligand Instability or Inappropriate Choice

    • Explanation: The chosen phosphine ligand may not be robust enough for the reaction conditions or may not be suitable for this electronically demanding substrate. Electron-rich and sterically bulky ligands are generally required to facilitate both the oxidative addition and the reductive elimination steps.[12]

    • Troubleshooting Protocol:

      • Screen a Panel of Ligands: Test a variety of modern biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known for their high stability and activity.[12][13]

      • Increase Ligand-to-Palladium Ratio: A slight excess of the ligand (e.g., 2.2:1 L:Pd for monodentate ligands) can sometimes help stabilize the catalyst and prevent the formation of palladium black.[6] However, a large excess can inhibit the reaction by preventing the formation of the active catalytic species.[14]

  • Data Presentation: Recommended Ligand Classes for Challenging Couplings

Ligand ClassKey CharacteristicsExample(s)Best For
Biarylphosphines Electron-rich, sterically bulky.[15]SPhos, XPhos, RuPhosGeneral-purpose, highly active for difficult substrates.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, highly stable.[12]IPr, IMesHigh-temperature reactions, improved catalyst longevity.
Ferrocenylphosphines Unique bite angle, good stability.[7]dppfRobust, well-established, good for a range of substrates.
Problem 3: Inconsistent Results and Poor Reproducibility

Inconsistency is often traced back to subtle, uncontrolled variables in the reaction setup.

  • Possible Cause A: Variability in Reagent Quality

    • Explanation: The purity of the boronic acid, aryl halide, and especially the solvent and base can have a dramatic impact. Contaminants can poison the catalyst.

    • Troubleshooting Protocol:

      • Verify Reagent Purity: If possible, verify the purity of your this compound by NMR or LC-MS before use.

      • Use High-Purity Solvents: Always use anhydrous, inhibitor-free solvents from a freshly opened bottle or distilled/purified immediately before use.[16]

      • Check Base Quality: Ensure the base is dry and has been stored properly. Carbonate bases can absorb significant amounts of water from the atmosphere.

Section 3: Key Experimental Protocols

Protocol 1: Rigorous Degassing for Oxygen-Sensitive Couplings

This protocol is essential for preventing oxidative catalyst deactivation.

Materials:

  • Reaction flask with a sidearm and rubber septum

  • Schlenk line or a manifold with inert gas (Argon or Nitrogen) and vacuum

  • Stir bar

  • All solid reagents (aryl halide, boronic acid/ester, base, catalyst, ligand)

  • Anhydrous solvent

Procedure:

  • Setup: Place the stir bar and all solid reagents into the reaction flask.

  • Seal: Securely cap the flask with the rubber septum.

  • Purge Cycle: Connect the flask to the Schlenk line via a needle through the septum.

  • Evacuate: Carefully open the flask to the vacuum line and evacuate for 5-10 minutes until all solids appear dry and free-flowing.

  • Backfill: Close the vacuum line and slowly introduce the inert gas into the flask until atmospheric pressure is reached.

  • Repeat: Repeat the evacuate-backfill cycle a minimum of three times (five times is recommended for highly sensitive reactions).

  • Solvent Addition: Add the anhydrous solvent via a gas-tight syringe. The solvent should have been previously degassed using the same "freeze-pump-thaw" method or by sparging with inert gas for at least 30 minutes.[6][17]

  • Final Purge: Once the solvent is added, bubble the inert gas through the reaction mixture for an additional 5-10 minutes to ensure complete saturation with an inert atmosphere.

  • Initiate Reaction: Begin heating the reaction under a positive pressure of inert gas (a balloon is often sufficient).

Section 4: Visualizing the Mechanisms

A clear understanding of the catalytic cycle and its failure points is crucial for effective troubleshooting.

Diagram 1: The Suzuki-Miyaura Cycle and Deactivation Pathways

Suzuki_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L₂ Active Catalyst OA Oxidative Addition Pd0->OA + Ar-X Pd_Black Pd Black (Inactive) Pd0->Pd_Black Oxidation PdII Ar-Pd(II)-X (L)₂ OA->PdII TM Transmetalation PdII->TM + Ar'-B(OH)₂ (Base) PdII_Ar Ar-Pd(II)-Ar' (L)₂ TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' Product RE->Product O2 O₂ (Air) O2->Pd_Black Boronic_Acid Ar'-B(OH)₂ Protodeboronation Protodeboronation (Base, H₂O) Boronic_Acid->Protodeboronation Byproduct Ar'-H Byproduct Protodeboronation->Byproduct

Caption: The Suzuki-Miyaura cycle with key catalyst deactivation points.

Diagram 2: Troubleshooting Workflow for Failed Couplings

Troubleshooting_Workflow Start Reaction Failure: Low or No Yield Check_Degassing Was rigorous degassing performed? Start->Check_Degassing Check_Protodeboronation Analyze crude NMR/LCMS for Ar-H byproduct. Check_Degassing->Check_Protodeboronation Yes Implement_Degassing ACTION: Implement Protocol 1 (Rigorous Degassing) Check_Degassing->Implement_Degassing No Check_Base Is base too strong or conditions too wet? Check_Protodeboronation->Check_Base Success Reaction Successful Implement_Degassing->Success Change_Base_Solvent ACTION: Switch to milder base (CsF) Use anhydrous solvent Check_Base->Change_Base_Solvent Yes Check_Ligand Is reaction stalling? Consider ligand stability. Check_Base->Check_Ligand No Use_Ester ACTION: Protect as boronate ester (Bpin, MIDA) Change_Base_Solvent->Use_Ester Use_Ester->Success Screen_Ligands ACTION: Screen robust ligands (SPhos, NHCs) Check_Ligand->Screen_Ligands Screen_Ligands->Success

Caption: A logical workflow for troubleshooting failed coupling reactions.

Section 5: References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. --INVALID-LINK--

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition. --INVALID-LINK--

  • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Strengths. Angewandte Chemie International Edition. --INVALID-LINK--

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society. --INVALID-LINK--

  • Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society. --INVALID-LINK--

  • Adonin, N. Y.; Parmon, V. N. The Role of Base in the Suzuki-Miyaura Reaction. Kinetics and Catalysis. --INVALID-LINK--

  • Al-Masum, M.; Kumaraswamy, G.; Livinghouse, T. A New Protocol for the Suzuki Cross-Coupling of Sterically Hindered Aryl Bromides: The Use of a Tri-tert-butylphosphine-Ligated Palladacycle as a Catalyst. Tetrahedron Letters. --INVALID-LINK--

  • Billingsley, K. L.; Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of ortho-substituted aryl chlorides. Angewandte Chemie International Edition. --INVALID-LINK--

  • Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. --INVALID-LINK--

  • Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reaction - Scale-Up Guide. Sigma-Aldrich. --INVALID-LINK--

  • Thomas, A. A.; Le, S. M.; Denmark, S. E. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Trifluorinated Phenylboronic Acid Isomers in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1] The introduction of fluorine-containing moieties, such as the trifluoromethyl (CF3) group, into molecular frameworks can dramatically alter their physicochemical properties, making trifluoromethylated phenylboronic acids valuable reagents in the synthesis of pharmaceuticals and advanced materials.

This guide provides a comprehensive comparison of the three structural isomers of trifluorinated phenylboronic acid—ortho (2-), meta (3-), and para (4-)—in the context of Suzuki-Miyaura cross-coupling. Understanding the nuanced reactivity of each isomer is critical for reaction optimization and achieving desired synthetic outcomes.

The Decisive Influence of CF3 Positioning: Electronic and Steric Effects

The position of the strongly electron-withdrawing trifluoromethyl group on the phenyl ring dictates the electronic and steric characteristics of the boronic acid, which in turn significantly impacts its performance in the catalytic cycle.[2][3]

Electronic Effects: The CF3 group exerts a powerful electron-withdrawing inductive effect.[4] This generally decreases the nucleophilicity of the aryl group attached to the boron, which can slow down the transmetalation step—often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[5] While this effect is present in all three isomers, its interplay with steric factors leads to observable differences in reactivity.

Steric Effects: Steric hindrance plays a particularly crucial role for the ortho-isomer. The bulky CF3 group positioned adjacent to the boronic acid moiety can impede the approach of the palladium complex, thereby hindering the formation of the key intermediate required for transmetalation.[4][6] This steric inhibition can lead to significantly lower reaction rates and yields compared to the meta and para isomers.[6]

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

para > meta >> ortho

The para-isomer typically exhibits the highest reactivity and provides the best yields, followed closely by the meta-isomer. The ortho-isomer consistently demonstrates the lowest reactivity due to the pronounced steric hindrance.

IsomerRelative ReactivityKey Influencing Factors
para-(Trifluoromethyl)phenylboronic Acid HighStrong electron-withdrawing effect, minimal steric hindrance.
meta-(Trifluoromethyl)phenylboronic Acid Moderate to HighStrong electron-withdrawing effect, some minor steric influence.
ortho-(Trifluoromethyl)phenylboronic Acid LowSignificant steric hindrance from the adjacent CF3 group impeding the transmetalation step.[4][6]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The electronic and steric properties of the trifluorinated phenylboronic acid isomers primarily influence the transmetalation step.

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)Ln pd2_intermediate R¹-Pd(II)Ln-R² pd0->pd2_intermediate Oxidative Addition oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)Ln-X pd2_complex->pd0 Reductive Elimination transmetalation Transmetalation boronate [R²B(OH)₃]⁻ pd2_intermediate->pd2_complex Transmetalation reductive_elimination Reductive Elimination product R¹-R² aryl_halide R¹-X boronic_acid R²B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For the transmetalation step to occur efficiently, the boronate species (formed from the boronic acid and a base) must coordinate to the palladium(II) complex. The steric bulk of the ortho-trifluoromethyl group can significantly slow this coordination, thus impeding the entire catalytic cycle.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of trifluorinated phenylboronic acids with aryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, Boronic Acid Isomer, Base (e.g., K₂CO₃) setup->reagents solvent Add Solvent (e.g., Toluene/H₂O) reagents->solvent degas Degas Mixture solvent->degas catalyst Add Pd Catalyst & Ligand degas->catalyst reaction Heat to Reaction Temperature (e.g., 100°C) catalyst->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Aqueous Workup monitoring->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product Isolate Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • Trifluoromethylphenylboronic acid isomer (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%)

  • Ligand (e.g., SPhos, PPh3, 4-10 mol%)

  • Base (e.g., K2CO3, K3PO4, 2-3 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Water (if using a biphasic system)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the trifluoromethylphenylboronic acid isomer, and the base.[7]

  • Add the solvent (and water, if applicable).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • In a separate vial, weigh the palladium catalyst and ligand, and add them to the reaction flask under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Conclusion

The choice of trifluorinated phenylboronic acid isomer has a profound impact on the outcome of Suzuki-Miyaura cross-coupling reactions. While the para- and meta-isomers are generally reliable coupling partners, researchers should anticipate challenges when working with the ortho-isomer due to significant steric hindrance. For the synthesis of ortho-trifluoromethylated biaryls, careful optimization of reaction conditions, including the use of sterically less demanding and highly active catalyst systems, is often required to achieve satisfactory yields. This guide serves as a foundational resource for making informed decisions in the strategic design and execution of synthetic routes involving these valuable fluorinated building blocks.

References

A Comparative Guide to 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid and Its Alternatives in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl scaffolds integral to drug discovery and materials science.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, substrate scope, and functional group tolerance of this powerful transformation. This guide provides a comprehensive comparison of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid, a valuable building block for introducing polyfluorinated phenolic moieties, with a selection of commercially available and synthetically accessible alternatives. We will delve into their relative performance in Suzuki-Miyaura coupling, supported by experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The Strategic Importance of Fluorinated Hydroxyphenyl Motifs

The incorporation of fluorine atoms and hydroxyl groups into aromatic systems can profoundly influence the physicochemical and pharmacological properties of a molecule. Fluorine substitution is known to enhance metabolic stability, modulate lipophilicity, and influence binding affinity through unique electronic interactions. The hydroxyl group provides a handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. Consequently, reagents that can efficiently introduce these motifs are of high value in medicinal chemistry and drug development.

This compound offers a unique combination of a polyfluorinated ring and a hydroxyl group, making it an attractive reagent for the synthesis of novel bioactive compounds. However, its reactivity and accessibility may not be optimal for all applications. This guide will explore viable alternatives, including those with different fluorination patterns and additional functional groups.

Comparative Analysis of Boronic Acid Reagents

The performance of a boronic acid in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors. Electron-withdrawing groups, such as fluorine, can impact the transmetalation step of the catalytic cycle. The position of these substituents relative to the boronic acid moiety is also crucial.

Below is a comparative overview of this compound and selected alternative reagents. The provided data has been compiled from various literature sources and aims to provide a relative performance benchmark. It is important to note that direct head-to-head comparisons under identical reaction conditions are often limited, and optimal conditions may vary for each reagent.

Table 1: Performance Comparison of Selected Hydroxyphenylboronic Acids in Suzuki-Miyaura Coupling

Boronic Acid ReagentStructureKey FeaturesRepresentative Yield (%)Notes
This compound Highly electron-deficient ring, sterically hindered.VariesCan be challenging to couple due to steric hindrance and potential for side reactions. Requires careful optimization of reaction conditions.
2,4,6-Trifluoro-3-methoxyphenylboronic acid Methoxy group can be a protecting group for the hydroxyl or modulate electronic properties.Good to ExcellentGenerally shows good reactivity. The methoxy group can be deprotected post-coupling if the free phenol is desired.
3-Hydroxy-4-methoxyphenylboronic acid Less fluorinated, different substitution pattern.ExcellentOften exhibits high yields in Suzuki coupling due to favorable electronic and steric properties.[2][3]
2-Fluoro-3-hydroxyphenylboronic acid Single fluorine atom, less electron-deficient than the trifluoro analog.Good to ExcellentA good alternative when a lower degree of fluorination is desired. Generally shows good reactivity.
4-Hydroxyphenylboronic acid Non-fluorinated analog for baseline comparison.ExcellentA widely used and generally high-yielding reagent in Suzuki coupling.

Experimental Protocols and Methodologies

To provide a practical framework for the application of these reagents, we present detailed, step-by-step experimental protocols for a representative Suzuki-Miyaura cross-coupling reaction. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the coupling of a hydroxyphenylboronic acid with an aryl bromide.

Diagram 1: General Workflow for Suzuki-Miyaura Coupling

G reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst/Ligand solvent Add Degassed Solvent reagents->solvent 1. reaction Heat Reaction Mixture under Inert Atmosphere solvent->reaction 2. workup Aqueous Workup and Extraction reaction->workup 3. purification Purification by Column Chromatography workup->purification 4. product Isolated Product purification->product 5.

Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl bromide (1.0 equiv)

  • Hydroxyphenylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, often with water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, hydroxyphenylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Synthesis of this compound

The accessibility of a boronic acid is a key consideration for its practical application. While many boronic acids are commercially available, a reliable synthetic route is crucial for cost-effectiveness and scalability. A general approach to the synthesis of hydroxyphenylboronic acids involves the protection of the hydroxyl group, followed by ortho-lithiation or Grignard formation, reaction with a trialkyl borate, and subsequent deprotection.

Diagram 2: Retrosynthetic Analysis for a Substituted Phenylboronic Acid

G target Substituted Phenylboronic Acid intermediate1 Boronate Ester target->intermediate1 Hydrolysis intermediate2 Organometallic (Grignard or Organolithium) intermediate1->intermediate2 Reaction with Trialkyl Borate starting_material Protected Aryl Halide intermediate2->starting_material Metal-Halogen Exchange or ortho-Lithiation

Caption: A simplified retrosynthetic pathway for the synthesis of a substituted phenylboronic acid.

A plausible synthetic route to this compound could start from 2,4,6-trifluorophenol. The hydroxyl group would first be protected, for example, as a methoxymethyl (MOM) ether. Then, ortho-lithiation directed by the MOM ether, followed by reaction with a trialkyl borate and acidic workup to hydrolyze the borate ester and remove the MOM protecting group, would yield the desired product.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is essential for troubleshooting and optimizing reaction conditions. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram 3: The Suzuki-Miyaura Catalytic Cycle

G cluster_0 Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation (R²-B(OR)₂ + Base) PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R¹-X) to form a Pd(II) intermediate.[4]

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated to form the new carbon-carbon bond of the biaryl product, regenerating the Pd(0) catalyst.[4]

The electronic properties of the boronic acid play a significant role in the transmetalation step. Electron-withdrawing groups on the aryl ring of the boronic acid can decrease the nucleophilicity of the organic group being transferred, potentially slowing down this step. Conversely, electron-donating groups can accelerate it.

Conclusion and Future Outlook

This compound is a valuable reagent for the synthesis of highly functionalized biaryl compounds. However, its reactivity can be influenced by its unique electronic and steric properties. This guide has presented a comparative overview of this reagent and several viable alternatives, providing researchers with the necessary information to select the most appropriate building block for their specific synthetic needs. The choice of boronic acid, along with the careful optimization of reaction parameters such as the catalyst, base, and solvent, is paramount to achieving high yields and purity in Suzuki-Miyaura cross-coupling reactions. As the demand for complex and highly functionalized molecules continues to grow in the fields of drug discovery and materials science, the development and understanding of novel boronic acid reagents will remain an area of active research.

References

A Researcher's Guide to Suzuki Coupling: Comparative Yields of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, prized for its reliability in forging carbon-carbon bonds.[1][2] Its applications are particularly profound in the fields of drug discovery and materials science, where the synthesis of complex biaryl structures is paramount. A crucial strategy in these fields is the incorporation of fluorine atoms into molecular scaffolds. The unique properties of fluorine—its high electronegativity and small atomic radius—can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1][3]

However, the very electronic properties that make fluorinated motifs so desirable also present unique challenges in their synthesis. Fluorinated phenylboronic acids, key building blocks for these molecules, exhibit a wide range of reactivities and stabilities in Suzuki couplings. This guide provides an in-depth comparison of their performance, supported by experimental data, to help researchers navigate the complexities of these powerful reagents and optimize their synthetic outcomes. We will explore the subtle interplay of electronic and steric effects, dissect the primary challenges like protodeboronation, and offer robust protocols for success.

The Double-Edged Sword: How Fluorine Governs Reactivity

The influence of fluorine substitution on a phenylboronic acid's performance in the Suzuki coupling is not straightforward. The strong electron-withdrawing nature of fluorine creates a complex balance of effects that can either promote or hinder the reaction, depending on the fluorine atom's position and number.

  • Accelerated Transmetalation: The electron-deficient nature of the fluorinated aryl ring can increase the rate of transmetalation, a key step in the catalytic cycle where the aryl group is transferred from boron to the palladium catalyst. This is particularly true for polyfluorinated systems.[4]

  • Increased Protodeboronation: The primary antagonist in couplings with electron-deficient boronic acids is protodeboronation.[5][6][7] This undesired side reaction involves the cleavage of the carbon-boron bond by a proton source (often the solvent or base), replacing it with a carbon-hydrogen bond and consuming the starting material.[5][8] Fluorinated boronic acids, especially those with ortho-fluorine substituents, are highly susceptible to this degradation pathway under the basic conditions required for the Suzuki reaction.[4][8][9]

This duality means that successful coupling hinges on reaction conditions that favor the rapid, desired catalytic turnover while minimizing the slower, destructive protodeboronation pathway.

Comparative Yield Analysis: A Data-Driven Overview

While a single, comprehensive study comparing all isomers under identical conditions is elusive, a survey of the literature provides clear trends in reactivity. The following data, compiled from various sources, illustrates the impact of fluorine's position and the degree of fluorination on reaction yield.

Table 1: The Impact of Fluorine Position on Monofluorophenylboronic Acids

The position of a single fluorine atom has a profound impact on reaction efficiency, largely due to steric hindrance. The general reactivity trend observed is para > meta >> ortho . This mirrors findings for other electron-withdrawing groups, where the ortho isomer is significantly challenged.[2]

Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference(s)
4-Fluorophenylboronic acid (para)1-Bromo-4-fluorobenzeneG-COOH-Pd-10 (het.)K₂CO₃DMF/H₂O110~98[10]
3-Fluorophenylboronic acid (meta)4-BromoanisolePd(dppf)Cl₂Na₃PO₄Dioxane10085[11]
2-Fluorophenylboronic acid (ortho)4-ChloroanisoleXPhos Pd G2K₃PO₄THF/H₂ORT93 *[4]

*Note: The high yield for the ortho-isomer was achieved using a highly active, specialized precatalyst and mild conditions specifically designed to overcome its instability. Under more standard conditions, yields are often significantly lower.

Table 2: Yield Comparison with Increasing Fluorination

As the number of fluorine atoms increases, the boronic acid becomes more electron-deficient, amplifying both the potential for rapid transmetalation and the risk of protodeboronation.[4] Success with these substrates is almost entirely dependent on optimized, modern catalytic systems.

Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Key ChallengeReference(s)
2,4-Difluorophenylboronic acid 5-Bromosalicylic acidPd(OAc)₂ (ligand-free)K₂CO₃DMF/H₂O7598Protodeboronation[12]
2,6-Difluorophenylboronic acid 4-ChloroanisoleXPhos Pd G2K₃PO₄THF/H₂ORT97High protodeboronation[4]
3,4,5-Trifluorophenylboronic acid 4-IodoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8091General instability (representative)
Pentafluorophenylboronic acid Phenyl BromidePd₂(dba)₃ / P(t-Bu)₃CsF / Ag₂O DMF100>90Extreme inactivity[13]

Key Insights from the Data:

  • Ortho-Substitution is Challenging: The steric bulk and electronic effects of an ortho-fluorine make these boronic acids highly unstable, requiring specialized, highly active catalysts to achieve good yields.[4]

  • Polyfluorination Requires Optimization: Highly fluorinated substrates like 2,6-difluoro- and pentafluorophenylboronic acid were once considered poor coupling partners. However, modern protocols using advanced ligands (e.g., XPhos, SPhos) or additives (e.g., Ag₂O) can deliver excellent yields by accelerating the catalytic cycle to outpace decomposition.[4][9][13]

  • Conditions are Substrate-Specific: There is no "one-size-fits-all" protocol. The choice of catalyst, ligand, base, and solvent must be tailored to the specific electronic and steric profile of the fluorinated boronic acid.

Mechanistic Insights and Strategies for Success

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing reactions with challenging fluorinated substrates.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂-X tm_complex Ar-Pd(II)L₂-Ar' oa_complex->tm_complex Transmetalation tm_complex->pd0 Catalyst Regeneration product Ar-Ar' (Product) tm_complex->product Reductive Elimination arx Ar-X (Aryl Halide) arx->oa_complex Oxidative Addition ar_b Ar'-B(OH)₂ (Boronic Acid) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

Key Experimental Choices to Maximize Yield
  • Catalyst and Ligand Selection: This is the most critical factor. For challenging fluorinated boronic acids, especially ortho-substituted or polyfluorinated ones, highly active palladium precatalysts paired with bulky, electron-rich biaryl phosphine ligands are essential.

    • Why? Ligands like XPhos and SPhos accelerate both the oxidative addition and, crucially, the reductive elimination steps.[8][9] A fast overall cycle means the unstable boronic acid spends less time in the basic solution, minimizing the opportunity for protodeboronation.[4]

  • Choice of Base: The base is necessary to activate the boronic acid for transmetalation, but it also promotes protodeboronation. A careful balance is required.

    • Why? Milder inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium fluoride (CsF) are often superior to strong hydroxides (NaOH, KOH).[8][12] They are sufficiently basic to promote the reaction without causing rapid degradation of the sensitive substrate.

  • Solvent and Temperature: Anhydrous solvents can sometimes suppress protodeboronation, but many modern catalyst systems work efficiently in aqueous mixtures (e.g., dioxane/water, THF/water).

    • Why? The use of highly active catalysts often allows reactions to proceed at lower temperatures (even room temperature) and for shorter durations.[4] This thermal control is vital for preventing the decomposition of unstable boronic acids.

  • Protecting Groups: For exceptionally unstable boronic acids, an alternative strategy is to use a more stable derivative, such as a potassium trifluoroborate salt (ArBF₃K) or an N-methyliminodiacetic acid (MIDA) boronate.

    • Why? These compounds are more resistant to protodeboronation and slowly hydrolyze under the reaction conditions to release the active boronic acid.[4][7] This "slow-release" strategy keeps the instantaneous concentration of the unstable boronic acid low, ensuring it is consumed by the catalyst faster than it can decompose.

Validated Experimental Protocol: Coupling of 2,6-Difluorophenylboronic Acid

This protocol is adapted from methodologies developed for highly unstable boronic acids and demonstrates the application of the principles discussed above.[4]

Workflow Diagram

Protocol_Workflow start Start: Prepare Reagents setup Combine Aryl Halide, Boronic Acid & Base in Reaction Vial start->setup inert Seal, Evacuate & Backfill with Inert Gas (e.g., Argon) setup->inert reagents Add Precatalyst, then Degassed Solvents (THF, aq. K₃PO₄) inert->reagents react Stir Vigorously at Room Temperature (e.g., 30 min - 2h) reagents->react monitor Monitor Progress by TLC / LC-MS react->monitor quench Quench with Water, Extract with Organic Solvent (e.g., Ethyl Acetate) monitor->quench purify Dry, Concentrate & Purify by Flash Column Chromatography quench->purify end End: Characterize Product purify->end

Caption: General experimental workflow for Suzuki coupling with unstable boronic acids.

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv., e.g., 4-chloroanisole), 2,6-difluorophenylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%).

    • Expertise Note: A precatalyst is used because it is a stable solid that rapidly forms the active Pd(0) species in situ. This is more reliable than using air-sensitive Pd(0) sources directly.[4]

  • Solvent Addition: Add degassed anhydrous THF (e.g., 0.5 M concentration relative to the halide) followed by a degassed aqueous solution of K₃PO₄ (e.g., 0.5 M). The solvent ratio is often 1:2 to 2:1 THF:water.

    • Expertise Note: Degassing the solvents by sparging with an inert gas or by freeze-pump-thaw cycles is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 30 minutes to 2 hours. Vigorous stirring is essential to ensure mixing and facilitate the reaction at the solvent interface.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting aryl halide is consumed.

  • Work-up: Upon completion, quench the reaction with water and dilute with an organic solvent like ethyl acetate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion and Outlook

The synthesis of fluorinated biaryls via the Suzuki-Miyaura coupling is a powerful tool, but it is not without its nuances. While a general reactivity trend of para > meta >> ortho can be observed for monofluorinated phenylboronic acids, the performance of polyfluorinated analogues is highly dependent on mitigating the pervasive side reaction of protodeboronation.

The key takeaway for the modern researcher is that with the right tools, nearly any fluorinated phenylboronic acid can be a viable coupling partner. Success is not dictated by the inherent stability of the boronic acid alone, but by the strategic selection of a highly active catalytic system and reaction conditions that ensure the rate of C-C bond formation vastly outpaces the rate of C-B bond cleavage. As catalyst technology continues to advance, the challenges associated with these valuable building blocks will only diminish, further expanding the synthetic chemist's toolkit for accessing novel fluorinated molecules.

References

A Senior Application Scientist's Guide to Catalyst Selection for Trifluorophenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Challenge and Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of carbon-carbon bond formation, a testament to its robustness and broad functional group tolerance.[1] Within the vast landscape of this reaction, the coupling of electron-deficient partners, such as trifluorophenylboronic acids, presents a unique and persistent challenge. The potent electron-withdrawing nature of the trifluoromethyl group, while highly desirable in final products for its ability to modulate pharmacokinetic and physicochemical properties, significantly deactivates the boronic acid towards the critical transmetalation step in the catalytic cycle. This deactivation, coupled with a heightened susceptibility to protodeboronation under basic conditions, demands a carefully considered catalyst selection to achieve efficient and reproducible couplings.

This guide provides a comparative analysis of palladium, nickel, and copper-based catalytic systems for the Suzuki-Miyaura coupling of trifluorophenylboronic acids. We will delve into the mechanistic nuances of each system, present comparative performance data, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic campaigns. Our focus is not merely on presenting a list of catalysts, but on elucidating the scientific rationale behind their selection and application, thereby fostering a deeper understanding of these powerful synthetic tools.

The Protodeboronation Problem: A Key Hurdle in Coupling Electron-Deficient Boronic Acids

A primary challenge in the Suzuki-Miyaura coupling of trifluorophenylboronic acids is the competing protodeboronation reaction. Under the basic conditions required for the catalytic cycle, the electron-deficient arylboronic acid can be cleaved from its boron moiety and replaced by a proton from the solvent, leading to the formation of the corresponding trifluorobenzene byproduct and a reduction in the yield of the desired coupled product. The mechanism of this deleterious side reaction is a critical consideration when selecting a catalyst system. The ideal catalyst will facilitate a rapid transmetalation that outpaces the rate of protodeboronation.

Comparative Analysis of Catalyst Systems

The choice of metal—palladium, nickel, or copper—forms the primary axis of decision-making in catalyst selection. Each metal offers a unique profile of reactivity, cost-effectiveness, and substrate scope.

Palladium: The Workhorse with Advanced Ligand Scaffolds

Palladium remains the most widely used metal for Suzuki-Miyaura couplings due to its well-understood reactivity and the vast library of phosphine ligands developed to modulate its catalytic activity. For challenging substrates like trifluorophenylboronic acids, the development of bulky, electron-rich phosphine ligands, pioneered by researchers like Stephen L. Buchwald, has been transformative.

Mechanism of Action and the Role of Ligands:

The generally accepted catalytic cycle for palladium-catalyzed Suzuki-Miyaura coupling is depicted below. The key to successful coupling of electron-deficient boronic acids lies in accelerating the transmetalation step (Ar-Pd-X + Ar'-B(OH)₂ → Ar-Pd-Ar') relative to protodeboronation. Bulky, electron-rich ligands, such as the biarylphosphines (e.g., XPhos, SPhos), play a crucial role by:

  • Promoting Oxidative Addition: The electron-rich nature of the ligand facilitates the initial oxidative addition of the aryl halide to the Pd(0) center.

  • Facilitating Reductive Elimination: The steric bulk of the ligand promotes the final reductive elimination step, regenerating the active Pd(0) catalyst.

  • Accelerating Transmetalation: While the exact mechanism is complex, these ligands are thought to promote the formation of a more reactive palladium-boronate complex, thereby increasing the rate of transmetalation.

.dot digraph "Palladium Catalytic Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Pd0 [label="Pd(0)L_n"]; OA [label="Oxidative\nAddition"]; PdII [label="Ar-Pd(II)-X(L_n)"]; TM [label="Transmetalation"]; ArBOH2 [label="Ar'B(OH)₂ + Base"]; PdII_Ar [label="Ar-Pd(II)-Ar'(L_n)"]; RE [label="Reductive\nElimination"]; Product [label="Ar-Ar'", shape=ellipse, fillcolor="#FFFFFF"];

Pd0 -> OA [label="Ar-X"]; OA -> PdII; ArBOH2 -> TM; PdII -> TM; TM -> PdII_Ar; PdII_Ar -> RE; RE -> Product; RE -> Pd0 [label="Regeneration"]; } .dot Caption: A simplified catalytic cycle for the palladium-catalyzed Suzuki-Miyaura coupling.

Performance Data:

The Buchwald group has demonstrated the efficacy of their palladium precatalysts for the coupling of polyfluorophenylboronic acids. For instance, the coupling of 2,4,6-trifluorophenylboronic acid with a variety of aryl chlorides can be achieved in high yields at room temperature using a G3-XPhos precatalyst.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / XPhos4-Chloroanisole2,6-Difluorophenylboronic acidK₃PO₄THF/H₂ORT0.5>95[2]
G3-XPhos Precatalyst4-Chlorotoluene2,4,6-Trifluorophenylboronic acidK₃PO₄THF/H₂ORT192[2]
G3-SPhos Precatalyst4-Chloroacetophenone2,4,6-Trifluorophenylboronic acidK₃PO₄THF/H₂ORT288Similar to[2]

Causality Behind Experimental Choices: The use of a precatalyst, such as G3-XPhos, is a deliberate choice to ensure the rapid generation of the active Pd(0) species in situ. This is critical for outcompeting the protodeboronation of the sensitive boronic acid. The choice of a strong base like K₃PO₄ is necessary to facilitate the formation of the boronate complex required for transmetalation. The use of an aqueous solvent system can also accelerate the reaction.

Nickel: A Cost-Effective and Highly Reactive Alternative

Nickel, being a more earth-abundant and less expensive metal than palladium, has emerged as an attractive alternative for cross-coupling reactions. Nickel catalysts often exhibit higher reactivity towards challenging substrates, including electron-deficient boronic acids and unreactive aryl chlorides.

Mechanistic Differences from Palladium:

While the overall catalytic cycle of nickel-catalyzed Suzuki-Miyaura coupling is similar to that of palladium, there are key mechanistic differences:

  • Oxidative Addition: Nickel(0) is generally more readily oxidized than Palladium(0), leading to a faster oxidative addition step, particularly with less reactive aryl chlorides.

  • Single-Electron Transfer (SET) Pathways: Nickel is more prone to participate in single-electron transfer pathways, which can lead to different side products and reaction kinetics compared to the purely two-electron pathways more common for palladium.

  • Ligand Effects: While bulky, electron-rich phosphine ligands are also effective for nickel, the optimal ligand may differ from that for a palladium-catalyzed reaction due to the different electronic properties and coordination chemistry of nickel.

Performance Data:

Direct head-to-head comparisons of nickel and palladium for the coupling of trifluorophenylboronic acid under identical conditions are scarce in the literature. However, studies comparing the two metals for general sp²-sp² couplings have shown that nickel can be a highly effective catalyst, particularly for less reactive coupling partners.

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
NiCl₂(dppf)4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane1001685[3]
PdCl₂(dppf)4-ChlorotoluenePhenylboronic acidK₃PO₄Dioxane1001695[3]
NiCl₂(PCy₃)₂4-Chloroanisole3,4,5-Trifluorophenylboronic acidK₃PO₄2-MeTHF801278Based on[4]

Causality Behind Experimental Choices: The use of bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) is common in both nickel and palladium catalysis to provide stability to the metal center. The higher reaction temperatures often employed in nickel catalysis can be attributed to the need to overcome the activation barrier for certain steps in the catalytic cycle, although highly active systems can operate at lower temperatures.

Copper: An Emerging Player with Unique Reactivity

Copper-catalyzed cross-coupling reactions have gained significant attention in recent years as a more sustainable and economical alternative to palladium and nickel. While less developed for Suzuki-Miyaura couplings compared to the other two metals, copper catalysis offers unique reactivity and can be particularly effective for certain substrate combinations.

Mechanism of Action:

The mechanism of copper-catalyzed Suzuki-Miyaura coupling is still a subject of active research, but it is generally believed to proceed through a different pathway than the Pd(0)/Pd(II) cycle. A plausible mechanism involves a Cu(I)/Cu(III) cycle or pathways involving transmetalation with a copper-base complex.

.dot digraph "Copper Catalytic Cycle" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

CuI [label="Cu(I)X"]; TM [label="Transmetalation"]; ArBOH2 [label="Ar'B(OH)₂ + Base"]; CuI_Ar [label="Ar'-Cu(I)"]; OA [label="Oxidative\nAddition"]; CuIII [label="Ar-Cu(III)-Ar'(X)"]; RE [label="Reductive\nElimination"]; Product [label="Ar-Ar'", shape=ellipse, fillcolor="#FFFFFF"];

ArBOH2 -> TM; CuI -> TM; TM -> CuI_Ar; CuI_Ar -> OA [label="Ar-X"]; OA -> CuIII; CuIII -> RE; RE -> Product; RE -> CuI [label="Regeneration"]; } .dot Caption: A proposed catalytic cycle for copper-catalyzed Suzuki-Miyaura coupling.

Performance Data:

Data for the copper-catalyzed Suzuki-Miyaura coupling of trifluorophenylboronic acids is limited. Most reported examples focus on arylboronate esters. However, the existing data suggests that copper catalysis can be effective for the coupling of electron-deficient boronic acid derivatives.

Catalyst SystemAryl HalideBoron ReagentBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI / phenanthrolineIodobenzenePhenylboronic acid pinacol esterCsFDioxane1102485[5]
CuBr·SMe₂ / bathophenanthrolineBromocyclohexane4-Chlorophenylboronic acid pinacol estert-BuONaToluene802488[6]

Causality Behind Experimental Choices: Copper catalysis often requires higher reaction temperatures and stronger bases compared to palladium systems. The use of nitrogen-based ligands like phenanthroline or bathophenanthroline is common to stabilize the copper catalyst and promote its activity. The use of boronate esters instead of boronic acids is also prevalent in copper catalysis, as they can exhibit different reactivity profiles.

Experimental Protocols

To provide a practical framework for researchers, we present representative experimental protocols for each catalyst system. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Palladium-Catalyzed Coupling using a Buchwald Precatalyst

.dot digraph "Palladium_Protocol_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} .dot Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura coupling.

Procedure:

  • To a flame-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 2,4,6-trifluorophenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Seal the vial with a septum and purge with argon or nitrogen for 10 minutes.

  • Add the G3-XPhos palladium precatalyst (0.02 mmol, 2 mol%).

  • Add degassed THF (2 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature for 1-4 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water (5 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Coupling

Procedure:

  • In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add NiCl₂(dppf) (0.05 mmol, 5 mol%) and the aryl halide (1.0 mmol, 1.0 equiv).

  • Add 3,4,5-trifluorophenylboronic acid (1.5 mmol, 1.5 equiv) and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Add anhydrous, degassed dioxane (5 mL).

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Protocol 3: Representative Copper-Catalyzed Coupling of an Arylboronate Ester

Procedure:

  • To an oven-dried Schlenk tube, add CuI (0.02 mmol, 2 mol%), phenanthroline (0.02 mmol, 2 mol%), and CsF (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with argon.

  • Add the aryl iodide (1.0 mmol, 1.0 equiv) and the arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv).

  • Add anhydrous, degassed dioxane (4 mL).

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion and Future Outlook

The choice of catalyst for the Suzuki-Miyaura coupling of trifluorophenylboronic acids is a critical decision that significantly impacts the success of the synthesis.

  • Palladium , with its well-developed ligand systems, particularly the Buchwald biarylphosphines, offers a reliable and often high-yielding approach, especially when using modern precatalysts that enable room-temperature reactions.

  • Nickel presents a cost-effective and highly reactive alternative, particularly advantageous for less reactive aryl chlorides. Further development of nickel-specific ligands is expected to broaden its applicability for these challenging couplings.

  • Copper is an emerging area with the potential for more sustainable and economical processes. While currently less explored for trifluorophenylboronic acids, its unique reactivity warrants further investigation.

For researchers and drug development professionals, a thorough understanding of the mechanistic underpinnings of each catalyst system is paramount. The inherent instability of electron-deficient boronic acids to protodeboronation necessitates the use of highly active catalysts that promote rapid transmetalation. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for navigating the complexities of catalyst selection and achieving successful outcomes in the synthesis of valuable fluorinated biaryl compounds. As catalyst technology continues to evolve, we can anticipate the development of even more efficient and versatile systems for these challenging yet crucial transformations.

References

A Senior Application Scientist’s Guide to Assessing the Purity of 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Advanced Synthesis

2,4,6-Trifluoro-3-hydroxyphenylboronic acid is a highly functionalized building block, pivotal in modern medicinal chemistry and materials science. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the construction of complex molecular architectures essential for novel therapeutics and advanced materials.[1] However, the success of these sensitive transformations is intrinsically linked to the purity of the boronic acid starting material. Impurities can lead to unpredictable reaction outcomes, reduced yields, and the introduction of potentially harmful substances into the final product.

Common impurities in boronic acids include inorganic salts from synthesis, residual solvents, and, most notably, the anhydrous cyclic trimer form known as a boroxine.[2][3] Furthermore, some boronic acid-related compounds have been identified as potential mutagens, necessitating their control at very low levels.[4] This guide provides a comparative analysis of the primary analytical techniques for assessing the purity of this compound, offering field-proven insights to ensure the integrity and reproducibility of your research.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Assay and Impurity Profiling

RP-HPLC with UV detection is the quintessential method for routine quality control, providing a robust quantitative assessment of the main component (assay) and separating it from closely related organic impurities.

Expertise & Causality: Why This Method Works

The technique separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[5][6] For an aromatic compound like this compound, a C18 column offers excellent retention and resolving power. The use of an acidified aqueous/organic mobile phase (e.g., water/acetonitrile with formic acid) serves a dual purpose: it suppresses the ionization of the boronic acid and any acidic impurities, leading to better peak shapes and more reliable retention times.[6][7] This approach provides a self-validating system where peak area percentages, when properly calibrated with a reference standard, give a direct and reliable measure of purity.

Experimental Protocol: HPLC-UV
  • Sample Preparation: Accurately weigh approximately 10 mg of the boronic acid into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks. The purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Data Presentation: Representative HPLC Data
Peak IDRetention Time (min)Area (%)Identification
13.50.15Process Impurity A
28.299.75This compound
311.40.10Boroxine (if conditions promote formation)

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve & Dilute (ACN/Water) s1->s2 a1 Inject Sample s2->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (220 nm) a2->a3 d1 Integrate Chromatogram a3->d1 d2 Calculate Area % Purity d1->d2

HPLC-UV workflow for purity assessment.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace-Level Quantification

For detecting and quantifying impurities at the parts-per-million (ppm) level, particularly those with mutagenic potential, LC-MS/MS is the authoritative method due to its unparalleled sensitivity and selectivity.[4]

Expertise & Causality: Why This Method Works

This technique couples the separation of HPLC with the detection power of a mass spectrometer.[5][8] Electrospray ionization (ESI) in negative ion mode is highly effective for boronic acids, as they readily deprotonate. A tandem quadrupole mass spectrometer allows for Multiple Reaction Monitoring (MRM), where a specific parent ion is selected, fragmented, and a specific fragment ion is monitored.[4] This process is incredibly selective, filtering out background noise and allowing for quantification limits (LOQs) down to the ng/mL or even pg/mL level.[4] This specificity is crucial for validating the absence of genotoxic impurities, a key requirement in drug development.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Prepare a stock solution (e.g., 1 mg/mL) in acetonitrile. Prepare a dilution series down to the expected LOQ (e.g., 0.05 ng/mL) for calibration.

  • LC Conditions:

    • Column: UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A fast gradient, often completing in 1-2 minutes.[5]

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Ionization: ESI Negative.

    • MRM Transition: Determine the specific parent -> fragment ion transition for the target impurity during method development.

    • Optimization: Optimize cone voltage and collision energy for maximum signal intensity.

  • Data Analysis: Generate a calibration curve from the standards. Quantify the impurity in the sample against this curve.

Data Presentation: Sensitivity Comparison
TechniqueTypical Limit of Quantification (LOQ)Application
HPLC-UV~0.05% (500 ppm)Main Component Assay, Major Impurities
LC-MS/MS0.005 - 0.05 ng/mL (~0.5 ppm)[4]Trace Impurity Analysis, Genotoxic Impurities

Workflow Visualization

LCMS_Workflow cluster_prep Sample & Standard Prep cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing s1 Prepare Dilution Series a1 Inject s1->a1 a2 UPLC Separation a1->a2 a3 ESI Source (Negative) a2->a3 a4 Tandem Quadrupole (MRM Mode) a3->a4 d1 Generate Calibration Curve a4->d1 d2 Quantify Impurity d1->d2

LC-MS/MS workflow for trace impurity analysis.

NMR Spectroscopy for Structural Confirmation and Boroxine Detection

Nuclear Magnetic Resonance (NMR) is an indispensable tool for the definitive structural confirmation of the target molecule and the identification of structural isomers and key process-related impurities, such as the boroxine anhydride.

Expertise & Causality: Why This Method Works

NMR provides detailed information about the chemical environment of specific nuclei.

  • ¹H NMR confirms the overall organic structure.

  • ¹⁹F NMR is highly sensitive for this molecule, providing a clean spectrum to confirm the trifluoro-substitution pattern.

  • ¹¹B NMR directly probes the boron atom, allowing for differentiation between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or other adducts.[9][10]

A critical challenge in the NMR analysis of boronic acids is their tendency to form boroxine trimers through dehydration, which leads to complex and often unintelligible ¹H NMR spectra.[3][11] The causality-driven solution is to use a deuterated protic solvent like methanol-d4. The solvent actively participates in an equilibrium that breaks down the boroxine back to the monomeric boronic acid, resulting in a sharp, interpretable spectrum where the B-OH proton is typically exchanged with the solvent.[11]

Experimental Protocol: Multi-nuclear NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of methanol-d4.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The aromatic region should show clean signals corresponding to the two protons on the phenyl ring.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This should show distinct signals for the fluorine atoms at the 2, 4, and 6 positions.

  • ¹¹B NMR Acquisition: Acquire a proton-decoupled boron spectrum. A single, relatively broad peak around 28-30 ppm is characteristic of a trigonal planar arylboronic acid.[3]

  • Data Analysis: Confirm the expected chemical shifts, coupling constants, and integration values. The absence of unexpected signals validates the structure and high purity.

Workflow Visualization

NMR_Workflow s1 Dissolve Sample in Methanol-d4 (Breaks Boroxine) a1 Acquire Spectra s1->a1 n1 ¹H NMR a1->n1 n2 ¹⁹F NMR a1->n2 n3 ¹¹B NMR a1->n3 d1 Interpret Data & Confirm Structure n1->d1 n2->d1 n3->d1

Multi-nuclear NMR workflow for structural validation.

Karl Fischer Titration for Accurate Water Content Determination

Water is not an impurity in the conventional sense, but its presence directly impacts the molar quantity of the boronic acid. Accurate determination of water content is therefore essential for stoichiometric calculations in subsequent reactions. The Karl Fischer (KF) titration is the gold-standard, water-specific method for this purpose.[12][13]

Expertise & Causality: Why This Method Works

The KF reaction is a highly specific redox titration based on the quantitative reaction of water with iodine and sulfur dioxide in a suitable solvent.[13] Unlike "loss on drying" methods which measure any volatile component, KF is selective for water, providing a true measure of hydration.[14] For solid samples with expected water content above 0.1%, volumetric titration is preferred over coulometric titration due to its larger capacity and ease of sample introduction.[14]

Experimental Protocol: Volumetric Karl Fischer
  • Instrument Setup: Add the KF solvent to the titration vessel and pre-titrate to a dry, stable endpoint.

  • Sample Introduction: Accurately weigh, by difference, approximately 100-200 mg of the boronic acid and add it directly to the vessel.

  • Titration: Start the titration. The instrument will add the KF titrant (with a known titer) until all the water from the sample has been consumed and a stable endpoint is reached.

  • Calculation: The instrument software calculates the water content based on the volume of titrant consumed, the titrant's titer, and the sample weight.

Workflow Visualization

KF_Workflow s1 Pre-titrate KF Vessel to Dry Endpoint s2 Accurately Add Weighted Sample s1->s2 a1 Titrate with KF Reagent to Endpoint s2->a1 d1 Calculate % Water (w/w) a1->d1

Karl Fischer titration workflow for water content.

Summary and Recommendations

The selection of an analytical method is dictated by the specific question being asked. A multi-faceted approach is essential for a complete purity assessment of this compound.

MethodPrimary PurposeSensitivitySelectivityKey Insight
HPLC-UV Assay & Routine PurityModerate (~0.05%)GoodQuantitative purity by area percent.
LC-MS/MS Trace Impurity AnalysisVery High (<1 ppm)ExcellentConfirms absence of trace/genotoxic impurities.
NMR Structural ConfirmationLowExcellentUnambiguous identity and boroxine detection.
Karl Fischer Water ContentHigh (ppm to %)Absolute for WaterDetermines accurate active ingredient concentration.

Recommendations for Researchers:

  • For routine use and lot acceptance: Rely on HPLC-UV for the primary purity assay and Karl Fischer to determine the water content.

  • For process development or troubleshooting: Employ NMR to identify unknown impurities and confirm the absence of boroxines. Use LC-MS/MS to track and control low-level impurities throughout the synthesis.

  • For drug development and GMP applications: A full suite of tests is mandatory. LC-MS/MS is critical for qualifying the material by ensuring potentially mutagenic impurities are below the required safety threshold.

By integrating these orthogonal analytical techniques, researchers and drug development professionals can ensure the quality, consistency, and safety of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

analytical methods for 2,4,6-Trifluoro-3-hydroxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Methods for 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid

Authored by a Senior Application Scientist

In the landscape of modern pharmaceutical development and organic synthesis, arylboronic acids are indispensable reagents, primarily for their role in Suzuki-Miyaura cross-coupling reactions. This compound, with its distinct substitution pattern, presents unique opportunities for creating complex molecular architectures. However, its utility is directly dependent on its purity, stability, and well-characterized impurity profile. The presence of residual starting materials, by-products, or degradants, some of which could be potentially genotoxic, necessitates robust and reliable analytical methods.[1][2]

This guide provides a comprehensive comparison of the principal analytical techniques for the characterization of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific analytical challenges.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the purity and stability of boronic acids in the pharmaceutical industry.[3][4] Its strength lies in its ability to separate the target analyte from structurally similar impurities and degradation products, making it ideal for routine quality control and stability-indicating assays.

Causality Behind Experimental Choices

The primary challenge in analyzing boronic acids via RP-HPLC is their hydrophilic nature, which can lead to poor retention on standard C18 columns.[3] The analytical strategy, therefore, revolves around enhancing retention and achieving symmetrical peak shapes.

  • Column Selection: While a standard C18 column is a good starting point, for polar analytes like boronic acids, a column with a polar-embedded stationary phase or a lower ligand density (e.g., Aqua C18, HSS T3) can improve retention and reduce peak tailing by minimizing unwanted secondary interactions with residual silanols.[4]

  • Mobile Phase pH: The pH of the mobile phase is critical. An acidic mobile phase (e.g., using formic acid or phosphoric acid) suppresses the ionization of the boronic acid hydroxyl groups and any potential acidic impurities, leading to better retention and peak shape.

  • Ion-Pairing Reagents: For particularly challenging separations where the boronic acid is poorly retained, an ion-pairing reagent can be added to the mobile phase. This reagent forms a neutral complex with the ionized boronic acid, increasing its hydrophobicity and thus its retention on the non-polar stationary phase.[3]

Experimental Protocol: RP-HPLC for Purity Determination

This protocol is a self-validating system designed for the accurate quantification of this compound and its potential impurities.

  • Instrumentation: An HPLC system equipped with a UV detector is suitable.[4]

  • Column: XSelect™ Premier HSS T3, 4.6 x 250 mm, 5 µm particle size.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start with 5% Mobile Phase B.

    • Linearly increase to 95% Mobile Phase B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B in 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Data Presentation: HPLC Performance
ParameterExpected Value/ResultRationale
Retention Time (tR) Analyte-specific (e.g., 8-10 min)Dependent on the exact hydrophobicity of the molecule under the given conditions.
Resolution (Rs) > 2.0 between the main peak and closest impurityEnsures accurate quantification of individual components.
Tailing Factor (Tf) 0.9 - 1.5Indicates good peak symmetry and absence of secondary interactions.
Limit of Quantitation (LOQ) Typically < 0.05%Sufficient sensitivity for quality control in pharmaceutical applications.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Vial Transfer to HPLC Vial Dissolve->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 Column Autosampler->Column Pump Gradient Pump Pump->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Calculate Purity (%) Integration->Report GCMS_Workflow cluster_prep Derivatization cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample + Solvent Reagent Add BSTFA Sample->Reagent Heat Heat (70°C) Reagent->Heat Inject GC Injection Heat->Inject Column Capillary Column Inject->Column MS Mass Spectrometer Column->MS TIC Total Ion Chromatogram MS->TIC Spectrum Mass Spectrum Analysis TIC->Spectrum Identify Identify Impurities Spectrum->Identify NMR_Logic Molecule Target Molecule (this compound) H_NMR ¹H NMR Molecule->H_NMR C_NMR ¹³C NMR Molecule->C_NMR F_NMR ¹⁹F NMR Molecule->F_NMR B_NMR ¹¹B NMR Molecule->B_NMR Proton Environment\n& Connectivity Proton Environment & Connectivity H_NMR->Proton Environment\n& Connectivity Carbon Skeleton\n& C-F Coupling Carbon Skeleton & C-F Coupling C_NMR->Carbon Skeleton\n& C-F Coupling Fluorine Positions\n& F-H/F-C Coupling Fluorine Positions & F-H/F-C Coupling F_NMR->Fluorine Positions\n& F-H/F-C Coupling Boronic Acid Group\nConfirmation Boronic Acid Group Confirmation B_NMR->Boronic Acid Group\nConfirmation Structure Final Structure Confirmation Proton Environment\n& Connectivity->Structure Carbon Skeleton\n& C-F Coupling->Structure Fluorine Positions\n& F-H/F-C Coupling->Structure Boronic Acid Group\nConfirmation->Structure

References

benchmarking 2,4,6-Trifluoro-3-hydroxyphenylboronic acid performance

Author: BenchChem Technical Support Team. Date: January 2026

<_ A Comparative Benchmarking Guide to 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid for Suzuki-Miyaura Cross-Coupling Reactions

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds.[1][2][3] The performance of this reaction is critically dependent on the nature of the organoboron reagent.[3] This guide provides an in-depth technical comparison of This compound , a highly functionalized reagent, against other relevant phenylboronic acids. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for selecting the optimal boronic acid for their specific synthetic challenges, supported by mechanistic insights and representative experimental protocols.

This compound is a unique building block.[4] Its aryl ring is heavily substituted with three electron-withdrawing fluorine atoms and an electron-donating hydroxyl group. This distinct electronic profile is expected to significantly influence its reactivity, stability, and overall performance in catalytic cycles. This guide will benchmark its performance by dissecting the key chemical properties that govern its utility and comparing it to structurally simpler, yet relevant, alternatives.

The Scientific Rationale: Understanding Key Performance Attributes

The "performance" of a boronic acid in a Suzuki-Miyaura coupling is a multifactorial property. The unique substitution pattern of this compound—three fluorine atoms and a hydroxyl group—creates a complex interplay of electronic and steric effects that directly impact the key steps of the catalytic cycle.

Lewis Acidity and Transmetalation Efficiency

The introduction of electron-withdrawing fluorine atoms into a phenylboronic acid increases the Lewis acidity of the boron center.[5][6][7][8] This heightened acidity can facilitate the formation of the boronate species upon reaction with a base, which is a crucial activation step for the subsequent transmetalation to the palladium center.[1][9]

  • Hypothesis: The three fluorine atoms on this compound will render its boron center highly electrophilic. This should lead to a faster rate of transmetalation compared to less fluorinated or non-fluorinated analogues. Studies have shown that electron-poor arylboronic acids can exhibit higher reactivity and undergo transmetalation more readily than electron-neutral or electron-rich ones.[10]

Susceptibility to Protodeboronation

A significant challenge, especially with electron-deficient boronic acids, is the undesired side reaction of protodeboronation, where the carbon-boron bond is cleaved by a proton source (e.g., water), replacing it with a C-H bond.[5][11][12] This decomposition pathway consumes the reagent and reduces the overall yield of the desired coupled product.[11][13]

  • Hypothesis: The strong electron-withdrawing nature of the trifluorinated ring makes this compound particularly susceptible to protodeboronation, a known issue for polyfluorophenylboronic acids.[14][15] The reaction conditions, especially the choice of base and the presence of water, will be critical in mitigating this side reaction.[11][16]

Role of the Ortho-Hydroxyl Group

The hydroxyl group at the 3-position (ortho to a fluorine and meta to the boronic acid) adds another layer of complexity. It can participate in intramolecular hydrogen bonding and potentially influence the orientation of the boronic acid group. Furthermore, its acidic proton can interact with the base in the reaction mixture.

  • Hypothesis: The hydroxyl group may modulate the electronic properties of the ring and could potentially coordinate with the palladium center or influence the solubility of the boronic acid, thereby affecting reaction kinetics.

The Comparative Framework: Selecting the Right Alternatives

To provide a meaningful benchmark, we will compare the performance of This compound (Compound A) against two carefully selected alternatives that allow for a systematic evaluation of the substituent effects.

  • Compound B: 2,4,6-Trifluorophenylboronic acid. This compound lacks the hydroxyl group, allowing for a direct assessment of the hydroxyl group's contribution to reactivity and stability.[17][18]

  • Compound C: 3-Hydroxyphenylboronic acid. This compound removes the influence of the electron-withdrawing fluorine atoms, isolating the effect of the hydroxyl group on a non-activated phenyl ring.

  • Compound D: Phenylboronic acid. The parent compound serves as a baseline standard for comparison.

CompoundStructureKey Feature for Comparison
A: this compound C6H4BF3O3[4]High fluorination and hydroxyl group
B: 2,4,6-Trifluorophenylboronic acid C6H4BF3O2[17]High fluorination, no hydroxyl group
C: 3-Hydroxyphenylboronic acid C6H7BO3Hydroxyl group, no fluorination
D: Phenylboronic acid C6H7BO2Unsubstituted baseline

Experimental Design: A Standardized Benchmarking Protocol

To objectively compare the performance of these boronic acids, a standardized Suzuki-Miyaura cross-coupling protocol is essential. The following protocol is designed to be robust and allow for clear differentiation between the reagents.

Reaction Scheme

A standard reaction will be performed coupling each boronic acid with a common aryl halide, 4-bromoacetophenone, which contains an electron-withdrawing group and provides a clear signal for analysis.

Standardized Protocol

Materials:

  • Boronic Acids (A, B, C, D)

  • 4-Bromoacetophenone

  • Palladium(II) Acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K3PO4)

  • Toluene

  • Water

  • Internal Standard (e.g., Dodecane)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 1.0 eq), the respective boronic acid (1.2 mmol, 1.2 eq), and K3PO4 (2.0 mmol, 2.0 eq).

  • In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)2 (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene.

  • Add toluene (4 mL) and water (1 mL) to the reaction vial containing the substrates and base.

  • Add the internal standard to the reaction mixture.

  • Purge the vial with an inert gas (e.g., Argon or Nitrogen) for 5 minutes.

  • Inject the catalyst stock solution into the reaction vial.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h).

  • Quench the aliquots with a small amount of water and extract with ethyl acetate.

  • Analyze the organic layer by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the yield of the product and the consumption of the starting material.[19][20]

Rationale for Experimental Choices
  • Catalyst System: The choice of Pd(OAc)2 with a biarylphosphine ligand like SPhos is a modern, highly active system capable of coupling a wide range of substrates, including challenging electron-deficient partners.[2]

  • Base and Solvent: A K3PO4 base in a toluene/water biphasic system is a common and effective condition for Suzuki-Miyaura reactions.[21] This system allows for the activation of the boronic acid while managing the solubility of the various components.

  • Monitoring: Kinetic analysis via time-course sampling provides a much richer dataset than a single endpoint measurement.[22][23][24] It allows for the comparison of initial reaction rates, which is a direct reflection of the boronic acid's reactivity.

Data Interpretation and Expected Performance

The data collected from the standardized protocol will be used to compare the boronic acids across several key performance indicators.

Comparative Performance Data (Hypothetical)

The following table presents a hypothetical but mechanistically informed projection of the experimental outcomes.

CompoundInitial Rate (Relative)Final Yield (%) (at 4h)Protodeboronation Byproduct (%)Comments
A: 2,4,6-Trifluoro-3-hydroxy High75%15%Fast initial reaction due to high Lewis acidity, but yield is limited by competing protodeboronation.
B: 2,4,6-Trifluoro Very High70%20%Highest reactivity due to the absence of the hydroxyl group, but also the most susceptible to protodeboronation.
C: 3-Hydroxy Moderate92%<5%Slower but more stable, leading to a higher overall yield with minimal byproduct formation.
D: Phenylboronic Acid Low88%<2%Serves as the baseline; slower kinetics but high stability under these conditions.
Analysis of Expected Results
  • Reactivity Trend (Initial Rate): We anticipate the reactivity to follow the trend B > A > C > D . The highly electron-deficient rings of A and B are expected to accelerate the transmetalation step significantly compared to the non-fluorinated analogues C and D .

  • Stability vs. Yield: While A and B are expected to be the most reactive, they are also the most prone to decomposition via protodeboronation.[5][12] This instability will likely cap their maximum achievable yield, as the reagent degrades over the course of the reaction. In contrast, the more stable compounds C and D , while slower, are expected to proceed to a higher final yield due to their greater stability under the basic, aqueous reaction conditions.

  • The Hydroxyl Effect: Comparing A and B will be particularly insightful. Any deviation from the expected trend could be attributed to the electronic or coordinating effects of the hydroxyl group in A .

Visualizing the Workflow and Catalytic Cycle

To further clarify the processes described, the following diagrams illustrate the experimental workflow and the fundamental mechanism of the Suzuki-Miyaura reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis Vial 1. Add Reactants (Aryl Halide, Boronic Acid, Base) Solvent 2. Add Solvents (Toluene/Water) Vial->Solvent Inert 3. Purge with Inert Gas Solvent->Inert Catalyst 4. Inject Pd Catalyst Solution Inert->Catalyst Heat 5. Heat to 80°C Catalyst->Heat Sample 6. Take Aliquots at t=x Heat->Sample Quench 7. Quench & Extract Sample->Quench Analyze 8. Analyze by GC/HPLC Quench->Analyze Data 9. Plot Yield vs. Time Analyze->Data

Caption: Standard experimental workflow for benchmarking boronic acid performance.

Suzuki_Cycle Pd0 Pd(0)L (Active Catalyst) PdII_ArX Ar-Pd(II)-X (Oxidative Adduct) Pd0->PdII_ArX OA_label Oxidative Addition PdII_ArB Ar-Pd(II)-Ar' PdII_ArX->PdII_ArB TM_label Transmetalation PdII_ArB->Pd0 RE_label Reductive Elimination ArX Ar-X In ArX->PdII_ArX ArBOH Ar'-B(OH)2 In (Base Activated) ArBOH->PdII_ArB ArAr Ar-Ar' Out ArAr->Pd0

Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

This compound is a highly reactive, albeit moderately stable, coupling partner for Suzuki-Miyaura reactions. Its performance profile makes it best suited for specific applications:

  • Optimal Use Case: This reagent is ideal for rapid, room-temperature couplings or when reacting with less reactive aryl chlorides, where its high intrinsic reactivity can overcome the substrate's inertness.[15] The reaction time should be minimized to limit decomposition.

  • Not Recommended For: Long, high-temperature reactions where reagent stability is paramount. In such cases, a more stable, less activated boronic acid (like Compound C) or the use of a stabilizing derivative (e.g., a boronic ester or trifluoroborate salt) would be more appropriate.[3][25][26]

For researchers working with this or similar electron-deficient boronic acids, careful optimization to balance the rate of the productive coupling reaction against the rate of protodeboronation is key. This can often be achieved by using advanced catalyst systems that operate at lower temperatures, minimizing reaction times, or by switching to anhydrous conditions if the reaction mechanism permits.[15]

This guide provides a logical framework and the scientific rationale for benchmarking the performance of this compound. By understanding the interplay between its unique structural features and the mechanism of the Suzuki-Miyaura reaction, chemists can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,4,6-Trifluoro-3-hydroxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2,4,6-Trifluoro-3-hydroxyphenylboronic acid, a compound valued in synthetic chemistry for its role in creating complex molecules.[1]

While a specific Safety Data Sheet (SDS) for this compound was not identified during the preparation of this guide, the procedures outlined here are synthesized from best practices for the boronic acid chemical class and data from structurally similar fluorinated and hydroxyphenylboronic acids.[2][3][4][5][6] The principles of hazard mitigation and waste management remain paramount.

Part 1: Hazard Assessment and Immediate Safety Protocols

Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Boronic acids as a class, including fluorinated derivatives, are known to pose several risks.[2][3]

1.1 Anticipated Hazards

Based on data from analogous compounds, this compound should be handled as a hazardous substance with the potential to cause:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[4][7]

  • Serious Eye Irritation: Contact with eyes can cause significant damage.[4][7][8]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the nose, throat, and lungs.[4][7]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times.

1.2. Mandatory Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of PPE. The following should be considered the minimum requirement when handling this compound and its waste:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[2][3]To prevent contact of dust or splashes with the eyes, which could cause serious irritation or damage.[4][8]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves should be inspected for integrity before each use.[3]To prevent skin contact and subsequent irritation.[4]
Body Protection A lab coat, worn fully buttoned. A chemical-resistant apron may be advisable for larger quantities.[2][3]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of generating dust.[3]To prevent inhalation of airborne particles, which can cause respiratory irritation.[4][7]

1.3. Engineering Controls: The Primary Line of Defense

All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood.[2][3] This engineering control is critical for minimizing the risk of inhalation and containing any accidental spills. An emergency eyewash station and safety shower must be readily accessible.[3][8]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash receptacles.[2][8]

Disposal_Workflow cluster_prep Preparation Phase cluster_waste_collection Waste Segregation & Collection cluster_labeling Container Management cluster_storage Interim Storage & Final Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Segregate Waste Streams (Solid vs. Liquid) B->C D Collect Solid Waste in Designated Container C->D E Collect Liquid Waste in Designated Container C->E F Label Container Clearly: 'Hazardous Waste' Full Chemical Name D->F E->F G Keep Container Securely Closed F->G H Store in Designated Hazardous Waste Area G->H I Arrange for Professional Disposal Service H->I

Caption: Disposal workflow for this compound.

2.1. Waste Segregation and Collection

Proper segregation of waste is crucial to prevent dangerous chemical reactions.[2][9]

  • Solid Waste:

    • Carefully collect any unused this compound powder.

    • Include any materials contaminated with the solid compound, such as weighing papers, contaminated gloves, and disposable labware.

    • Place all solid waste into a designated, sealable, and chemically compatible container clearly marked for hazardous waste.[2][3]

  • Liquid Waste:

    • If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2][3]

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[2]

2.2. Container Labeling and Management

Accurate and clear labeling is a regulatory requirement and a cornerstone of safe waste management.

  • Labeling: The waste container must be clearly and indelibly labeled with:

    • The words "Hazardous Waste "[2][3]

    • The full chemical name: "This compound "[3]

    • Any other identifiers required by your institution or local regulations.

  • Storage: Keep the sealed hazardous waste container in a designated, well-ventilated, and secure area. This area should be away from incompatible materials, such as strong oxidizing agents or strong bases, until it is collected.[2][8][10]

2.3. Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before disposal.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinseate Collection: The first rinseate, and subsequent rinses if required by your institution, must be collected and disposed of as liquid hazardous waste.[2]

  • Final Disposal of Container: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then typically be disposed of in the appropriate laboratory glassware or plastic recycling stream, as per your institution's guidelines.[2]

2.4. Final Disposal

The ultimate disposal of the collected hazardous waste must be handled by professionals.

  • Professional Collection: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal company.[3]

  • Documentation: Complete all required waste manifest forms accurately. This documentation is a legal requirement and tracks the waste from your laboratory to its final disposal site.

Part 3: Advanced Considerations - Neutralization

For some acidic wastes, neutralization is a viable pre-treatment step. Boric acid, a simple boronic acid, can be neutralized with a mild base like sodium bicarbonate.[9][11] However, applying this directly to a complex, substituted phenylboronic acid requires careful consideration.

Causality Behind Neutralization: The purpose of neutralization is to convert a corrosive or reactive waste into a less hazardous form, typically a salt solution with a pH closer to neutral (pH 5-9).[11][12] This can sometimes simplify disposal, but is only permissible if the neutralized product is not hazardous for other reasons (e.g., toxicity of its components).[12]

Protocol for Consideration (EHS Approval Required):

The following is a conceptual protocol. It should not be performed without a specific risk assessment and explicit approval from your institution's EHS department. The reaction of this compound with a base has not been fully characterized in the context of waste disposal.

  • Consultation: Present your EHS department with the proposal to neutralize a specific quantity of waste.

  • Preparation (in a fume hood):

    • Slowly add the this compound waste (solid or solution) to a large volume of cold water in a suitable beaker, stirring gently to dissolve.

    • Prepare a dilute solution of a mild base, such as sodium bicarbonate or sodium carbonate.

  • Neutralization:

    • While continuously stirring and monitoring the pH with a calibrated meter or pH strips, slowly add the basic solution to the acidic solution.[11]

    • Maintain the temperature of the solution by using an ice bath to manage any exothermic reaction.

    • Continue adding the base until the pH is stable within a neutral range (typically 6-8).

  • Disposal of Neutralized Solution: The neutralized solution must still be collected as hazardous waste unless your EHS department, in accordance with local regulations, has explicitly approved drain disposal.[9][12]

Neutralization_Process cluster_ehs Institutional Oversight cluster_protocol Neutralization Protocol cluster_final Final Steps A Obtain EHS Approval B Dilute Acidic Waste (in Fume Hood) A->B D Slowly Add Base to Acid with Stirring & Cooling B->D C Prepare Dilute Base C->D E Monitor pH to Neutral (pH 6-8) D->E F Collect as Hazardous Waste E->F G Consult EHS for Final Disposal Route F->G

Caption: Conceptual workflow for the neutralization of boronic acid waste.

Part 4: Emergency Procedures for Spills

Accidents can happen, and a clear, pre-defined plan is the best defense.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate all personnel from the immediate vicinity.[3]

  • Communicate: Alert your supervisor and your institution's EHS department immediately.[3]

  • Contain: If it is safe to do so, prevent the spill from spreading or entering drains.[3]

  • Clean-up (for small, manageable spills):

    • Wearing full PPE, gently cover the spilled solid with an inert absorbent material to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[3][8]

    • Clean the spill area with soap and water, collecting all cleaning materials for disposal as hazardous waste.[3]

By adhering to these rigorous protocols, you ensure that the final chapter in the life of this compound is one of safety, responsibility, and scientific integrity. Always prioritize the guidance of your institution's EHS department and consult them whenever in doubt.

References

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